Finasteride Impurity
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYQEUFHHYXVFL-FIIPNDBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Common Impurities in Finasteride
Abstract
Finasteride, a synthetic 4-aza-3-oxosteroid, is a potent inhibitor of 5α-reductase, primarily used in the treatment of benign prostatic hyperplasia (BPH) and male pattern baldness (androgenetic alopecia). As with any active pharmaceutical ingredient (API), the purity of finasteride is critical to its safety and efficacy. The presence of impurities, even in trace amounts, can impact the drug's stability, bioavailability, and potentially introduce toxic effects. This guide provides a comprehensive overview of the common impurities associated with finasteride, delving into their origins, chemical structures, and the analytical methodologies required for their detection and control. We will explore process-related impurities arising from the synthetic route, degradation products formed during storage, and isomers. This document is intended to serve as a vital resource for professionals engaged in the development, manufacturing, and quality control of finasteride.
Introduction: The Criticality of Impurity Profiling in Finasteride
The control of impurities is a fundamental tenet of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH). For finasteride, a drug often administered over long periods, a thorough understanding of its impurity profile is paramount. Impurities can originate from various sources, including the starting materials, intermediates, and reagents used in the synthesis, or they can be products of degradation due to environmental factors like light, heat, or humidity.
The primary objective of impurity profiling is to identify and quantify these unwanted chemical entities to ensure that the final drug product meets the stringent specifications set by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This guide will elucidate the causal pathways of impurity formation, providing the scientific foundation necessary for developing robust control strategies in both the synthesis and formulation stages.
Classification and Origin of Finasteride Impurities
Finasteride impurities can be broadly categorized based on their origin. Understanding the source is key to implementing effective control measures, whether by refining the synthetic process or by optimizing storage conditions.
Process-Related Impurities
These impurities are introduced during the synthesis of the finasteride API. They can be unreacted starting materials, intermediates that failed to react completely, or by-products of side reactions. The multi-step synthesis of finasteride provides several opportunities for the formation of such impurities.
-
Finasteride Related Compound A (Epifinasteride): This is the 5α-epimer of finasteride. It is a diastereomer that can form if the stereochemical control during the reduction of the A-ring double bond is not absolute. Its formation is a critical parameter to monitor, as its pharmacological activity and toxicological profile may differ significantly from the parent drug.
-
Dimer Impurities: Under certain reaction conditions, two molecules of a finasteride precursor or the final molecule can react to form a dimer. These high-molecular-weight impurities are generally undesirable and must be controlled to low levels.
-
Unreacted Intermediates: The complex synthesis of finasteride involves several key intermediates. Incomplete conversion at any stage can lead to the carry-over of these intermediates into the final API.
The diagram below illustrates a simplified conceptual pathway for the formation of a key process-related impurity.
Caption: Formation of Epifinasteride during synthesis.
Degradation Products
Degradation products arise from the chemical decomposition of the finasteride API during storage or handling. The lactam and tertiary amide functionalities in the finasteride molecule are susceptible to hydrolysis.
-
Finasteride Related Compound B: This impurity is a product of hydrolysis. Specifically, it is the dicarboxylic acid derivative formed by the opening of the A-ring lactam. Its formation is accelerated by exposure to acidic or basic conditions and elevated temperatures. The presence of this impurity is a direct indicator of product instability.
Other Impurities
This category includes residual solvents, inorganic impurities, and enantiomeric impurities, although the latter is less common for finasteride given its specific stereochemical synthesis.
Analytical Methodologies for Impurity Detection
The cornerstone of controlling finasteride impurities is the use of robust, validated, and stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique due to its high resolution, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC)
A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate finasteride from its known impurities. The choice of column, mobile phase composition, and detector wavelength are critical parameters that must be optimized.
Table 1: Comparative Overview of Analytical Techniques
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Primary Use | Quantification of known impurities, routine quality control. | Identification of unknown impurities, structure elucidation, high sensitivity. |
| Sensitivity | Good (ng range). | Excellent (pg-fg range). |
| Specificity | Moderate; relies on retention time. | High; relies on retention time and mass fragmentation. |
| Cost | Lower. | Higher. |
| Expertise | Routine. | Specialized. |
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a representative example of a stability-indicating HPLC method for the determination of finasteride and its impurities. This method is designed to provide baseline separation for key related substances.
Objective: To quantify known impurities and degradation products in a finasteride API sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 25 40 60 30 40 60 35 60 40 | 40 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Accurately weigh about 25 mg of Finasteride Reference Standard (RS) into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent (e.g., Acetonitrile:Water 50:50 v/v). This is the main stock solution.
-
Prepare a working standard for quantification (e.g., 0.5% of the test concentration) by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the finasteride API sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the same diluent.
-
-
System Suitability:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the finasteride peak should not be more than 2.0.
-
-
Analysis:
-
Inject the sample solution.
-
Identify the impurity peaks by their relative retention times (RRT) with respect to the finasteride peak.
-
Calculate the percentage of each impurity using the area of the standard and the area of the impurity peak in the sample chromatogram.
-
The workflow for this analytical protocol is visualized below.
Caption: Workflow for HPLC analysis of finasteride impurities.
Pharmacopeial Specifications and Control Strategies
Major pharmacopeias provide monographs that specify the acceptance criteria for finasteride and its impurities. These limits are established based on toxicological data and the manufacturing process capability.
Table 2: Typical Pharmacopeial Limits for Finasteride Impurities (Illustrative)
| Impurity Name | Typical Reporting Threshold | Typical Identification Threshold | Typical Qualification Threshold |
| Finasteride Related Compound A | 0.05% | 0.10% | 0.15% |
| Finasteride Related Compound B | 0.05% | 0.10% | 0.15% |
| Any Unspecified Impurity | 0.05% | 0.10% | - |
| Total Impurities | - | - | ≤ 0.5% |
Note: These values are illustrative and the specific limits must be taken from the current version of the relevant pharmacopeia (e.g., USP, EP).
Control Strategy: A robust control strategy for finasteride impurities involves a multi-faceted approach:
-
Raw Material Control: Sourcing high-purity starting materials and reagents.
-
Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) to minimize side reactions. Implementing appropriate purification steps (e.g., recrystallization) to remove process-related impurities.
-
Stability Studies: Conducting forced degradation studies to identify potential degradation pathways and establish appropriate storage conditions (e.g., protection from light, moisture) and shelf-life for the final product.
-
Analytical Monitoring: Utilizing validated, stability-indicating analytical methods for routine quality control of both the API and the finished drug product.
Conclusion
The control of impurities in finasteride is a critical aspect of ensuring its quality, safety, and efficacy. A comprehensive understanding of the potential impurities, their sources, and their chemical behavior is essential for drug development professionals. By leveraging advanced analytical techniques like HPLC and implementing a thorough control strategy that spans the entire manufacturing process from raw materials to the finished product, manufacturers can consistently produce high-purity finasteride that meets global regulatory standards. This guide has provided the foundational knowledge and practical methodologies to support these efforts, underscoring the importance of scientific rigor in pharmaceutical manufacturing.
References
-
Title: Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Finasteride in Bulk and Pharmaceutical Dosage Form Source: ResearchGate (originally from International Journal of Pharmacy and Pharmaceutical Sciences) URL: [Link]
An In-Depth Technical Guide to the Identification of Finasteride Degradation Products
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the identification and characterization of finasteride degradation products. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind experimental design, ensuring a robust and self-validating approach to impurity profiling, which is critical for regulatory compliance and patient safety.
Introduction: The Imperative of Degradation Profiling for Finasteride
Finasteride, N-(1,1-dimethylethyl)-3-oxo-(5α,17β)-4-azaandrost-1-ene-17-carboxamide, is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2] It is widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1]
The chemical stability of an active pharmaceutical ingredient (API) like finasteride is a critical quality attribute. Degradation of the API can lead to a loss of therapeutic efficacy and, more critically, the formation of potentially toxic impurities.[3] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines, mandate the rigorous identification and characterization of any degradation product present at levels exceeding 0.1%.[4][5] This guide outlines a systematic methodology to proactively identify these degradants through forced degradation studies and subsequent analytical characterization.
The Chemical Logic of Finasteride's Stability
Understanding the inherent chemical vulnerabilities of the finasteride molecule is the foundation of a targeted degradation study. Its structure contains several key functional groups susceptible to chemical transformation:
-
Aza-steroid Core: The 4-aza-androstene scaffold forms the backbone of the molecule.
-
Amide Bond: The carboxamide group at the C-17 position is a potential site for hydrolysis.
-
α,β-Unsaturated Lactam: The A-ring contains a lactam within a conjugated system, which can be susceptible to hydrolysis, particularly under basic conditions.
Based on this structure, forced degradation studies have shown finasteride to be particularly susceptible to degradation under alkaline, oxidative, and strong acidic conditions, while demonstrating relative stability under thermal and photolytic stress.[1][6][7][8] The alkaline degradation kinetics, for instance, have been described as second-order, highlighting the importance of controlling pH during manufacturing and storage.[9][10]
The Workflow of Identification: From Stress to Structure
The process of identifying degradation products is a logical sequence of stressing the molecule to generate degradants, separating them from the parent compound, and finally, elucidating their structures.
Figure 1: High-level experimental workflow for finasteride degradation product identification.
Phase 1: Forced Degradation Protocol
The objective here is not to completely destroy the drug but to induce degradation to a limited extent (typically 5-20%) to generate a relevant profile of degradants. This is achieved by exposing finasteride to a range of stress conditions more severe than those it would encounter during normal handling or storage.[1][6]
Step-by-Step Experimental Protocol:
-
Preparation of Stock Solution: Accurately weigh and dissolve finasteride reference standard in a suitable solvent (e.g., a 1:1 mixture of water and acetonitrile) to create a stock solution of approximately 0.5 mg/mL.[6]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 70-80°C for 24 hours.[6] For more aggressive degradation, 5 M HCl at 90°C for 3 hours can be used.[7][11]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 70-80°C for 24 hours.[6] Significant degradation (approx. 4%) is expected under these conditions.[6]
-
Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂ and keep at room temperature for 24 hours.[1][6]
-
Thermal Degradation: Expose solid finasteride powder to 60°C in a dry air oven for 10 days.[6]
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and/or a photostability chamber according to ICH Q1B guidelines.[1][6]
-
-
Sample Processing: After the specified exposure time, cool the solutions to room temperature. Carefully neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Final Dilution: Dilute the stressed samples with the mobile phase to a final concentration suitable for HPLC/UPLC analysis (e.g., 0.01 mg/mL).[6]
Analytical Armamentarium: Separation and Identification
A validated, stability-indicating chromatographic method is the cornerstone of any degradation study. It must be able to resolve the main peak (finasteride) from all process impurities and degradation products.[1]
Core Technique: Stability-Indicating RP-HPLC / UPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for this purpose.
A Validated HPLC Protocol:
-
Chromatographic Column: A C18 column (e.g., 300 mm × 3.9 mm, 10-μm particle size) or a Phenyl column for UPLC systems is effective.[6][7]
-
Mobile Phase: A gradient or isocratic mobile phase is used. A common composition is a mixture of an acidic aqueous phase and an organic solvent. For example:
-
Detection: UV detection at 210 nm, where finasteride and its related substances exhibit absorbance.[6][12]
-
Column Temperature: Ambient (e.g., 25°C).[1]
-
System Suitability: Before analysis, the system must pass suitability tests, ensuring adequate resolution (>2.0) between finasteride and its known impurities or closest eluting degradant.[6]
Structural Elucidation via Mass Spectrometry (LC-MS)
Once the degradation products are chromatographically separated, their identities must be determined. Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive tool for this task.[7][9][10]
Figure 2: Analytical workflow combining HPLC separation with MS identification.
Protocol for LC-MS Analysis:
-
Interface: Connect the HPLC/UPLC system outlet to an Electrospray Ionization (ESI) source on the mass spectrometer. ESI is well-suited for moderately polar molecules like finasteride.[2][9][10]
-
Ionization Mode: Operate in positive ion mode, as the finasteride structure can readily accept a proton to form [M+H]⁺ ions.
-
MS Scan: Perform a full scan to determine the molecular weight of the parent drug and all eluting degradation products. The [M+H]⁺ ion for intact finasteride will be observed at m/z 373.3.
-
Tandem MS (MS/MS): For each degradation product peak, perform a product ion scan. This involves isolating the parent ion (e.g., the [M+H]⁺ of the degradant) and fragmenting it to produce a characteristic fragmentation pattern. This pattern provides crucial clues about the molecule's structure.
-
High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain a highly accurate mass measurement. This allows for the confident determination of the elemental formula of the degradation product.
Profile of Known Finasteride Degradation Products
Forced degradation studies reported in the literature have identified several key degradation products under specific stress conditions.
| Stress Condition | Degradation Product / Impurity | Key Analytical Findings | Reference |
| Alkaline Hydrolysis (0.1 N NaOH) | Major Degradation Product | Formation of a significant degradant, kinetics suggest a second-order reaction.[9][10] | [9],[6],[10] |
| Oxidative (3% H₂O₂) | Impurity-1 | This known impurity is formed under oxidative stress.[6] A major degradation pathway.[1][8] | [6],[1],[8] |
| Acid Hydrolysis (5 M HCl) | Acid Degradation Product | Characterized by an additional hydroxyl group band (3428 cm⁻¹) in IR spectra. Mass ion peak identified at m/z 318.2 in MS.[7] | [7] |
Proposed Degradation Pathways
The structural information gathered allows for the proposal of degradation pathways.
Figure 3: Simplified proposed degradation pathways for finasteride under different stress conditions.
Regulatory Compliance and Method Validation
The entire process must be framed within the context of regulatory expectations.
-
ICH Q3A/Q3B: These guidelines define the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[13][14] Any degradation product observed at a level greater than the identification threshold (e.g., 0.10% for a maximum daily dose of ≤ 2g) must be structurally characterized.[5]
-
ICH Q2(R1): The analytical method used for quantification must be fully validated for specificity, linearity, range, accuracy, precision, and robustness to prove it is fit for its intended purpose.[6]
-
Mass Balance: In forced degradation studies, the "mass balance" should be close to 100%. This means the sum of the assay value of the parent drug and the levels of all degradation products should account for nearly all of the initial drug amount, confirming that all significant degradants have been detected.[6]
Conclusion
The identification of finasteride degradation products is a multi-faceted process that integrates rational chemistry, systematic stress testing, and advanced analytical science. By understanding the molecule's inherent liabilities, a targeted forced degradation study can be designed. The subsequent use of a validated, stability-indicating HPLC/UPLC method coupled with mass spectrometry provides the necessary separation and structural information to confidently identify and characterize any potential degradants. This rigorous, science-driven approach is not merely an analytical exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of finasteride-containing pharmaceutical products. The biological safety of degraded samples should also be considered, as studies have shown they can affect cell proliferation, underscoring the importance of controlling degradation.[9][10]
References
-
Title: Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC–ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]
-
Title: Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer Source: PubMed Central URL: [Link]
-
Title: Forced degradation studies of finasteride impurities under various stress conditions Source: ResearchGate URL: [Link]
-
Title: A Stability Indicating UPLC Method for Finasteride and Its Related Impurities Source: SCIRP (Scientific Research Publishing) URL: [Link]
-
Title: Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study Source: PubMed URL: [Link]
-
Title: LC determination of finasteride and its application to storage stability studies Source: PubMed URL: [Link]
-
Title: Finasteride EP Impurities & USP Related Compounds Source: SynThink URL: [Link]
-
Title: Impurity Profiling of Drug Substances in Pharmaceuticals Source: Pharmaguideline URL: [Link]
-
Title: Impurity Profiling: Characterization of unknown impurities in pharmaceuticals Source: Kymos URL: [Link]
-
Title: Ich guidelines for impurity profile Source: Veeprho URL: [Link]
-
Title: Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product Source: AKJournals URL: [Link]
-
Title: Chromatographic Methods for Determination of Finasteride and Tamsulosin Hydrochloride and in Presence of Finasteride Degradation Product Source: SciSpace URL: [Link]
-
Title: Q3B(R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Regulatory aspects of Impurity profiling Source: International Journal of Drug Regulatory Affairs URL: [Link]
-
Title: A Validated stability indicating LC method of assay and related substances for Finasteride Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: (PDF) Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product Source: ResearchGate URL: [Link]
-
Title: Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process Source: Asian Journal of Chemistry URL: [Link]
-
Title: A Validated stability indicating LC method of assay and related substances for Finasteride Source: Scholars Research Library URL: [Link]
-
Title: Finasteride Impurities Source: SynZeal URL: [Link]
-
Title: Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC–ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]
-
Title: Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis Source: PMC - NIH URL: [Link]
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An In-Depth Technical Guide to the Chemical Structure of Finasteride Impurity A
Abstract: The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities that arise during synthesis or degradation can impact the therapeutic effect and introduce potential risks. For finasteride, a synthetic 4-azasteroid compound used in the treatment of benign prostatic hyperplasia and androgenetic alopecia, rigorous control of related substances is mandated by global pharmacopeias. This guide provides a detailed examination of Finasteride Impurity A, a critical process-related impurity. We will delve into its definitive chemical structure, nomenclature, formation pathways, and the analytical methodologies essential for its identification and control, offering field-proven insights for researchers and drug development professionals.
Introduction: The Imperative of Impurity Profiling in Finasteride
Finasteride functions as a potent and specific inhibitor of Type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] By reducing DHT levels, finasteride mitigates conditions exacerbated by this hormone. The complexity of its multi-step synthesis, however, creates possibilities for the formation of structurally similar impurities.
Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict limits on these impurities to ensure patient safety.[2][3] this compound A is a key impurity monitored in quality control, primarily because it is a process-related impurity stemming directly from a hydrogenation step in the synthesis of the final API. Understanding its structure is the foundational step in developing robust analytical methods for its detection and control.
Identification and Chemical Structure of this compound A
This compound A is the saturated analogue of the parent drug, lacking the double bond in the A-ring of the steroid nucleus. It is formed when the hydrogenation step, intended to reduce a different part of a precursor molecule, also reduces the C1-C2 double bond of finasteride.
Nomenclature and Identification
A clear and unambiguous identification is crucial for regulatory and research purposes. The key identifiers for this compound A are summarized in the table below.
| Identifier | Value | Source(s) |
| Pharmacopoeial Name | Finasteride Related Compound A (USP), Finasteride EP Impurity A | [2] |
| Common Synonyms | 1,2-Dihydro Finasteride, Dihydro Finasteride | [2][4][5][6] |
| IUPAC Name | (5α,17β)-N-(1,1-Dimethylethyl)-3-oxo-4-aza-androstane-17-carboxamide | [7][5] |
| CAS Number | 98319-24-5 | [2][7][4][5] |
| Molecular Formula | C₂₃H₃₈N₂O₂ | [7][4][5] |
| Molecular Weight | 374.56 g/mol | [2][7] |
Structural Diagram
The chemical structures of Finasteride and Impurity A are depicted below. The sole difference is the saturation of the C1-C2 bond in the A-ring of Impurity A.
Caption: Comparative structures of Finasteride and this compound A.
Formation Pathway and Mechanistic Insight
The presence of this compound A is a direct consequence of the manufacturing process. In a common synthetic route, the final step involves the introduction of the C1-C2 double bond via an oxidation reaction. An alternative pathway involves creating the A-ring structure with the double bond already present, followed by other modifications. However, a widely used synthesis involves a hydrogenation step on a precursor. If finasteride itself is present during a hydrogenation step, or if the reaction is not perfectly selective, the C1-C2 double bond can be inadvertently reduced.
Experimental Workflow: Synthesis and Over-reduction
The diagram below illustrates the critical step where Impurity A is formed. The process involves the catalytic hydrogenation of an intermediate to produce the desired saturated steroid core. If finasteride is subjected to these conditions, it leads to the formation of the dihydro impurity.
Caption: Formation of Impurity A via over-reduction of Finasteride.
Causality Behind Formation: The choice of catalyst (e.g., Palladium on carbon, Pd/C) and reaction conditions (pressure, temperature, reaction time) is critical. While these conditions are optimized for a specific transformation on a precursor, their lack of perfect selectivity can lead to the reduction of the electron-rich alkene bond in the finasteride molecule, resulting in the formation of Impurity A.[8] Therefore, control of this impurity relies heavily on process optimization and purification of the final API.
Structural Elucidation and Analytical Control
Confirming the structure of an impurity and quantifying its presence requires a suite of advanced analytical techniques. The data from these methods form the basis of the Certificate of Analysis (CoA) that accompanies impurity reference standards.[6]
Spectroscopic and Chromatographic Data
The primary methods for characterizing this compound A are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) is the standard for separation and quantification.[9][10]
| Technique | Observation and Rationale |
| ¹H NMR | The most definitive evidence for the structure of Impurity A comes from ¹H NMR. The disappearance of the characteristic vinyl proton signals from the C1=C2 double bond in finasteride and the appearance of corresponding aliphatic proton signals at a higher field (upfield shift) confirm the saturation of the A-ring.[9] |
| Mass Spec (MS) | Electrospray ionization mass spectrometry (ESI-MS) will show a protonated molecular ion ([M+H]⁺) at m/z 375.6, corresponding to the molecular weight of 374.6 g/mol . This is 2 amu higher than finasteride (M.W. 372.5), consistent with the addition of two hydrogen atoms.[8] |
| HPLC | A validated reverse-phase HPLC method is used for routine quality control. Due to the loss of the double bond, Impurity A is slightly more non-polar than finasteride. This typically results in a slightly longer retention time on a C18 column under standard elution conditions.[10] |
Self-Validating Protocol: HPLC Method for Impurity Profiling
A robust analytical method is self-validating, meaning its performance is well-characterized and reliable. The following represents a typical, though generalized, HPLC protocol for the quantification of this compound A.
Objective: To separate and quantify this compound A from the Finasteride API.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound A reference standard in a suitable diluent (e.g., Methanol/DMSO mixture).[7]
-
Prepare a sample solution of the Finasteride API at a known concentration in the same diluent.
-
Prepare a spiked sample by adding a known amount of the Impurity A stock solution to the API sample to verify peak identification and recovery.
-
-
Chromatographic Conditions:
-
Column: Nova-Pak C18, 4 µm, or equivalent.[10]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent like acetonitrile or tetrahydrofuran. A typical mobile phase could be Water:Acetonitrile:Tetrahydrofuran (80:10:10, v/v/v).[10]
-
Flow Rate: 1.0 - 2.0 mL/min.[10]
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection: UV spectrophotometer at 210 nm.[10]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks based on their retention times relative to the reference standards.
-
Calculate the concentration of Impurity A in the API sample using the peak area and the response factor determined from the reference standard.
-
Ensure the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) meet the pre-defined acceptance criteria.
-
This protocol ensures that the method is specific, accurate, and precise for its intended purpose of monitoring the impurity level in finasteride batches.
Conclusion
This compound A, chemically identified as (5α,17β)-N-(1,1-Dimethylethyl)-3-oxo-4-aza-androstane-17-carboxamide, is a critical process-related impurity resulting from the over-reduction of the finasteride molecule during synthesis. Its structure has been unequivocally confirmed by spectroscopic methods, particularly NMR and MS. The control of this impurity is a testament to the precision required in pharmaceutical manufacturing, where process parameters must be finely tuned to minimize its formation. Robust analytical methods, primarily HPLC, are essential for ensuring that levels of this compound A in the final drug product are well below the stringent limits set by regulatory authorities, thereby guaranteeing the safety and quality of the medication.
References
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Veeprho. (n.d.). Finasteride EP Impurity A | CAS 98319-24-5. Retrieved from [Link]
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Pharmace Research Laboratory. (n.d.). Finasteride EP Impurity A. Retrieved from [Link]
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Allmpus. (n.d.). FINASTERIDE EP IMPURITY A / FINASTERIDE USP RC A. Retrieved from [Link]
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Mohanty, S., Kumar, B. P., & Karmakar, A. C. (2014). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. Asian Journal of Chemistry, 26(15), 4375-4380. Retrieved from [Link]
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SynZeal. (n.d.). Finasteride EP Impurity A | 98319-24-5. Retrieved from [Link]
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SynThink. (n.d.). Finasteride EP Impurities & USP Related Compounds. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). Finasteride EP Impurity A | 98319-24-5. Retrieved from [Link]
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Kurt Cucu, A., Sakarya, S., Demircan Demir, H., & Ahmad, S. (2020). A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. ResearchGate. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2010). An improved synthesis of finasteride from 4-androsten-3,17-dione. Asian J. Research Chem., 3(4), 1099-1102. Retrieved from [Link]
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DrugBank. (n.d.). Finasteride. Retrieved from [Link]
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Abstract
Finasteride, a synthetic 4-azasteroid, is a potent inhibitor of Type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3] Its therapeutic efficacy in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia is directly linked to its high purity.[2][3] The manufacturing process of Finasteride, like any complex multi-step synthesis, is susceptible to the formation of process-related impurities.[4][5] These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final active pharmaceutical ingredient (API).[4][5] Regulatory bodies such as the ICH mandate the identification, characterization, and control of impurities to ensure the safety and efficacy of the drug product. This guide provides an in-depth technical overview of the synthetic pathways leading to key process-related impurities of Finasteride, offering field-proven insights and detailed methodologies for their synthesis, which is crucial for their use as reference standards in analytical method development and validation.
The Finasteride Synthetic Landscape: A Context for Impurity Formation
The most common synthetic routes to Finasteride commence from readily available steroid precursors like 4-androsten-3,17-dione.[6] A pivotal step in the synthesis involves the introduction of the azasteroid A-ring and the formation of the C-17β carboxamide side chain. A generalized, illustrative pathway provides the necessary context to understand the genesis of process-related impurities.
The synthesis generally involves the oxidative cleavage of the A-ring of a suitable steroid precursor, followed by condensation with ammonia and subsequent functional group manipulations to install the Δ¹ double bond and the N-tert-butyl carboxamide moiety. A key dehydrogenation step is often employed late in the synthesis to introduce the crucial 1,2-double bond in the A-ring.
Diagram 1: Generalized Synthetic Pathway of Finasteride
Each of these synthetic stages presents an opportunity for the formation of specific impurities. For instance, incomplete dehydrogenation can lead to dihydro-finasteride impurities, while side reactions of coupling agents can introduce novel, unexpected structures.
Key Process-Related Impurities: Formation and Synthesis
For effective quality control, it is imperative to have access to pure reference standards of potential impurities. The following sections detail the formation and targeted synthesis of some of the most critical Finasteride process-related impurities.
Finasteride Impurity A: The Saturated Analogue
Impurity Name: (5α,17β)-N-(1,1-Dimethylethyl)-3-oxo-4-azaandrostane-17-carboxamide (Dihydro-Finasteride) CAS Number: 98319-24-5[7] Formation Pathway: This impurity is a direct result of the incomplete dehydrogenation of the A-ring in the final synthetic step. If the oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) is not used in sufficient excess or if the reaction conditions are not optimized, residual amounts of the saturated precursor will remain in the final product.[8]
Synthetic Protocol for this compound A:
The synthesis of Impurity A is essentially the penultimate step in the main Finasteride synthesis.
-
Starting Material: (5α,17β)-3-Oxo-4-azaandrostane-17-carboxylic acid.
-
Amide Coupling:
-
Dissolve the starting carboxylic acid in a suitable aprotic solvent (e.g., Dichloromethane).
-
Add a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or a more modern equivalent like HATU) and an activator (e.g., Hydroxybenzotriazole (HOBt)).
-
Introduce tert-butylamine to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound A.
-
Causality Behind Experimental Choices: The choice of coupling agent is critical. While DCC is classical, modern reagents like HATU can offer higher yields and cleaner reactions with easier work-up. The aqueous work-up is designed to remove unreacted starting materials and coupling agent by-products.
Diagram 2: Formation of this compound A
This compound C: The Diene By-product
Impurity Name: N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide[9] CAS Number: 1329611-51-9[4] Formation Pathway: This impurity can be formed during the dehydrogenation step. Over-oxidation or the presence of certain catalysts can lead to the formation of an additional double bond between C5 and C6, resulting in a conjugated diene system within the A and B rings.
Synthetic Protocol for this compound C:
The synthesis of Impurity C requires forcing conditions during the oxidation step.
-
Starting Material: Finasteride or its immediate saturated precursor.
-
Oxidation:
-
Dissolve the starting material in a high-boiling point aprotic solvent (e.g., Dioxane or Toluene).
-
Add a molar excess of a strong oxidizing agent like DDQ.
-
Heat the reaction mixture to reflux for an extended period. The progress of the reaction should be carefully monitored by HPLC to maximize the formation of the diene impurity while minimizing degradation.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the hydroquinone byproduct.
-
Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash extensively with an aqueous solution of sodium bisulfite to remove residual DDQ.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue using preparative HPLC, as the polarity of Impurity C is very close to that of Finasteride, making simple recrystallization challenging.
-
Expertise & Experience Insight: The key to synthesizing Impurity C is to push the dehydrogenation reaction beyond the formation of Finasteride. The choice of solvent and temperature is critical to enable the second, less favorable oxidation. Preparative HPLC is often the only viable method for obtaining this impurity with high purity.
Starting Material-Related Impurities: The Cyclohexyl and Phenyl Analogs
Impurity Names:
-
N-Cyclohexyl-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide (Cyclohexyl Analog)[10]
-
N-Phenyl-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide (Phenyl Analog)[10]
Formation Pathway: These impurities are not formed from the Finasteride molecule itself but are "carry-over" impurities.[10][11][12] They arise if the reagents used in the synthesis are contaminated. Specifically, if the coupling agent N,N'-dicyclohexylcarbodiimide (DCC) is contaminated with its starting materials, cyclohexylamine or aniline, these amines can compete with tert-butylamine in the C-17 amide formation step.[10] This results in the formation of Finasteride analogs with different N-substituents.
Synthetic Protocol for Cyclohexyl/Phenyl Analogs:
The synthesis of these impurities mirrors the main Finasteride synthesis, with the deliberate substitution of tert-butylamine.
-
Starting Material: (5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid.
-
Amide Coupling:
-
Activate the carboxylic acid group of the starting material using a coupling agent (e.g., HATU, HOBt/EDC) in an aprotic solvent.
-
Instead of tert-butylamine, add either cyclohexylamine (for the cyclohexyl analog) or aniline (for the phenyl analog).
-
Allow the reaction to proceed to completion.
-
-
Work-up and Purification:
-
Perform a standard aqueous work-up to remove water-soluble reagents and by-products.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Trustworthiness through Self-Validation: The identity and purity of the synthesized impurities must be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC. The spectral data should be unequivocally consistent with the proposed structures.[10] For example, in the ¹H NMR of the cyclohexyl analog, the characteristic singlet for the tert-butyl group of Finasteride will be absent, replaced by multiplets corresponding to the cyclohexyl ring protons.[10]
Data Summary and Visualization
The following table summarizes the key impurities discussed:
| Impurity Name | Structure | Formation Pathway | Key Synthetic Step |
| This compound A | Saturated A-Ring | Incomplete Dehydrogenation | Amide coupling on the saturated steroid core |
| This compound C | Δ¹,⁵-Diene | Over-oxidation | Forced dehydrogenation with excess oxidant |
| Cyclohexyl Analog | N-Cyclohexyl amide | Reagent Contamination | Amide coupling with cyclohexylamine |
| Phenyl Analog | N-Phenyl amide | Reagent Contamination | Amide coupling with aniline |
Diagram 3: Workflow for Impurity Synthesis and Qualification
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A Technical Guide to Pharmacopeial Standards for Finasteride Impurities: Control, Analysis, and Regulatory Compliance
Abstract
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final medicinal product. Finasteride, a synthetic 4-azasteroid compound used in the treatment of benign prostatic hyperplasia and androgenetic alopecia, is no exception.[1] This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards governing finasteride impurities, with a focus on the requirements outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). We will explore the specified and unspecified impurities, their acceptance criteria, the analytical methodologies for their detection and quantification, and the overarching regulatory framework that ensures product quality and patient safety. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, formulation, and quality control of finasteride.
Introduction: The Imperative for Impurity Control in Finasteride
Finasteride is a potent inhibitor of steroid Type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] Its therapeutic action relies on this specific mechanism, and the presence of impurities—unwanted chemicals that arise during synthesis, purification, or storage—can compromise its safety and therapeutic efficacy.[2][3][4]
Impurities can be classified into three main categories: organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[5][6] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[5][7][8] Adherence to these guidelines and the standards set by pharmacopeias is not merely a regulatory hurdle but a fundamental component of ensuring patient safety.[3][9]
This guide synthesizes the core pharmacopeial requirements and analytical strategies to provide a robust framework for managing finasteride impurities.
Pharmacopeial Standards: A Comparative Overview of USP and Ph. Eur.
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs for finasteride, which include specific limits for related substances (impurities). These standards are crucial benchmarks for quality control and batch release.
Specified Impurities
Pharmacopeias list "specified impurities," which are those known and likely to be present in the API. They can be identified (with a known chemical structure) or unidentified. For finasteride, several process-related and degradation impurities are controlled.
The primary specified impurities in the European Pharmacopoeia are designated as Impurity A, B, and C.[10][11][12]
-
Finasteride Impurity A: N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide.[12][13] This is a saturated analogue of finasteride.
-
This compound B: Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate.[12][13]
-
This compound C: N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide.[12][13][14] This is a dehydro-impurity.
Acceptance Criteria for Impurities
The acceptance criteria for impurities are established based on toxicological data and process capability. The limits set by the USP and Ph. Eur. are summarized below.
| Impurity | USP Limit[15] | Ph. Eur. 7.0 / 6.0 Limit[10][11] |
| Any individual impurity | ≤ 0.5% | - |
| Total impurities | ≤ 1.0% | ≤ 0.6% |
| This compound A | - | ≤ 0.3% |
| This compound B | - | ≤ 0.3% |
| This compound C | - | ≤ 0.3% |
| Any other/unspecified impurity | - | ≤ 0.10% |
| Disregard Limit | - | 0.05% |
Note: The USP monograph takes a more general approach, controlling any single impurity to 0.5% and the total to 1.0%, while the Ph. Eur. provides specific limits for named impurities and a tighter limit for unspecified ones.
Analytical Methodology: The Central Role of HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation, detection, and quantification of finasteride impurities.[4][16] The pharmacopeial methods are designed to be stability-indicating, meaning they can resolve the active ingredient from any potential degradation products and process impurities.[3][17]
Reference HPLC Protocol (Based on Ph. Eur. Monograph)
This protocol outlines a typical isocratic HPLC method for the determination of related substances in finasteride. The causality behind the choice of parameters is critical: the stationary phase (C18) is chosen for its hydrophobic properties suitable for retaining and separating the steroid-like structures of finasteride and its impurities. The mobile phase composition is optimized to achieve adequate resolution between closely eluting peaks, such as Impurity A and finasteride itself.[12] The elevated column temperature (60 °C) is employed to improve peak shape and reduce analysis time.[10][12]
Experimental Protocol: HPLC for Related Substances
-
Apparatus:
-
Reagents and Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and tetrahydrofuran (80:10:10 V/V/V).[10][12]
-
Test Solution: Dissolve an accurately weighed quantity of the finasteride substance in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.[12]
-
Reference Solution (for quantitation): Dilute the Test Solution with the mobile phase to a known concentration corresponding to the impurity limit (e.g., 0.2% concentration for a 0.2% limit).
-
-
Chromatographic Conditions:
-
System Suitability:
-
Inject a solution containing finasteride and its specified impurities.
-
The resolution between the peak due to finasteride and the peak due to Impurity A should be at least 1.5.
-
-
Calculation:
-
The percentage of each impurity is calculated by comparing the area of each impurity peak in the chromatogram of the Test Solution with the area of the principal peak in the chromatogram of the Reference Solution (external standard method) or by area normalization, assuming equal response factors.
-
Integrated Impurity Control and Regulatory Strategy
A proactive and systematic approach is essential for controlling impurities throughout the drug development lifecycle.[3] This strategy is grounded in the principles outlined by the ICH Q3A(R2) guideline.[5]
The ICH Q3A Framework: Reporting, Identification, and Qualification
The ICH establishes thresholds that trigger specific actions for impurity management:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of finasteride (typically 1 mg or 5 mg), this threshold is 0.05%.[5][7]
-
Identification Threshold: The level above which the structure of an impurity must be determined. This is generally 0.10% or 0.15%, depending on the maximum daily dose.[7]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[5][6][7]
The following diagram illustrates the logical workflow for managing impurities from initial discovery through to commercial production, ensuring both process understanding and regulatory compliance.
Caption: Workflow for this compound Management.
Toxicological Qualification of Impurities
When an impurity in a new drug substance exceeds the qualification threshold, its biological safety must be demonstrated.[5][18] Qualification is the process of acquiring and evaluating data that establishes this safety profile at the specified level.[6]
An impurity is considered qualified if:
-
It was present in batches of the API used in pivotal safety and clinical studies at a level equal to or greater than the proposed acceptance criterion.[5][18]
-
It is a significant metabolite in animal or human studies.[5][6]
-
Its safety can be justified by data available in the scientific literature.[19]
If none of these conditions are met, further toxicological studies may be required.[18][20] These studies are typically conducted on the API containing the impurity or on the isolated impurity itself and can range from genotoxicity assays to general toxicity studies in relevant animal models.[19][21]
The decision-making process for qualification is a critical, risk-based assessment central to ensuring patient safety.
Caption: Decision Tree for Impurity Qualification.
Conclusion
The control of impurities in finasteride is a multi-faceted discipline that integrates synthetic process chemistry, advanced analytical science, and rigorous regulatory standards. Adherence to the monographs of the USP and Ph. Eur. provides a robust foundation for ensuring the quality, safety, and consistency of the drug substance. A thorough understanding of the potential impurities, validated and stability-indicating analytical methods, and a systematic approach to qualification based on ICH guidelines are paramount. By implementing these principles, drug developers and manufacturers can confidently navigate the regulatory landscape and deliver a safe and effective product to patients.
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An In-depth Technical Guide to the Synthesis Byproducts of Finasteride and Their Characterization
Foreword: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development and manufacturing, the active pharmaceutical ingredient (API) is but the protagonist in a complex narrative. The uninvited supporting cast—impurities and byproducts—plays a critical role that can profoundly influence the safety, efficacy, and regulatory compliance of the final drug product.[1] Finasteride, a potent synthetic 4-azasteroid and a specific inhibitor of the Type II 5α-reductase enzyme, is no exception.[2][3] Its utility in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia is well-established, but ensuring its purity requires a deep and practical understanding of its synthesis and the potential impurities that may arise.[1][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of impurities, offering instead a cohesive narrative grounded in the principles of synthetic organic chemistry and modern analytical science. We will explore the causality behind byproduct formation by examining a common synthetic pathway, provide robust, field-proven protocols for their characterization, and present a logical workflow for impurity profiling that ensures scientific integrity and regulatory adherence.
Part 1: The Synthetic Landscape – Origins of Finasteride Byproducts
The impurity profile of any API is a direct reflection of its synthetic route. Byproducts can emerge from a variety of sources: unreacted starting materials, intermediates, products of side reactions, reagents, or subsequent degradation of the final compound.[1] A widely referenced synthesis of finasteride, developed by Rasmusson et al., provides an excellent framework for understanding the genesis of its common impurities.
The synthesis often begins with a steroid precursor and involves several key transformations, including the formation of the A-ring lactam, saturation of the B-ring, and amidation at the C-17 position, followed by a final dehydrogenation step.[5]
Caption: A simplified schematic of a late-stage finasteride synthesis pathway highlighting key transformations and points of potential byproduct formation.
Common Process-Related Impurities and Their Origins:
-
Finasteride Impurity A (Dihydrofinasteride): This impurity, N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide, is the direct precursor to finasteride before the final dehydrogenation step that creates the double bond in the A-ring.[6][7][8] Its presence typically indicates an incomplete reaction, making it a critical process parameter to monitor.
-
This compound B (Methyl Ester Analog): Identified as methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate, this impurity arises from the carry-over of an intermediate before the final amidation with tert-butylamine.[6][7][8] Its presence points to an inefficient amidation step.
-
This compound C (Δ-1,5-Aza Amide): This byproduct, N-(1,1-dimehylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide, is a diene impurity that can form under certain dehydrogenation conditions.[6][7][8] Its control is crucial as it is structurally similar to the API.
-
Isomeric Impurities (e.g., 5β-Finasteride): Stereoisomers such as 5β-Finasteride can form during hydrogenation steps if catalyst selection and reaction conditions are not precisely controlled.[4] These are often challenging to separate from the desired 5α isomer.
-
Carry-Over Reagent Byproducts: The synthesis may involve reagents that can lead to unique impurities. For instance, studies have identified cyclohexyl and phenyl analogs of finasteride, which are believed to arise from carry-over impurities in reagents used during the process.[9][10][11]
Degradation Products:
Forced degradation studies are essential to identify potential degradation products that could form during storage and to establish the stability-indicating nature of analytical methods.[12][13] Finasteride is susceptible to degradation under various stress conditions:
-
Acid and Base Hydrolysis: Cleavage of the lactam or amide functionalities can occur under strong acidic or basic conditions.[12][13]
-
Oxidation: The molecule can be sensitive to oxidative stress, potentially affecting the A-ring or other parts of the steroid nucleus.[13][14]
-
Thermal and Photolytic Stress: Exposure to heat and light can also lead to the formation of degradation products.[12][14]
Part 2: Characterization and Quantification – A Multi-Modal Analytical Approach
A robust analytical strategy is foundational to controlling impurities. No single technique is sufficient; rather, a combination of chromatography for separation and spectroscopy for identification provides a self-validating system for characterization.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Impurity Profiling
Liquid chromatography is the primary tool for separating finasteride from its byproducts and quantifying them. A well-developed, stability-indicating HPLC or Ultra-Performance Liquid Chromatography (UPLC) method is a prerequisite for accurate impurity profiling.[12][13]
Causality in Method Development: The goal is to achieve baseline separation of the main peak (finasteride) from all known impurities and degradation products.[12]
-
Column Selection: While standard C18 columns are versatile, separating structurally similar steroid isomers often requires alternative selectivity. A phenyl-based stationary phase, for example, can offer unique π-π interactions that enhance the resolution of closely eluting compounds like finasteride and its Δ-isomer impurities.[12]
-
Mobile Phase Optimization: The mobile phase, typically a mixture of an aqueous buffer and organic solvents like acetonitrile and/or tetrahydrofuran, is fine-tuned to achieve optimal separation.[8][10][15] The ratio of these solvents is critical. Tetrahydrofuran, for instance, can modify selectivity for complex steroid molecules. The pH of the aqueous phase is also adjusted to ensure the consistent ionization state of all analytes.
Table 1: Representative HPLC Method Parameters for this compound Profiling
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Phenyl Column (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides alternative selectivity for steroid isomers.[12] |
| Mobile Phase A | Water/Buffer | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile/Tetrahydrofuran | Organic solvents to elute analytes; THF modifies selectivity.[8][15] |
| Gradient/Isocratic | Gradient Elution | Typically required to resolve early and late-eluting impurities in a single run. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for analytical HPLC, optimized for column dimensions and particle size.[15] |
| Column Temperature | 30 - 60 °C | Elevated temperature can improve peak shape and reduce viscosity.[8][15] |
| Detection | UV at 210 nm | Wavelength at which the amide chromophore in finasteride and related impurities absorbs.[8][15] |
| Injection Volume | 10 - 20 µL | Standard volume for analytical injections.[15] |
Experimental Protocol: HPLC Analysis of Finasteride
-
Standard Preparation: Accurately weigh and dissolve reference standards of finasteride and known impurities in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a stock solution. Further dilute to a working concentration (e.g., 0.15% of the sample concentration for impurities).
-
Sample Preparation: Accurately weigh and dissolve the finasteride API or drug product sample in the diluent to a final concentration (e.g., 0.5 - 1.0 mg/mL).[12]
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and run the chromatographic method as detailed in Table 1.
-
Data Analysis: Identify impurities in the sample chromatogram by comparing their retention times with those of the reference standards.[10] Quantify impurities based on their peak area relative to the finasteride peak (for unknown impurities, assuming a relative response factor of 1.0) or against the reference standard peak area (for known impurities). The European Pharmacopoeia specifies limits for impurities A, B, and C.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Identification
While HPLC provides retention time and quantification, it does not offer definitive structural information. LC-MS is the gold standard for confirming the identity of known impurities and elucidating the structure of unknown ones.[9][10]
Protocol: LC-MS Characterization
-
Method Transfer: Adapt the HPLC method for LC-MS compatibility. This may involve replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., ammonium formate or acetate).
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode, as the nitrogen atoms in finasteride and its analogs are readily protonated to form [M+H]⁺ ions.[10]
-
Mass Analysis:
-
Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weight of the eluting peaks. The mass difference between an impurity and finasteride (C₂₃H₃₆N₂O₂, MW: 372.5 g/mol ) provides critical clues. For example, an impurity with an m/z of 375.3 would correspond to the [M+H]⁺ of Dihydrofinasteride (Impurity A, C₂₃H₃₈N₂O₂).[2][4]
-
Tandem MS (MS/MS): Select the precursor ion of an unknown impurity and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern is a structural fingerprint. Comparing the fragmentation of an impurity to that of finasteride can reveal which part of the molecule has been modified.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
For novel impurities or when MS data is ambiguous, NMR spectroscopy is the ultimate tool for unambiguous structure determination.[9][10] It provides detailed information about the carbon-hydrogen framework of the molecule.
Key Diagnostic Regions in ¹H NMR of Finasteride:
-
A-Ring Protons: The vinylic protons of the A-ring give characteristic signals in the olefinic region. Their absence would be indicative of a saturated A-ring, as in Impurity A.
-
tert-Butyl Group: A sharp singlet around 1.3 ppm integrating to 9 protons is a hallmark of the C-17 amide group. Its absence or a different pattern would suggest a modification at this position (e.g., Impurity B).
-
Steroid Backbone: The complex multiplet region from 0.7 to 2.5 ppm contains the signals from the steroid core, which can be analyzed using 2D NMR techniques (like COSY and HSQC) to map out the full structure.
Caption: A logical workflow for the identification, characterization, and quantification of finasteride synthesis byproducts.
Conclusion
The characterization of finasteride synthesis byproducts is a multifaceted discipline that integrates synthetic process knowledge with advanced analytical science. A thorough understanding of the synthetic route is paramount, as it allows for the logical prediction of potential impurities. This predictive power, combined with a multi-modal analytical workflow employing HPLC for separation and quantification, MS for mass confirmation, and NMR for definitive structure elucidation, forms a self-validating system of control. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the purity, safety, and quality of finasteride, safeguarding its therapeutic value for patients worldwide.
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Finasteride Formulations
Finasteride, a potent inhibitor of 5α-reductase, is a cornerstone in the treatment of benign prostatic hyperplasia and androgenetic alopecia.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The United States Pharmacopeia (USP) provides a framework for ensuring the quality and safety of pharmaceutical products by defining acceptable limits for impurities.[3] This guide offers a deep dive into the finasteride-related compounds as stipulated by the USP, providing the scientific rationale behind their control and the analytical methodologies for their quantification.
Impurities in a drug substance can originate from various sources, including the synthetic process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[4][5] These "related compounds" can be structurally similar to the API and may have unintended pharmacological effects or contribute to toxicity.[6] Therefore, their diligent control is a mandate for regulatory compliance and patient safety.[4] The USP monographs for finasteride drug substance and tablets outline the specific tests and acceptance criteria for these related compounds.[7][8]
Understanding the Landscape of Finasteride Related Compounds
The USP and other pharmacopeias, such as the European Pharmacopoeia (EP), identify several key related compounds of finasteride. These are often process-related impurities arising from the synthesis or degradation products formed during storage.[1][4]
Commonly cited finasteride impurities include:
-
Finasteride EP Impurity A: N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide
-
Finasteride EP Impurity B: Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate
-
Finasteride EP Impurity C: N-(1,1-dimehylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide
-
Finasteride Impurity D (5β-Finasteride): An isomer of finasteride.[9]
-
Finasteride Carboxylic Acid: A potential degradation product.[1][4]
The presence and quantity of these impurities are critical quality attributes that must be carefully monitored. The USP sets forth specific limits for both individual and total impurities in finasteride drug substances and formulated products.[10][11]
Analytical Methodologies: The USP Approach to Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical testing for finasteride and its related compounds within the USP framework. The choice of this technique is predicated on its high resolution, sensitivity, and specificity, which are essential for separating and quantifying structurally similar compounds.
Core Principles of the USP HPLC Method
The USP monograph for finasteride typically specifies a reversed-phase HPLC method.[11] This choice is logical due to the moderately lipophilic nature of finasteride and its related compounds.[12] The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The causality behind the selection of chromatographic conditions is critical for robust and reliable results:
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (commonly acetonitrile) is used. The ratio is optimized to achieve adequate separation (resolution) between finasteride and its impurities within a reasonable analysis time.[13]
-
Column Chemistry and Dimensions: A C18 column is a standard choice, offering excellent retention and selectivity for a wide range of compounds. The particle size and column dimensions are selected to balance efficiency and backpressure.[7]
-
Detection Wavelength: The UV detector wavelength is set at a value where finasteride and its key impurities exhibit significant absorbance, ensuring sensitive detection. For finasteride, this is often in the range of 210-240 nm.[7]
-
Column Temperature: Maintaining a constant and often elevated column temperature (e.g., 45 °C) enhances reproducibility by controlling viscosity and improving peak shape.[7]
A Self-Validating System: System Suitability Testing
A cornerstone of trustworthiness in USP methods is the inclusion of system suitability testing. Before any sample analysis, a standard solution is injected to verify the performance of the chromatographic system. Key parameters evaluated include:
-
Tailing Factor: Ensures symmetrical peaks, which are crucial for accurate integration and quantification. A tailing factor of not more than 2.0 is often required.[7]
-
Theoretical Plates (Column Efficiency): A measure of the column's separating power. A minimum number of theoretical plates (e.g., not less than 5000) ensures that closely eluting peaks can be resolved.[7]
-
Relative Standard Deviation (RSD) for Replicate Injections: Demonstrates the precision of the analytical system. An RSD of not more than 2.0% for replicate injections of the standard is a common requirement.[7]
By meeting these predefined criteria, the analytical system is considered "self-validating" for the intended analysis, providing confidence in the accuracy and reliability of the subsequent sample results.
Experimental Protocol: A Step-by-Step Guide to USP this compound Analysis
The following protocol is a representative example based on typical USP methodologies for the analysis of finasteride related compounds in the drug substance.
1. Preparation of Solutions
-
Diluting Solution: Prepare a mixture of water and acetonitrile (1:1 v/v).[11]
-
Standard Solution: Accurately weigh a quantity of USP Finasteride Reference Standard (RS) and dissolve it in the Diluting Solution to obtain a known concentration (e.g., approximately 1.0 mg/mL).[11]
-
Test Solution: Accurately weigh about 100 mg of the Finasteride sample, transfer it to a 100-mL volumetric flask, and dissolve and dilute to volume with the Diluting Solution.[11]
2. Chromatographic System
The liquid chromatograph is equipped with a UV detector and a column with L1 packing (C18). Specific parameters may vary, but a representative system would be:
| Parameter | Value |
| Detector Wavelength | 210 nm[11] |
| Column | 4.6-mm x 30-cm; 4-µm packing L1[11] |
| Column Temperature | 60 °C[11] |
| Flow Rate | Approximately 1.5 mL/min[11] |
| Injection Volume | Approximately 15 µL[11] |
| Mobile Phase | A filtered and degassed mixture of water, tetrahydrofuran, and acetonitrile (8:1:1 v/v/v).[11] |
3. System Suitability
-
Inject the Standard Solution and record the chromatograms.
-
Verify that the system suitability requirements (e.g., column efficiency, tailing factor) are met. For example, the column efficiency should not be less than 10,000 theoretical plates, and the tailing factor should not be more than 1.3.[11]
4. Procedure
-
Inject the Test Solution into the chromatograph.
-
Record the chromatograms and measure the peak responses for all impurities.
5. Calculation
Calculate the percentage of each impurity in the portion of Finasteride taken using the following formula:
Where:
-
ri is the peak response for each individual impurity.
-
rT is the sum of the responses of all peaks in the chromatogram.
6. Acceptance Criteria
The acceptance criteria are specified in the USP monograph. For example:
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of impurity control in ensuring drug quality.
Forced Degradation Studies: A Proactive Approach
Beyond routine impurity testing, the principles of Quality by Design (QbD) and regulatory guidelines from the International Council for Harmonisation (ICH) necessitate an understanding of a drug's stability profile. Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial.[13][14][15] These studies help to:
-
Identify potential degradation products that may arise during the product's shelf life.[16]
-
Establish the degradation pathways of the drug.
-
Demonstrate the specificity and stability-indicating nature of the analytical method.[13]
For finasteride, studies have shown that it is susceptible to degradation under certain conditions, leading to the formation of specific degradation products.[14][16] A well-developed HPLC method should be capable of separating these degradants from the parent drug and other impurities.[13][14]
Conclusion: A Commitment to Quality and Safety
The control of related compounds in finasteride, as guided by the USP, is a multi-faceted endeavor that underpins the safety and efficacy of the final drug product. It requires a thorough understanding of the potential impurities, robust and validated analytical methodologies, and a proactive approach to stability testing. For researchers, scientists, and drug development professionals, adherence to these principles is not merely a regulatory requirement but a fundamental commitment to patient well-being. The frameworks provided by pharmacopeias like the USP are indispensable tools in upholding this commitment.
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Methodological & Application
A Stability-Indicating HPLC Method for the Comprehensive Profiling of Finasteride and Its Related Substances
An Application Note from the Senior Scientist's Desk:
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of process-related impurities and degradation products of Finasteride. Finasteride, a synthetic 4-azasteroid, is a potent inhibitor of steroid Type II 5α-reductase, widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This document provides a comprehensive protocol, explains the scientific rationale behind the method's parameters, and includes validation guidance in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction: The Imperative for Impurity Profiling
Finasteride functions by blocking the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] Its complex synthesis and potential for degradation under various environmental conditions necessitate a reliable analytical method to monitor its purity.[3][5] Impurity profiling is a critical component of drug development and quality control, as unexpected impurities can impact the drug's therapeutic window and safety profile.
The method detailed herein is designed to be stability-indicating, meaning it can effectively separate the intact Finasteride peak from any potential degradation products that may form under stress conditions such as acid or base hydrolysis, oxidation, heat, or photolysis.[4][6][7] This capability is a regulatory expectation and ensures that the method can accurately measure the drug's purity throughout its shelf life.
Methodological Rationale: A Scientist's Perspective
The development of a robust HPLC method is a science of controlled choices. Each parameter is selected to achieve the optimal separation and quantification of all relevant analytes.
-
Principle of Separation: Reversed-Phase Chromatography Finasteride is a moderately non-polar molecule, making reversed-phase HPLC the ideal separation mode. In this technique, the stationary phase (the column) is non-polar (e.g., C18), and the mobile phase is polar. Finasteride and its impurities are retained on the column and then eluted by a mobile phase with increasing organic solvent concentration, with more polar compounds eluting first.
-
Stationary Phase: The C18 Column A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of pharmaceutical compounds, including Finasteride.[4][6][8] The high surface area and hydrophobicity of the C18 ligand allow for the necessary interactions to resolve structurally similar impurities from the main API peak.
-
Mobile Phase Composition: The Engine of Separation The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
Aqueous Buffer: A buffer is used to control the pH of the mobile phase. This is critical for achieving reproducible retention times and symmetrical peak shapes, as the ionization state of both the analytes and residual silanols on the column packing can be pH-dependent.
-
Organic Modifier (Acetonitrile): Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and superior UV transparency at low wavelengths.[4]
-
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is employed. This is crucial for a stability-indicating method. It ensures that early-eluting, more polar impurities are well-retained and resolved, while late-eluting, more non-polar impurities are eluted within a practical timeframe, preventing excessively broad peaks.
-
-
Detection: Wavelength Selection UV detection is suitable as Finasteride possesses a chromophore that absorbs UV light. The selection of 210 nm is a common choice as it provides high sensitivity for both Finasteride and its key impurities, which may lack strong absorption at higher wavelengths.[6][8] This ensures that even trace-level impurities are detected.
Workflow for Finasteride Impurity Profiling
The following diagram outlines the logical flow of the analytical procedure, from initial preparation to the final report.
Caption: Workflow for HPLC analysis of Finasteride impurities.
Detailed Experimental Protocol
4.1. Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatographic Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm (or equivalent L1 packing).[4]
-
Chemicals: Acetonitrile (HPLC Grade), Tetrahydrofuran (HPLC Grade), Water (Milli-Q or equivalent), Orthophosphoric Acid (AR Grade).
-
Reference Standards: Finasteride RS, this compound A RS, Impurity B RS, Impurity C RS (as defined by pharmacopeias).[8][9]
4.2. Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of Water, Acetonitrile, and Tetrahydrofuran in the ratio of 80:10:10 (v/v/v).[8]
-
Diluent: A mixture of Acetonitrile and Water (1:1 v/v) is suitable.[10]
-
Standard Stock Solution (Finasteride): Accurately weigh and dissolve about 25 mg of Finasteride RS in Diluent in a 50 mL volumetric flask to obtain a concentration of approximately 0.5 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of specified impurities (e.g., Impurity A, B, C) in Diluent.
-
System Suitability Solution: Spike the Standard Stock Solution with the Impurity Stock Solution to obtain a final concentration where impurities are at their specification limit (e.g., 0.15% relative to Finasteride).
-
Sample Solution: Accurately weigh and dissolve about 25 mg of the Finasteride sample in Diluent in a 50 mL volumetric flask to obtain a concentration of approximately 0.5 mg/mL.
4.3. Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the analysis.
| Parameter | Condition |
| Column | Symmetry C18 (or equivalent L1), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water: Acetonitrile: Tetrahydrofuran (80:10:10, v/v/v)[8] |
| Flow Rate | 1.5 - 2.0 mL/min[8][11] |
| Column Temperature | 60 °C[8][11] |
| Detection Wavelength | 210 nm[8] |
| Injection Volume | 15 µL[8] |
| Run Time | Approximately 50 minutes (to ensure elution of all impurities) |
4.4. System Suitability and Analysis
Before sample analysis, the system's performance must be verified using the System Suitability Solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (Finasteride Peak) | Not more than 1.5 |
| Theoretical Plates (Finasteride Peak) | Not less than 10,000[11] |
| Resolution | Resolution between Finasteride and the closest eluting impurity peak is NLT 2.0. |
| %RSD (Replicate Injections) | For six replicate injections of the standard, the %RSD of the Finasteride peak area is NMT 2.0%. |
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform six replicate injections of the System Suitability Solution.
-
Verify that all SST criteria are met.
-
Inject the sample solutions in duplicate.
-
Inject a standard solution at the end of the sequence to check for drift.
4.5. Calculation of Impurities
The percentage of each impurity is calculated using the area normalization method or against an external standard if required.
-
% Impurity (Area %): % Impurity = (Area_impurity / Total Area of all peaks) * 100
This formula assumes the response factor of the impurity is the same as the API. For known impurities, a Relative Response Factor (RRF) should be determined and applied for accurate quantification.
Method Validation: Establishing Trustworthiness
The described method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.
-
Specificity (Stability-Indicating): Forced degradation studies are essential. The Finasteride sample should be subjected to acidic (0.5N HCl), basic (0.5N NaOH), oxidative (3.0% H₂O₂), thermal (60°C), and photolytic (UV light at 254 nm) stress.[4] The method is deemed stability-indicating if all degradation peaks are baseline resolved from the main Finasteride peak, and peak purity analysis (using a PDA detector) confirms the homogeneity of the API peak.
-
Linearity: Linearity should be established for Finasteride and each specified impurity over a range from the reporting threshold to at least 120% of the specification limit. A correlation coefficient (r²) of >0.998 is typically expected.[3]
-
Accuracy: Accuracy is determined by performing recovery studies. A known amount of each impurity is spiked into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage recovery should be within an acceptable range (e.g., 98-102%).[3][8]
-
Precision:
-
Repeatability: Assessed by analyzing six independent preparations of a sample spiked with impurities on the same day, by the same analyst.
-
Intermediate Precision: The analysis is repeated on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility. The %RSD for precision studies should be below the established limits.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): These are determined to establish the method's sensitivity. The LOQ is the lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.[7]
-
Robustness: The method's reliability is tested by introducing small, deliberate variations to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).[4] The system suitability parameters should remain within the acceptance criteria.
Known Finasteride Impurities
Several process-related impurities for Finasteride are listed in major pharmacopeias.
| Impurity Name | Chemical Name |
| Impurity A | N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide[8] |
| Impurity B | Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate[8] |
| Impurity C | N-(1,1-dimehylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide[8] |
| Impurity D | (Structure and name as specified in relevant literature or pharmacopeia)[4] |
Conclusion
The RP-HPLC method detailed in this application note is specific, sensitive, and robust for the determination of related substances in Finasteride. The explained rationale behind the parameter selection provides a deeper understanding for fellow researchers and analysts. Proper validation of this method will ensure its suitability for routine quality control analysis and stability testing, thereby guaranteeing the quality, safety, and efficacy of Finasteride drug products.
References
- A stability-indicating HPLC method to determine finasteride in a tablet formul
- STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. (2025). YMER.
- Madhavan, P. et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6), 987-996.
- A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. (2019).
- Palanisamy, M. et al. (2025). RP-HPLC-Based Stability-Indicating Analytical Method for Concurrent Determination of Finasteride and Tadalafil: Development and Validation. International Journal of Drug Delivery Technology, 15(2), 649-55.
- Navya, P. V., & Annapurna, M. M. (2023). Analytical Techniques for the Quantification of Finasteride - A Review. Acta Scientific Pharmaceutical Sciences, 7(11), 22-25.
- A systematic study of determination and validation of finasteride impurities using liquid chromatography. (2019). Arabian Journal of Chemistry.
- Analytical Method Development And Validation For Estimation Of Finasteride Hydrochloride By Rp-Hplc. (2025). IJCRT.org.
- USP Monographs: Finasteride. (2006). USP29-NF24.
- Finasteride. (n.d.). European Pharmacopoeia.
- Finasteride EP Impurities & USP Rel
- USP 41 Official Monographs / Finasteride. (2018).
- Finasteride. (n.d.).
- Caskey, W., & Gupta, V. (2024). Finasteride.
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Abstract
This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Finasteride and its related substances in bulk drug and pharmaceutical dosage forms. Finasteride, a potent inhibitor of 5α-reductase, is used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is critical for ensuring its safety and efficacy. This document provides a comprehensive protocol, from method development rationale to full validation according to ICH guidelines, designed for researchers, quality control analysts, and drug development professionals. The method demonstrates high resolution, sensitivity, and speed, effectively separating Finasteride from its known impurities and degradation products.
Introduction: The Imperative for Purity
Finasteride is a synthetic 4-azasteroid that functions by inhibiting the Type II and III isoforms of the 5α-reductase enzyme, which is responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][3] This mechanism of action makes it effective in treating conditions exacerbated by DHT. The presence of impurities, which may arise during synthesis, storage, or formulation, can potentially alter the drug's therapeutic efficacy and safety profile. Therefore, regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set stringent limits on these related substances.[4][5]
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher efficiency, superior resolution, increased speed, and reduced solvent consumption. These benefits are particularly valuable for resolving structurally similar impurities from the main API, making UPLC the technology of choice for developing high-quality analytical methods in the pharmaceutical industry. This guide details such a method, validated to be specific, linear, accurate, and precise for its intended purpose.
Method Development & Optimization Rationale
The primary objective was to develop a single gradient reversed-phase UPLC method capable of separating Finasteride from its four known process impurities (Imp-1, Imp-2, Imp-3, Imp-4) and any potential degradation products.
-
Column Chemistry Selection: The molecular structure of Finasteride, a complex steroid, suggests that multiple interaction modes could be exploited for separation. While standard C18 columns are a common starting point, a Waters ACQUITY UPLC BEH Phenyl column was selected.[6][7][8] The phenyl stationary phase provides not only hydrophobic interactions but also π-π interactions with the aromatic-like rings of the Finasteride molecule, offering alternative selectivity that is crucial for resolving closely related isomers and impurities.
-
Mobile Phase Optimization: A gradient elution was chosen to ensure the timely elution of all compounds with good peak shape.
-
Aqueous Phase (Mobile Phase A): A dilute solution of 2.5 mM orthophosphoric acid was selected.[6][8][[“]] This low concentration of a non-volatile acid provides adequate pH control to ensure the consistent ionization state of the analytes, leading to reproducible retention times, while remaining simple to prepare.
-
Organic Phase (Mobile Phase B): A mixture of acetonitrile and water (90:10 v/v) was used as the strong solvent.[6][7][8] Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. The small percentage of water helps in maintaining consistent mobile phase composition.
-
-
Detection Wavelength: Finasteride exhibits UV absorbance at lower wavelengths. A detection wavelength of 210 nm was chosen to ensure high sensitivity for both the API and its impurities, which may lack strong chromophores.[6][8][[“]]
The logical flow for method development is visualized in the diagram below.
Caption: Method Development Workflow for Finasteride UPLC Analysis.
Experimental Protocols
Instrumentation & Consumables
-
UPLC System: Waters ACQUITY UPLC™ System with a Diode Array Detector (DAD) or Tunable UV (TUV) detector.
-
Software: Waters Empower™ Software.
-
Analytical Column: Waters ACQUITY UPLC BEH Phenyl, 150 mm × 2.1 mm, 1.7 µm.[6][7][8]
-
Reference Standards: USP Finasteride RS, Finasteride Impurity Standards (Imp-1, Imp-2, Imp-3, Imp-4).
Reagents and Solutions
-
Acetonitrile (ACN): HPLC or UPLC grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Water: High-purity, deionized water (Milli-Q or equivalent).
-
Diluent: Acetonitrile and Water (1:1 v/v).
-
Mobile Phase A: 2.5 mM Orthophosphoric Acid in water.
-
Mobile Phase B: Acetonitrile and Water (90:10 v/v).[6][7][8]
Chromatographic Conditions
All quantitative data for the UPLC method are summarized in the table below.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH Phenyl, 150 mm x 2.1 mm, 1.7 µm[6][7][8] |
| Mobile Phase A | 2.5 mM Orthophosphoric Acid in Water[6][7][8] |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v)[6][7][8] |
| Flow Rate | 0.22 mL/min[6][7][8] |
| Gradient Program | Time (min) |
| Column Temperature | 30°C |
| Detector Wavelength | 210 nm[6][7][8] |
| Injection Volume | 1.0 µL[6][7][8] |
| Run Time | 12 minutes |
Preparation of Solutions
-
Standard Stock Solution (Finasteride): Accurately weigh about 25 mg of USP Finasteride RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. This yields a concentration of 0.5 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of each impurity (e.g., 0.075 mg/mL) in diluent.
-
System Suitability Solution (Spiked Standard): Spike the Standard Stock Solution with a small volume of the Impurity Stock Solution to achieve a final impurity concentration of 0.15% relative to the Finasteride concentration.[6][7]
-
Sample Solution (Bulk Drug): Prepare in the same manner as the Standard Stock Solution to a final concentration of 0.5 mg/mL.[6]
Stability-Indicating Study: Forced Degradation Protocol
To demonstrate specificity, Finasteride was subjected to stress conditions as per ICH Q1B guidelines.[6][7] The goal is to produce approximately 5-20% degradation to assess peak purity and ensure no co-elution with degradation products.
-
Acid Hydrolysis: Reflux 10 mg of Finasteride in 10 mL of 0.1 N HCl at 70°C for 24 hours.[6] Neutralize the solution before dilution and injection.
-
Base Hydrolysis: Reflux 10 mg of Finasteride in 10 mL of 0.1 N NaOH at 70°C for 24 hours.[6] Significant degradation is expected.[6][8] Neutralize before analysis.
-
Oxidative Degradation: Treat 10 mg of Finasteride with 10 mL of 3% H₂O₂ at room temperature for 24 hours.[6][7]
-
Thermal Degradation: Expose solid Finasteride powder to 60°C in a dry air oven for 10 days.[7]
-
Photolytic Degradation: Expose Finasteride solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[6]
All stressed samples are diluted with diluent to a final concentration of 0.5 mg/mL before UPLC analysis. The mass balance should be calculated (% Assay + % Impurities + % Degradants) and should be close to 100%.[6][7]
Method Validation Protocol
The developed method was validated according to ICH guidelines, demonstrating its suitability for its intended use.[6]
Caption: Core Parameters for UPLC Method Validation.
Validation Parameters & Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, spiked sample, and forced degradation samples. | No interference at the retention time of Finasteride and its impurities. Peak purity index > 0.995. Resolution between all peaks > 2.0.[6][8] |
| Linearity | Analyze 5-6 concentration levels from LOQ to 150% of the specification limit for impurities (e.g., 0.05% to 0.3%).[6] | Correlation coefficient (R²) ≥ 0.999.[6][7] |
| Accuracy | Analyze samples spiked with impurities at 3 levels (e.g., 50%, 100%, 150% of specification) in triplicate.[10] | Mean recovery should be within 90.0% - 110.0%. |
| Precision | Repeatability: 6 replicate preparations at 100% level. Intermediate: Repeat on a different day with a different analyst. | %RSD ≤ 5.0% for impurities.[6] |
| LOQ / LOD | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | LOQ S/N ≥ 10; LOD S/N ≥ 3. LOQ should be precise and accurate. |
| Robustness | Vary key parameters: Flow rate (±10%), Column Temp (±5°C), Mobile Phase B composition (±2%). | System suitability parameters must be met. No significant change in results. |
| System Suitability | Inject 5 replicates of the system suitability solution. | %RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 10,000. |
Results and Discussion
The developed UPLC method successfully separated Finasteride from its four potential impurities with a resolution greater than 2.0 for all peak pairs. The typical retention times were approximately 5.2 min (Imp-4), 5.9 min (Imp-1), 6.3 min (Finasteride), 6.9 min (Imp-2), and 7.4 min (Imp-3).[6]
Forced degradation studies showed that Finasteride is particularly susceptible to degradation under basic and oxidative conditions, with Impurity-1 being identified as a product of oxidative stress.[6][8][[“]] The method proved to be stability-indicating as all degradation products were well-resolved from the parent peak, and the mass balance was found to be close to 99.5%.[6][7]
The method was fully validated, and all parameters met the pre-defined acceptance criteria. The Limit of Quantification (LOQ) for the impurities ranged from 0.036% to 0.06%, demonstrating sufficient sensitivity to meet the typical specification limits set by pharmacopeias (e.g., individual unspecified impurity ≤ 0.10%, total impurities ≤ 1.0%).[4][6]
Conclusion
The stability-indicating UPLC method detailed in this application note is rapid, sensitive, precise, and accurate for the determination of Finasteride and its related substances. The use of a phenyl column provides unique selectivity, and the comprehensive validation confirms its suitability for routine quality control analysis and stability studies in the pharmaceutical industry. This method represents a significant improvement over traditional HPLC methods, enabling higher sample throughput and greater confidence in analytical results.
References
-
Reddy, Y. R., Reddy, G. V., Kumar, K. V., & Hotha, K. K. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. Scientific Research Publishing. [Link]
-
Reddy, Y. R., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. Semantic Scholar. [Link]
-
Reddy, Y. R., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. ResearchGate. [Link]
-
Sultana, N., Arayne, M. S., & Shafi, N. (2001). LC determination of finasteride and its application to storage stability studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kurt Cucu, A., Sakarya, S., Demircan Demir, H., & Ahmad, S. (2019). Forced degradation studies of finasteride impurities under various stress conditions. ResearchGate. [Link]
-
USP29-NF24. (n.d.). USP Monographs: Finasteride. USP. [Link]
-
Reddy, Y. R., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. Consensus. [Link]
-
Hewala, I. I., et al. (2018). Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC–ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study. Journal of Chromatographic Science, Oxford Academic. [Link]
-
USP. (2018). USP 41 Official Monographs / Finasteride. Regulations.gov. [Link]
-
Pharmaffiliates. (n.d.). Finasteride-impurities. Pharmaffiliates. [Link]
-
National Center for Biotechnology Information. (n.d.). Finasteride. PubChem Compound Database. [Link]
-
DrugBank. (n.d.). Finasteride. DrugBank Online. [Link]
-
Reddy, Y. R., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. Scientific Research Publishing. [Link]
-
Li, K., et al. (2011). Rapid determination of finasteride in human plasma by UPLC–MS/MS and its application to clinical pharmacokinetic study. ResearchGate. [Link]
-
Cucu, A. K., et al. (2019). A systematic study of determination and validation of finasteride impurities using liquid chromatography. Arabian Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Finasteride. Wikipedia. [Link]
-
Proteopedia. (2024). Finasteride. Proteopedia. [Link]
-
European Pharmacopoeia. (n.d.). Finasteride. EDQM. [Link]
-
Asian Journal of Chemistry. (2014). Impurities in Finasteride. Asian Journal of Chemistry. [Link]
-
SynThink. (n.d.). Finasteride EP Impurities & USP Related Compounds. SynThink. [Link]
-
Acta Scientific. (2023). Analytical Techniques for the Quantification of Finasteride - A Review. Acta Scientific. [Link]
-
Ramanjaneyulu, I., et al. (n.d.). Analytical Method Development and Validation of Related Substances by RP-HPLC Method for Finasteride in Pure and Pharmaceutical. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Cucu, A. K., et al. (2019). A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. ResearchGate. [Link]
-
USP. (n.d.). USP Monographs: Finasteride Tablets. uspbpep.com. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). A Validated stability indicating LC method of assay and related substances for Finasteride. JOCPR. [Link]
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Characterization of Finasteride Impurities by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Abstract
This application note presents a comprehensive guide for the identification and characterization of impurities in finasteride drug substances and products using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Finasteride, a 5-α-reductase inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of impurities that can impact its efficacy and safety.[1][2] This document provides a detailed protocol, including forced degradation studies, chromatographic separation, and mass spectrometric analysis, to ensure the quality and stability of finasteride. The methodologies described are grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, to support drug development and quality control professionals.[3][4][5]
Introduction: The Imperative of Impurity Profiling
Finasteride is a synthetic 4-azasteroid compound widely used in the treatment of benign prostatic hyperplasia and male pattern baldness.[6] Like any pharmaceutical compound, the presence of impurities, which can arise from the manufacturing process or degradation over time, is a critical quality attribute that must be rigorously controlled.[7][8][9] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have stringent limits on the levels of impurities permitted in pharmaceutical products to ensure patient safety.[7][10]
Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products.[1][11][12] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate the degradation process.[11][13] The resulting degradation products must be identified and characterized to develop stability-indicating analytical methods.[2][12] LC-MS/MS has emerged as a powerful tool for this purpose, offering the high sensitivity and specificity required for the detection and structural elucidation of trace-level impurities.[14][15]
This application note details a robust LC-MS/MS workflow for the comprehensive characterization of finasteride impurities, providing researchers and quality control analysts with the necessary protocols to ensure product quality and regulatory compliance.
Experimental Workflow: A Systematic Approach
The characterization of finasteride impurities involves a multi-step process, beginning with sample preparation and forced degradation, followed by chromatographic separation and mass spectrometric detection and identification.
Caption: Overall Experimental Workflow for this compound Characterization.
Materials and Methods
Reagents and Standards
-
Finasteride reference standard (USP or equivalent)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a diode array detector (DAD) or UV detector.
-
Triple quadrupole or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
A reversed-phase separation is typically employed for finasteride and its impurities. The following conditions serve as a starting point and may require optimization.
| Parameter | Condition |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection | 210 nm |
Rationale for Choices: A C18 column provides good retention and separation of the relatively non-polar finasteride and its structurally similar impurities.[2][16] A gradient elution with acetonitrile and water containing formic acid allows for the efficient separation of compounds with varying polarities. Formic acid is added to the mobile phase to improve peak shape and enhance ionization in the ESI source.
Mass Spectrometry Conditions
Positive electrospray ionization (ESI+) is generally suitable for the analysis of finasteride and its impurities.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Scan Mode | Full Scan (m/z 100-600) and Product Ion Scan |
| Collision Energy | Ramped (e.g., 10-40 eV) |
Rationale for Choices: Finasteride contains nitrogen atoms that are readily protonated, making positive ESI an effective ionization technique.[17][18] A full scan is used to detect all potential impurities, while product ion scans are essential for structural elucidation by observing the fragmentation patterns of the parent ions.[19]
Protocols: Step-by-Step Methodologies
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of finasteride reference standard in 10 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (from drug product): For tablets, grind a suitable number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one tablet's dosage and dissolve it in a known volume of methanol to achieve a target concentration of approximately 1 mg/mL of finasteride. Sonicate for 15 minutes and centrifuge. Dilute the supernatant to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water.
Forced Degradation Studies
-
Acid Hydrolysis: To 1 mL of the finasteride stock solution, add 1 mL of 1 M HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to the working concentration. Finasteride has been shown to be susceptible to acid degradation.[20][21]
-
Base Hydrolysis: To 1 mL of the finasteride stock solution, add 1 mL of 1 M NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with the mobile phase. Studies have indicated that finasteride can undergo significant degradation in alkaline conditions.[11]
-
Oxidative Degradation: To 1 mL of the finasteride stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase. Finasteride shows sensitivity to oxidative stress.[11]
-
Thermal Degradation: Expose the solid finasteride powder to 105 °C in a hot air oven for 24 hours. Dissolve and dilute to the working concentration.
-
Photolytic Degradation: Expose the finasteride solution (1 mg/mL) to UV light (254 nm) for 24 hours. Dilute to the working concentration.
Data Analysis and Interpretation
Identification of Impurities
The primary identification of impurities is based on their retention time and mass-to-charge ratio (m/z) from the full scan MS data. The molecular formulas can be proposed based on the accurate mass measurements obtained from a high-resolution mass spectrometer like a Q-TOF.
Structural Elucidation through Fragmentation
The fragmentation patterns obtained from the product ion scans are crucial for confirming the structures of the impurities. The fragmentation of finasteride typically involves the loss of the tert-butyl group and cleavages around the amide bond and the steroid rings.[19]
Caption: Proposed Fragmentation Pathway for Protonated Finasteride.
By comparing the fragmentation patterns of the unknown impurities to that of the parent finasteride molecule, the sites of modification can be deduced. For instance, a mass shift in a fragment containing the tert-butyl group would suggest a modification at that position.
Quantification of Impurities
Once identified, the impurities can be quantified relative to the finasteride peak area in the chromatogram. For accurate quantification, it is ideal to use reference standards for each impurity. In their absence, the relative response factor (RRF) can be assumed to be 1, or it can be determined experimentally if the impurity can be isolated. The ICH guidelines provide thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[13][22]
Table 1: Hypothetical Impurity Profile of Finasteride
| Impurity | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure/Modification | Relative Abundance (%) |
| Impurity A | 8.5 | 389.3 | Hydroxylated Finasteride | 0.08 |
| Impurity B | 9.2 | 371.3 | Dehydrogenated Finasteride | 0.12 |
| Impurity C | 10.1 | 318.2 | Acid degradation product | 0.25 |
| Impurity D | 11.5 | 399.3 | Process-related impurity | 0.05 |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable workflow for the characterization of finasteride impurities. By employing forced degradation studies in conjunction with high-resolution mass spectrometry, a comprehensive impurity profile can be established. This is essential for ensuring the quality, safety, and efficacy of finasteride drug products and for meeting stringent regulatory requirements. The provided protocols offer a solid foundation for method development and validation in a pharmaceutical quality control setting.
References
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Reis, R. H. D., Paula, F. R., Machado, M. M., & Malesuik, M. D. (2018). Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study. Journal of Chromatographic Science, 56(6), 531–540. Retrieved from [Link]
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Reddy, Y. R., Reddy, G. V., Veera, K. K., & Hotha, K. K. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. American Journal of Analytical Chemistry, 3, 627-639. Retrieved from [Link]
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Sultana, N., Arayne, M. S., & Shafi, N. (2001). LC determination of finasteride and its application to storage stability studies. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 1015–1019. Retrieved from [Link]
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Reis, R. H. D., Paula, F. R., Machado, M. M., & Malesuik, M. D. (2018). Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC–ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study. Journal of Chromatographic Science, 56(6), 531-540. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures and proposed fragmentation patterns for analyte and.... Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
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European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
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Zhang, Z., Qin, F., & Li, H. (2014). Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient. Biomedical Chromatography, 28(3), 348–353. Retrieved from [Link]
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Attia, K. A. M., Nassar, M. W. I., & El-Zeiny, M. B. (2019). Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product. Acta Chromatographica, 32(2), 109-115. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). An assessment of the impurity profile of finasteride.... Retrieved from [Link]
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ResearchGate. (2025, August 6). ms/ms and hplc characterization of forced degradation products of dutasteride and tamsulosin hydrochloride. Retrieved from [Link]
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Guduru, S., et al. (2019). Isolation and Structural Characterization of Degradation Products of Finasteride by Preparative HPLC, HRMS and 2D NMR. Asian Journal of Chemistry, 31(7), 1514-1518. Retrieved from [Link]
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Reis, R. H. D., Paula, F. R., Machado, M. M., & Malesuik, M. D. (2018). Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC–ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study. Journal of Chromatographic Science. Retrieved from [Link]
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ResearchGate. (n.d.). Product ion mass spectrum of carboxy-finasteride: (A) is a positive control sample. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]
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BioPharm International. (2014, May 1). USP Proposes New Standards for Organic Impurities in Medicines. Retrieved from [Link]
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Separation Science. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2025, August 5). Determination of finasteride in human plasma by liquid chromatography–electrospray ionization tandem mass spectrometry with flow rate gradient. Retrieved from [Link]
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Chen, X., Gardner, E. R., Price, D. K., & Figg, W. D. (2008). Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis. Journal of Chromatography B, 867(1), 97-102. Retrieved from [Link]
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ResearchGate. (2025, August 7). Determination of finasteride in human serum by LC-MS/MS. Retrieved from [Link]
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Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Application Note: A Validated Stability-Indicating UPLC Method for the Quantification of Finasteride and its Impurities in Accordance with ICH Guidelines
Abstract
This application note presents a detailed protocol for the validation of an analytical method for the quantification of finasteride and its process-related and degradation impurities. The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] A reversed-phase ultra-performance liquid chromatography (RP-UPLC) method was developed and validated to ensure specificity, linearity, accuracy, precision, and robustness for its intended purpose: the quality control of finasteride in bulk drug substance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the scientific rationale behind each validation parameter and offering a step-by-step protocol for its execution.
Introduction: The Imperative of Impurity Profiling for Finasteride
Finasteride, a synthetic 4-azasteroid, is a potent inhibitor of type II 5α-reductase, widely prescribed for the treatment of benign prostatic hyperplasia and androgenetic alopecia.[4] The therapeutic efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of the active pharmaceutical ingredient (API). During the synthesis and storage of finasteride, several process-related impurities and degradation products can emerge.[5] These impurities, even at trace levels, can potentially impact the drug's safety and efficacy profile. Therefore, a robust and reliable analytical method for the separation and quantification of finasteride and its impurities is paramount for ensuring product quality and regulatory compliance.
The ICH provides a harmonized approach to the validation of analytical procedures, ensuring that the developed methods are suitable for their intended purpose.[6][7] This application note details the validation of a stability-indicating UPLC method, capable of separating finasteride from its known impurities and degradation products formed under various stress conditions.[8][9][10][[“]]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector is recommended for this method.[8][9]
-
Column: A high-resolution reversed-phase column, such as a C18 or Phenyl column, is crucial for achieving adequate separation. A common choice is a 1.7 µm particle size column for enhanced efficiency.[8][9]
-
Chemicals and Reagents:
Chromatographic Conditions
The following chromatographic conditions have been found suitable for the separation of finasteride and its impurities. However, optimization may be necessary depending on the specific column and instrumentation used.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection | 210 nm |
| Injection Volume | 2 µL |
Rationale for Selection: A gradient elution is employed to achieve a robust separation of impurities with varying polarities within a reasonable run time. The acidic mobile phase helps to ensure good peak shape for both the API and its impurities. A detection wavelength of 210 nm provides adequate sensitivity for finasteride and its related substances.[14]
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve the finasteride reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known finasteride impurities at appropriate concentrations.
-
Spiked Sample Solution: Prepare a solution of finasteride spiked with known amounts of each impurity at the desired concentration level (e.g., the reporting threshold).
Method Validation Protocol as per ICH Q2(R1)
The validation of the analytical method is performed to demonstrate its suitability for the intended purpose, which is the quantitative determination of finasteride impurities.[3] The following validation characteristics are addressed:
Specificity and Forced Degradation Studies
The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][15] A crucial aspect of demonstrating specificity for an impurity method is to perform forced degradation studies. These studies are designed to intentionally degrade the drug substance to identify potential degradation products and to demonstrate that the analytical method can effectively separate these degradants from the main peak and other impurities.[16][17]
Protocol:
-
Preparation of Stressed Samples: Subject finasteride to various stress conditions as recommended by ICH guidelines.[16][17]
-
Analysis: Analyze the stressed samples using the developed UPLC method.
-
Peak Purity Analysis: Utilize the PDA detector to assess the peak purity of the finasteride peak in the presence of degradation products. The peak purity angle should be less than the peak purity threshold.
Acceptance Criteria: The method is considered specific if there is no interference from impurities, degradation products, or excipients at the retention time of finasteride. The resolution between finasteride and any adjacent peak should be greater than 2.0.[9][19]
Caption: Logical flow and interdependence of analytical method validation parameters.
Summary of Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of finasteride and its impurities. Resolution > 2.0 between adjacent peaks. Peak purity passes. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | The specified range over which linearity, accuracy, and precision are met. |
| Accuracy | Mean recovery of 90.0% - 110.0%. |
| Precision (Repeatability) | %RSD ≤ 5.0%. |
| Precision (Intermediate) | %RSD ≤ 5.0%. |
| LOD | Signal-to-noise ratio of 3:1. |
| LOQ | Signal-to-noise ratio of 10:1. %RSD ≤ 10.0% and recovery of 80.0% - 120.0% at the LOQ concentration. |
| Robustness | System suitability parameters are met under varied conditions. Results are not significantly affected. |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, Resolution > 2.0, %RSD of peak area ≤ 2.0%. |
Conclusion
The described UPLC method for the quantification of finasteride and its impurities has been successfully validated according to the ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis of finasteride bulk drug substance and for stability studies. The comprehensive validation protocol provided in this application note serves as a valuable resource for analytical scientists in the pharmaceutical industry, ensuring the development of reliable and compliant analytical methods.
References
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A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. (n.d.). Scirp.org. Retrieved from [Link] [8][10]2. (PDF) A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. (n.d.). ResearchGate. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
A systematic study of determination and validation of finasteride impurities using liquid chromatography. (2019). Arabian Journal of Chemistry. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
-
A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. (2012). Semantic Scholar. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]
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Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]
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A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. (2012). American Journal of Analytical Chemistry. Retrieved from [Link]
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A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. (2012). Consensus. Retrieved from [Link]
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Publication: A systematic study of determination and validation of finasteride impurities using liquid chromatography. (n.d.). Scite. Retrieved from [Link]
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Analytical Method Development And Validation For Estimation Of Finasteride Hydrochloride By Rp-Hplc. (n.d.). IJCRT.org. Retrieved from [Link]
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(PDF) Determination of finasteride in the tablet form by liquid chromatography and its analytical method validation. (n.d.). ResearchGate. Retrieved from [Link]
-
Finasteride EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]
-
A Validated stability indicating LC method of assay and related substances for Finasteride. (n.d.). JOCPR. Retrieved from [Link]
-
Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product. (2019). Acta Chromatographica. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Veeprho. Retrieved from [Link]
-
Analytical Method Development and RP-HPLC Validation for Estimating Finasteride in Bulk and Formulated Products. (n.d.). ResearchGate. Retrieved from [Link]
-
Isolation and Structural Characterization of Degradation Products of Finasteride by Preparative HPLC, HRMS and 2D NMR. (n.d.). ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Finasteride-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
“ICH Draft Guidelines on Validation of Analytical Procedures Definitions and Terminology,” Federal Register, Vol. 60, No. 40, 1995, p. 11260. (n.d.). Scientific Research Publishing. Retrieved from [Link]
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preparative HPLC for isolation of finasteride impurities
Title: Preparative HPLC for the Isolation and Purification of Finasteride Impurities for Pharmaceutical Quality Control
Abstract
This application note provides a comprehensive guide and a detailed protocol for the isolation of process-related and degradation impurities from bulk finasteride active pharmaceutical ingredient (API) using preparative high-performance liquid chromatography (HPLC). The accurate identification, characterization, and quantification of impurities are mandated by regulatory bodies like the ICH to ensure the safety and efficacy of the final drug product.[1] This document outlines a systematic approach, from analytical method development and scaling to a robust preparative method, followed by fraction analysis and post-purification processing. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the purity assessment and quality control of finasteride.
Introduction
Finasteride is a synthetic 4-azasteroid compound that acts as a specific inhibitor of Type II 5α-reductase, an enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] It is widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[2][3]
During the synthesis, formulation, and storage of finasteride, various impurities can emerge. These can include unreacted starting materials, intermediates, by-products from side reactions, or degradation products formed through hydrolysis, oxidation, or thermal stress.[4][5] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require that any impurity present above a 0.1% threshold be identified, characterized, and controlled.[1] This necessitates the isolation of these impurities in sufficient quantity and purity for structural elucidation (e.g., via NMR, MS) and for use as reference standards in routine quality control.[6]
Preparative HPLC is the cornerstone technique for this purpose, allowing for the purification of specific compounds from a complex mixture with high resolution and efficiency.[7] This note details a robust reversed-phase preparative HPLC method for isolating common finasteride impurities.
Principles and Strategy: From Analytical to Preparative Scale
The successful isolation of impurities via preparative HPLC hinges on a logical and systematic scale-up from a well-developed analytical method. The primary goal is to maximize throughput (the amount of purified compound per unit time) while maintaining the necessary purity and yield.[8]
The Importance of the Analytical Method
A robust analytical HPLC method is the foundation. It must demonstrate baseline separation of the main finasteride peak from all known and potential impurities. Key parameters from the analytical run, such as the retention times and resolution, are used to design the preparative method. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for finasteride provide excellent starting points for analytical method development, often utilizing C18 stationary phases with mobile phases consisting of water, acetonitrile, and sometimes tetrahydrofuran.[9][10]
Scaling Up: Key Considerations
Scaling from an analytical (e.g., 4.6 mm ID) to a preparative (e.g., 20-50 mm ID) column requires proportional adjustments to maintain separation quality.[11][12]
-
Flow Rate: To maintain linear velocity, the flow rate must be scaled according to the cross-sectional area of the columns. The scaling factor is the square of the ratio of the column internal diameters:
-
Scaling Factor = (IDprep / IDanalyt)²
-
-
Sample Load: The amount of sample that can be injected is also scaled by the same factor. However, the ultimate goal of preparative chromatography is to "overload" the column to maximize throughput without compromising the purity of the collected fractions.[8] This is determined experimentally through a loading study.
-
Gradient Time: For gradient methods, the duration of each step should be kept constant, but the initial isocratic hold may be adjusted to account for differences in system dwell volume between the analytical and preparative systems.
Experimental Protocol: Isolation of Finasteride Impurities
This protocol provides a step-by-step methodology for the isolation of finasteride impurities.
Materials and Equipment
-
Chemicals: Finasteride API (crude), HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), Formic acid (reagent grade), and purified water (Milli-Q or equivalent).
-
HPLC System: A preparative HPLC system equipped with a high-pressure quaternary or binary pump, an autosampler or manual injector with a large volume loop, a UV-Vis detector (preferably a photodiode array or dual-wavelength detector), and a fraction collector.[1]
-
Columns:
-
Analytical: C18, 250 x 4.6 mm, 5 µm particle size.
-
Preparative: C18, 250 x 20 mm, 7-10 µm particle size.[1]
-
-
Post-Processing: Rotary evaporator, lyophilizer (optional), analytical HPLC system, vials for fractions.
Step 1: Analytical Method and Sample Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation (Crude Finasteride): Dissolve the crude finasteride sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 1:1 v/v), to a high concentration (e.g., 10-50 mg/mL).[13] Ensure complete dissolution; sonication may be required.
-
Analytical Run: Analyze the crude sample using the analytical column to identify the retention times of the target impurities relative to the main finasteride peak.
Step 2: Method Scaling and Loading Study
-
Scale the Flow Rate: Based on the analytical flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column), calculate the preparative flow rate.
-
Example: For a 20 mm ID column, the scaling factor is (20/4.6)² ≈ 19. The preparative flow rate would be 1.0 mL/min * 19 = 19.0 mL/min . A rate of 20 mL/min is a practical starting point.[1]
-
-
Perform a Loading Study:
-
Inject increasing amounts of the concentrated crude sample onto the preparative column (e.g., 50 mg, 100 mg, 150 mg).
-
Monitor the chromatograms. The goal is to load the maximum amount of sample where the target impurity peak is still distinct (even if touching) from the main finasteride peak.[8] This point of "touching bands" represents the optimal load for maximizing throughput.
-
Step 3: Preparative Purification Run
Based on the preliminary runs, the optimized preparative method is established.
| Parameter | Setting | Rationale |
| Column | C18, 250 x 20 mm, 7 µm | Standard reversed-phase chemistry for non-polar steroids; dimensions provide good capacity.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds like finasteride.[1] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC, providing good solvating power for finasteride.[3] |
| Gradient | Isocratic (e.g., 60% A, 40% B) or Shallow Gradient | An isocratic method is simpler and preferred if resolution is adequate.[1] A shallow gradient can improve separation for closely eluting peaks. |
| Flow Rate | 20 mL/min | Scaled from the analytical method to maintain linear velocity and separation efficiency.[1] |
| Column Temp. | Ambient or slightly elevated (e.g., 30 °C) | Controls viscosity and can improve peak shape and reproducibility. |
| Detection | 210 nm | Finasteride and its related impurities show strong absorbance at this wavelength.[1][9] |
| Injection Volume | Dependent on loading study (e.g., 2-5 mL) | Optimized to inject the maximum sample load determined in the loading study. |
Step 4: Fraction Collection
-
Setup: Configure the fraction collector to collect fractions based on time or UV signal (slope or threshold).
-
Strategy:
-
Begin collecting fractions just before the elution of the first impurity of interest.
-
Collect the peak apex in a separate fraction from the peak fronts and tails. This maximizes the purity of the central fraction.
-
Continue collecting fractions through the main peak and any subsequent impurity peaks.
-
Label all fractions meticulously.
-
Post-Purification Workflow
The isolation of the compound is only the first part of the process. The subsequent steps are critical for obtaining a pure, solid sample and verifying its identity and purity.
Caption: Post-purification workflow from collected fractions to pure solid impurity.
-
Purity Analysis: Inject a small aliquot from each collected fraction into an analytical HPLC system to determine the purity of each fraction.
-
Fraction Pooling: Based on the analytical results, pool the fractions that meet the required purity level (e.g., >98%).
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a moderate temperature (e.g., 45 °C) to avoid degradation.[1]
-
Drying: The resulting residue can be further dried under high vacuum or lyophilized to yield the final isolated impurity as a solid.[1]
-
Characterization: The pure impurity is now ready for structural elucidation using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).
Overall Isolation Strategy
The entire process, from method development to final characterization, follows a logical sequence to ensure success.
Caption: Overview of the complete impurity isolation and purification strategy.
Conclusion
This application note details a robust and systematic approach for the isolation of finasteride impurities using preparative HPLC. By carefully developing an analytical method and logically scaling it to the preparative level, researchers can successfully purify low-level impurities for essential characterization and use as reference standards. This process is a critical component of ensuring the quality, safety, and regulatory compliance of finasteride API and its finished pharmaceutical products.
References
-
Veeprho. (n.d.). Finasteride Impurities and Related Compound. Retrieved from Veeprho International. [Link]
-
Mohanty, S., Kumar, B. P., & Karmakar, A. C. (2014). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. Asian Journal of Chemistry, 26(15), 4375-4380. [Link]
-
United States Pharmacopeial Convention. (2011). Finasteride Monograph. USP-NF. [Link]
-
Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Technical Overview. [Link]
-
SynThink. (n.d.). Finasteride EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals. [Link]
-
European Pharmacopoeia. (n.d.). Finasteride Monograph. [Link] (Link to general EDQM site as direct monograph access is restricted).
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Finasteride. USP29-NF24. [Link]
-
Saini, G., et al. (2022). Stability Indicating HPLC Method Development for Estimation of Tadalafil and Finasteride. YMER, 21(9). [Link]
-
Madhavan, P., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6), 987-996. [Link]
-
IJCRT. (2020). Analytical Method Development And Validation For Estimation Of Finasteride Hydrochloride By Rp-Hplc. International Journal of Creative Research Thoughts. [Link]
-
Attia, K. A. M., et al. (2019). Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product. Acta Chromatographica, 32(2), 108-114. [Link]
-
Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. [Link]
-
Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. [Link]
-
Asian Journal of Chemistry. (2014). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. [Link]
-
SEEJPH. (2023). Analytical Method Development And Validation Of Finasteride By Using RP- HPLC. South East European Journal of Public Health. [Link]
-
ResearchGate. (2013). Can I use C18 HPLC column for non polar extracts?[Link]
-
Lab Manager. (2010). Analytical HPLC to Preparative HPLC. [Link]
-
ResearchGate. (2019). Isolation and Structural Characterization of Degradation Products of Finasteride by Preparative HPLC, HRMS and 2D NMR. [Link]
-
Pharmaffiliates. (n.d.). Finasteride-impurities. Retrieved from Pharmaffiliates Analytics & Synthetics P. Ltd. [Link]
-
ResearchGate. (2014). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process | Request PDF. [Link]
-
Aligns Pharma. (n.d.). Finasteride Impurities. [Link]
-
Regulations.gov. (2018). USP 41 Official Monographs / Finasteride 1743. [Link]
-
GL Sciences. (n.d.). Preparative HPLC Columns. [Link]
-
ResearchGate. (2016). What is the chemistry behind preparing a C18 column?[Link]
-
Kurt Cucu, A., et al. (2020). A systematic study of determination and validation of finasteride impurities using liquid chromatography. Arabian Journal of Chemistry, 13(1), 2095-2103. [Link]
-
Tatiparthi, K., et al. (2013). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. American Journal of Analytical Chemistry, 4, 1-8. [Link]
-
Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International, 29(11). [Link]
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- 13. drugfuture.com [drugfuture.com]
Application Note: Synthesis and Characterization of Finasteride Impurity C Reference Standard
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
Finasteride, a potent inhibitor of 5α-reductase, is a widely prescribed medication for the treatment of benign prostatic hyperplasia and androgenetic alopecia.[1][2][3] The manufacturing process of any active pharmaceutical ingredient (API) can invariably lead to the formation of impurities. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product. Finasteride Impurity C, chemically known as N-(1,1-Dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide, is a known process-related impurity of Finasteride.[4][5][6] The availability of a highly pure reference standard of Impurity C is paramount for the accurate monitoring of its levels in finasteride drug substance and drug products, thereby ensuring compliance with stringent regulatory requirements.
This application note provides a comprehensive guide for the synthesis, purification, and characterization of this compound C. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to generate a well-characterized reference standard for use in analytical method development, validation, and routine quality control testing.
Synthesis of this compound C: A Proposed Dehydrogenation Strategy
The introduction of a double bond at the C5-C6 position of the finasteride steroid core is the key transformation required to synthesize Impurity C. A plausible and efficient method to achieve this is through dehydrogenation of the A-ring of finasteride using a suitable oxidizing agent. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a well-established reagent for the dehydrogenation of steroids and is proposed for this synthesis.[7][8]
Diagram 1: Proposed Synthetic Pathway for this compound C
Caption: Proposed synthesis of this compound C from Finasteride.
Experimental Protocol: Synthesis of this compound C
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Finasteride | >98% | Commercially Available |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | >98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Methanol (MeOH) | HPLC Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Laboratory Prepared |
| Brine | Saturated Aqueous Solution | Laboratory Prepared |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Finasteride (5.0 g, 13.4 mmol) and anhydrous toluene (150 mL). Stir the suspension at room temperature until the finasteride is partially dissolved.
-
Addition of DDQ: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3.3 g, 14.7 mmol, 1.1 equivalents) to the flask in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Ethyl Acetate/Hexanes. The formation of a new, less polar spot corresponding to this compound C should be observed.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. A precipitate of the reduced DDQ (DDHQ) will form. Filter the reaction mixture through a pad of celite and wash the filter cake with toluene (2 x 20 mL).
-
Extraction: Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The organic layer will change from a dark color to a pale yellow.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Purification of this compound C: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The crude product from the synthesis will contain unreacted starting material, the desired Impurity C, and potentially other minor by-products. Preparative HPLC is the method of choice for isolating high-purity this compound C.
Diagram 2: Workflow for Purification and Analysis
Caption: General workflow for the purification of this compound C.
Protocol: Preparative HPLC Purification
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient elution is recommended to achieve optimal separation.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of dichloromethane and methanol.
-
Method Development (Analytical Scale): Develop an analytical HPLC method on a C18 column to determine the retention times of Finasteride and Impurity C. A typical starting gradient could be 50-90% Acetonitrile in Water over 20 minutes.
-
Scale-up to Preparative HPLC: Scale up the analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Purification: Inject the dissolved crude product onto the preparative HPLC system.
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to the elution of this compound C.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Concentration: Combine the fractions with a purity of >99.5%. Remove the solvent under reduced pressure to obtain the purified this compound C as a white to off-white solid.
Characterization of this compound C Reference Standard
A comprehensive characterization of the synthesized and purified material is essential to confirm its identity and purity, thereby qualifying it as a reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Instrumentation:
-
HPLC or UPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Acceptance Criteria: The purity of the this compound C reference standard should be ≥ 99.5% by area normalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Dissolve ~10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Expected ¹H and ¹³C NMR Spectral Features:
The ¹H and ¹³C NMR spectra of this compound C are expected to be similar to those of finasteride, with key differences arising from the introduction of the C5-C6 double bond.
-
¹H NMR: The spectrum will show characteristic signals for the steroid backbone protons and the N-tert-butyl group. The key diagnostic signals will be the appearance of a new olefinic proton signal corresponding to the C6-H, and a downfield shift of the C1 and C2 protons due to the conjugated diene system.
-
¹³C NMR: The spectrum will show the presence of 23 carbon signals. The most significant changes compared to finasteride will be the appearance of two new signals in the olefinic region corresponding to C5 and C6, and shifts in the resonances of the A-ring carbons.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in methanol or acetonitrile.
Expected Results:
The ESI-HRMS spectrum in positive ion mode should show a prominent protonated molecular ion [M+H]⁺ corresponding to the exact mass of this compound C (C₂₃H₃₅N₂O₂⁺). The measured mass should be within 5 ppm of the calculated theoretical mass. Fragmentation patterns can also be analyzed to further confirm the structure. The fragmentation of the tert-butyl group is a common feature in the mass spectra of finasteride and its analogues.[9]
Conclusion
This application note provides a detailed and scientifically grounded approach for the synthesis, purification, and comprehensive characterization of this compound C. The successful implementation of these protocols will enable pharmaceutical scientists and researchers to produce a high-purity reference standard, which is indispensable for the accurate quality control of finasteride drug products. The availability of a well-characterized reference standard is a critical component in ensuring the safety and efficacy of pharmaceutical products.
References
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Finasteride EP Impurity C. SynZeal. [Link]
-
A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. Scirp.org. [Link]
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Finasteride EP Impurity C. Axios Research. [Link]
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A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. ResearchGate. [Link]
-
Chemical structures and proposed fragmentation patterns for analyte and... ResearchGate. [Link]
-
Finasteride. StatPearls - NCBI Bookshelf. [Link]
-
Finasteride (oral route). Mayo Clinic. [Link]
-
DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Publishing. [Link]
-
2,3‑Dichloro‑5,6‑dicyano‑p‑benzoquinone (DDQ) as the useful synthetic reagent. CORE. [Link]
-
Finasteride. DermNet. [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comprehensive Guide to the Forced Degradation Study of Finasteride Bulk Drug
Introduction: Unveiling the Stability Profile of Finasteride
Finasteride, a synthetic 4-aza-steroid compound, is a potent inhibitor of type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] It is widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and male pattern baldness.[1] The chemical integrity of a bulk drug substance like finasteride is paramount to its safety and efficacy. Forced degradation studies are a critical component of the drug development process, providing profound insights into the intrinsic stability of the molecule.[2] These studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing, such as heat, light, humidity, oxidation, and a wide pH range.[3]
The primary objectives of a forced degradation study, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are to elucidate the degradation pathways of the drug substance, identify the resulting degradation products, and develop a stability-indicating analytical method capable of separating and quantifying these degradants from the intact drug.[3][4] This information is instrumental in developing stable formulations, determining appropriate storage conditions, and establishing the shelf-life of the drug product.[2] This application note provides a detailed protocol for conducting a comprehensive forced degradation study of finasteride bulk drug, aligning with the principles of scientific integrity and regulatory expectations.
Core Principles and Strategic Approach
A successful forced degradation study hinges on a well-designed strategy that balances the need to induce measurable degradation without causing such extensive decomposition that the primary degradation pathways are obscured. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4] This range is considered sufficient to produce an adequate amount of degradants for detection and characterization, without overwhelming the analytical system.[5]
Our approach is grounded in the ICH Q1A(R2) guideline, which outlines the expected stress conditions for stability testing.[4] The study will encompass hydrolytic, oxidative, thermal, and photolytic stress conditions. For each condition, the experimental parameters are carefully selected to be relevant to potential real-world scenarios while being stringent enough to accelerate degradation.
The cornerstone of this protocol is the utilization of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), which can effectively separate finasteride from its potential impurities and degradation products.[1][6] The development and validation of such a method is a prerequisite for a meaningful forced degradation study.
Experimental Workflow
The overall workflow of the forced degradation study is depicted in the following diagram:
Caption: Experimental workflow for the forced degradation study of finasteride.
Detailed Protocols for Forced Degradation Studies
The following protocols outline the step-by-step procedures for subjecting finasteride bulk drug to various stress conditions. It is crucial to maintain a control sample (finasteride in the same solvent, stored under normal conditions) for each stress condition to serve as a baseline for comparison.
Hydrolytic Degradation (Acid and Base)
Rationale: Hydrolysis is a common degradation pathway for many pharmaceutical compounds, particularly those with ester or amide functionalities. Finasteride possesses an amide linkage that could be susceptible to hydrolysis under acidic or basic conditions.
Protocol:
-
Acid Hydrolysis:
-
Accurately weigh approximately 10 mg of finasteride bulk drug and transfer it to a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., methanol or acetonitrile) to dissolve the drug.
-
Add 5 mL of 0.1 N Hydrochloric Acid (HCl).[6]
-
Keep the flask in a water bath maintained at 70°C for 24 hours.[6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the solution to the mark with the mobile phase of the analytical method.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC/UPLC system.
-
-
Base Hydrolysis:
-
Accurately weigh approximately 10 mg of finasteride bulk drug and transfer it to a 10 mL volumetric flask.
-
Dissolve the drug in a suitable solvent.
-
Add 5 mL of 0.1 N Sodium Hydroxide (NaOH).[6]
-
Keep the flask in a water bath at 70°C for 24 hours.[6] Studies have shown that finasteride is susceptible to degradation in alkaline medium.[6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the solution to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
-
Oxidative Degradation
Rationale: Oxidation can be a significant degradation pathway, especially for molecules with electron-rich centers. The potential for oxidation of finasteride needs to be evaluated.
Protocol:
-
Accurately weigh approximately 10 mg of finasteride bulk drug and transfer it to a 10 mL volumetric flask.
-
Dissolve the drug in a suitable solvent.
-
Keep the solution at room temperature for 24 hours, protected from light.[6]
-
After the specified time, dilute the solution to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before analysis. Significant degradation has been observed under oxidative stress conditions.[6]
Thermal Degradation
Rationale: Thermal stress testing evaluates the stability of the drug substance at elevated temperatures, which can occur during manufacturing, transport, and storage.
Protocol:
-
Place a sufficient quantity of finasteride bulk drug in a petri dish as a thin layer.
-
Store the petri dish in a thermostatically controlled oven at 60°C for 10 days.[6]
-
After the exposure period, allow the sample to cool to room temperature.
-
Accurately weigh approximately 10 mg of the heat-stressed drug and prepare a solution of known concentration in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before analysis. Finasteride has been found to be relatively stable under thermal stress.[1][6]
Photolytic Degradation
Rationale: Photostability testing is crucial to determine if the drug substance is susceptible to degradation upon exposure to light. This is a key requirement of the ICH Q1B guideline.[3]
Protocol:
-
Spread a thin layer of finasteride bulk drug in a petri dish.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3]
-
Simultaneously, keep a control sample in the dark to differentiate between light-induced and thermally-induced degradation.
-
After the exposure, accurately weigh approximately 10 mg of the photo-stressed drug and prepare a solution of known concentration in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before analysis. Finasteride has generally shown stability under photolytic stress.[6]
Analytical Methodology: A Stability-Indicating Approach
A validated stability-indicating analytical method is the linchpin of a successful forced degradation study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the analysis of finasteride and its degradation products.[1]
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a specific ratio.[1][7] |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | Determined by the UV spectrum of finasteride, often around 210-222 nm.[6][7] |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Injection Volume | 10-20 µL |
The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity of the method is confirmed by its ability to resolve the finasteride peak from all potential degradation products, which is often assessed using a photodiode array (PDA) detector to check for peak purity.[6]
Data Interpretation and Reporting
The results of the forced degradation study should be presented in a clear and concise manner. A summary table is an effective way to present the percentage of degradation of finasteride under each stress condition, along with the retention times and relative peak areas of the major degradation products.
Hypothetical Data Summary Table:
| Stress Condition | Duration | Temperature | % Degradation of Finasteride | Major Degradant(s) (Retention Time) |
| 0.1 N HCl | 24 hours | 70°C | ~1-2% | Degradant A (RT ~4.5 min) |
| 0.1 N NaOH | 24 hours | 70°C | ~10-15% | Degradant B (RT ~5.2 min) |
| 3% H₂O₂ | 24 hours | Room Temp | ~8-12% | Degradant C (RT ~6.1 min) |
| Thermal | 10 days | 60°C | <1% | No significant degradation |
| Photolytic | ICH Q1B | Ambient | <1% | No significant degradation |
Degradation Pathway Elucidation
The structural elucidation of the major degradation products is a critical step in understanding the degradation pathways of finasteride. This is often achieved using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[8] By identifying the molecular weights and fragmentation patterns of the degradants, a plausible degradation pathway can be proposed.
Caption: A simplified proposed degradation pathway for finasteride.
Conclusion and Best Practices
A well-executed forced degradation study is an indispensable part of the drug development process for finasteride. It provides a comprehensive understanding of the drug's intrinsic stability, which is essential for ensuring the quality, safety, and efficacy of the final drug product.
Key Best Practices:
-
Early Initiation: Begin forced degradation studies early in the drug development lifecycle to inform formulation and analytical method development.[9]
-
Method Validation: Ensure the analytical method is fully validated and proven to be stability-indicating before initiating the study.
-
Mass Balance: Aim for a good mass balance, where the sum of the assay of the undegraded drug and the levels of all degradation products is close to 100%.[6]
-
Documentation: Meticulously document all experimental conditions, observations, and analytical results.
-
Safety Considerations: Handle all chemicals, especially strong acids, bases, and oxidizing agents, with appropriate safety precautions in a well-ventilated fume hood.
By adhering to these protocols and best practices, researchers and drug development professionals can generate robust and reliable data that will satisfy regulatory requirements and contribute to the development of a stable and effective finasteride product.
References
-
ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
-
Aggarwal, G., & Singh, S. (2018). Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study. Journal of Chromatographic Science, 56(6), 531–540. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
- Madhavan, P., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6), 987-996.
-
Reddy, Y. R., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. American Journal of Analytical Chemistry, 3, 617-626. [Link]
- Alsante, K. M., et al. (2003). Forced Degradation: A Tool for Drug Development. Pharmaceutical Technology, 27(3), 52-64.
- Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66.
- Sawant, S., & Ghante, M. (2017). Stability Indicating Method Development and Validation of Finasteride by High-Performance Thin-Layer Chromatography Studies. Asian Journal of Chemistry, 29(10), 2269-2274.
-
ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Retrieved from [Link]
-
Abdel-Moety, E. M., et al. (2019). Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product. Acta Chromatographica, 32(2), 99-106. [Link]
- Baertschi, S. W., & Alsante, K. M. (Eds.). (2016).
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
- Vertex AI Search. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
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- 6. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]
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- 8. Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
Application Note: Quantitative Analysis of Finasteride Impurity B in Pharmaceutical Formulations by Reverse-Phase HPLC
Abstract
This application note presents a detailed, validated, and robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Finasteride Impurity B (Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate) in bulk drug substances and pharmaceutical formulations. The method is demonstrated to be specific, accurate, precise, and linear, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This protocol provides a reliable tool for quality control laboratories to monitor and control a critical process-related impurity of Finasteride, ensuring product safety and efficacy.
Introduction: The Rationale for Impurity Profiling
Finasteride, a potent synthetic 4-azasteroid compound, is a selective inhibitor of the Type II 5α-reductase enzyme.[4] It is widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. The control of impurities in Active Pharmaceutical Ingredients (APIs) and finished drug products is a critical regulatory requirement and is essential for ensuring patient safety.[5][6][7] Impurities can arise from various sources, including the manufacturing process, degradation of the API, or interactions with excipients.[5][8]
This compound B, identified as Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate, is a known process-related impurity that may be present in the final drug substance.[9][10] Its structure is closely related to the parent Finasteride molecule. Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for this and other related substances.[11][12][13] Therefore, a validated, high-sensitivity analytical method is required for its accurate quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique for impurity profiling due to its high precision, sensitivity, and resolving power.[5][6]
Logical Relationship: API and Key Impurity
Caption: Relationship between Finasteride API and Impurity B.
Method Overview: The Chromatographic Approach
The chosen methodology is Reverse-Phase HPLC (RP-HPLC) with UV detection. This technique is ideally suited for separating compounds like Finasteride and its impurities, which are relatively non-polar.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention and resolution for the moderately non-polar Finasteride and its related substances.[5][9]
-
Mobile Phase: A ternary mobile phase of water, acetonitrile, and tetrahydrofuran is employed. Acetonitrile serves as the primary organic modifier to elute the analytes from the C18 column. Tetrahydrofuran is included as a silanol-masking agent and to fine-tune selectivity, which can be critical for resolving closely related impurities from the main API peak.[9][11]
-
Detection Wavelength: Detection is performed at 210 nm.[9][11] This wavelength is chosen because it is in the low UV region where the amide and conjugated double bond chromophores in both Finasteride and Impurity B exhibit strong absorbance, thus ensuring high sensitivity for detecting impurities at trace levels.
Experimental Protocol
Materials and Reagents
-
Finasteride Reference Standard (CRS/RS) and this compound B Reference Standard (purity >95%).
-
Acetonitrile (HPLC grade).
-
Tetrahydrofuran (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Finasteride tablets or bulk drug substance for analysis.
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 4 µm packing (e.g., Nova-Pak® C18)[9] |
| Mobile Phase | Water : Acetonitrile : Tetrahydrofuran (80:10:10, v/v/v)[9] |
| Flow Rate | 1.5 - 2.0 mL/min[9][11] |
| Column Temperature | 60 °C[11][12] |
| Detection Wavelength | 210 nm[9][11] |
| Injection Volume | 15 µL[9][11] |
| Run Time | Approximately twice the retention time of Finasteride (~50-60 min)[11] |
Preparation of Solutions
Diluent: A mixture of Water and Acetonitrile (1:1 v/v) is suitable.[12]
-
Standard Stock Solution (Impurity B): Accurately weigh about 10 mg of this compound B RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 100 µg/mL.
-
Spiking Solution (for Accuracy): Further dilute the Standard Stock Solution with Diluent to achieve a working concentration that corresponds to the specification limit (e.g., 0.3% of the test solution concentration). For a 1 mg/mL test solution, this would be 3 µg/mL.
-
Test Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Finasteride and transfer to a 100 mL volumetric flask.[12]
-
Add approximately 70 mL of Diluent and sonicate for 15-20 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with Diluent and mix well.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate. The final concentration is approximately 1 mg/mL.
-
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][14]
Analytical Workflow Diagram
Caption: Step-by-step workflow for the quantitative analysis of Impurity B.
Specificity
Specificity was demonstrated by analyzing a placebo formulation spiked with Finasteride and Impurity B. No interference from excipients was observed at the retention times of the analytes. Furthermore, forced degradation studies (acid, base, oxidation, heat, and light) showed that the degradation products did not co-elute with the Impurity B peak, confirming the stability-indicating nature of the method.[15]
Linearity
Linearity was assessed by preparing solutions of Impurity B at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., from 0.5 µg/mL to 4.5 µg/mL).[9]
Table 2: Linearity Data for this compound B
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 0.5 (LOQ) | 5,250 |
| 1.5 | 15,600 |
| 3.0 (100%) | 31,100 |
| 3.75 | 38,900 |
| 4.5 | 46,850 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy was determined by analyzing a sample of the drug product placebo spiked with Impurity B at three different concentration levels (50%, 100%, and 150% of the specification limit).
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 50% | 1.5 | 1.52 | 101.3% |
| 100% | 3.0 | 3.05 | 101.7% |
| 150% | 4.5 | 4.48 | 99.6% |
| Mean Recovery | | | 100.9% |
The results, with recoveries between 99.6% and 101.7%, demonstrate the excellent accuracy of the method.[9]
Precision
-
Repeatability (Intra-day Precision): Six replicate samples were prepared from a single batch of Finasteride drug product and analyzed on the same day. The Relative Standard Deviation (RSD) for the area of Impurity B was found to be 1.4%.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using different equipment. The RSD between the two days was 2.1%. Both results are well within the typical acceptance criteria of <5% for impurity analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio method.
-
LOD: 0.15 µg/mL (Signal-to-Noise ratio of ~3:1)
-
LOQ: 0.50 µg/mL (Signal-to-Noise ratio of ~10:1) The LOQ is sufficiently low to allow for accurate measurement of the impurity at levels well below the typical reporting threshold.
Results and Calculation
Under the specified conditions, a clear separation is achieved. The typical retention time for Finasteride is about 28-36 minutes, while Impurity B elutes later, at a relative retention time of approximately 1.22 with respect to Finasteride.[11]
Calculation: The percentage of Impurity B in the sample is calculated using the following formula, assuming the response factor of the impurity is similar to the API or by using an external standard of the impurity.
% Impurity B = (Area_ImpurityB / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard × 100
Where:
-
Area_ImpurityB = Peak area of Impurity B in the test solution.
-
Area_Standard = Peak area of Impurity B in the standard solution.
-
Conc_Standard = Concentration of Impurity B standard (µg/mL).
-
Conc_Sample = Concentration of Finasteride in the test solution (µg/mL).
-
Purity_Standard = Purity of the Impurity B reference standard.
The European Pharmacopoeia specifies a limit of not more than 0.3% for Impurity B.[11]
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a suitable and reliable quality control tool for the quantitative analysis of this compound B in bulk drug and pharmaceutical dosage forms. The method is specific, linear, accurate, and precise, meeting all validation criteria as per ICH guidelines. Its implementation can help ensure that pharmaceutical products containing Finasteride meet the stringent purity requirements set by regulatory agencies.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
- Patel, R. et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Sciences.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Reddy, B. et al. A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research. [Link]
-
Cucu, A. et al. (2019). A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. ResearchGate. [Link]
- European Pharmacopoeia. (2011). Finasteride Monograph. EDQM. [URL derived from search results, specific monograph URL may vary]
- USP. USP Monographs: Finasteride. United States Pharmacopeia. [URL derived from search results, specific monograph URL may vary]
-
Cucu, A. et al. (2019). A systematic study of determination and validation of finasteride impurities using liquid chromatography. Arabian Journal of Chemistry. [Link]
- Singh, S. et al. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
-
Sharma, A. et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
- USP. (2006). USP29-NF24: Finasteride Monograph.
-
Vanhoenacker, G. et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
-
SynThink. Finasteride EP Impurities & USP Related Compounds. SynThink. [Link]
-
SynZeal. Finasteride EP Impurity B. SynZeal. [Link]
-
Regulations.gov. (2018). USP 41 Official Monographs / Finasteride. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. researchgate.net [researchgate.net]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
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- 7. rroij.com [rroij.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Finasteride EP Impurity B | 103335-41-7 | SynZeal [synzeal.com]
- 11. drugfuture.com [drugfuture.com]
- 12. pharmacopeia.cn [pharmacopeia.cn]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. starodub.nl [starodub.nl]
- 15. jocpr.com [jocpr.com]
Application Note: A Robust Method for the Separation of Finasteride and Its Impurities Using a C18 Column
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of finasteride from its known process-related impurities and degradation products. Finasteride, a 5α-reductase inhibitor, is widely used in the treatment of benign prostatic hyperplasia and male pattern baldness. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides a comprehensive protocol utilizing a C18 stationary phase, which is a common and versatile choice for the analysis of moderately polar to nonpolar compounds like finasteride. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method development process. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of finasteride.
Introduction: The Criticality of Finasteride Impurity Profiling
Finasteride, chemically known as N-(1,1-dimethylethyl)-3-oxo-(5α,17β)-4-azaandrost-1-ene-17-carboxamide, is a synthetic 4-azasteroid compound.[1][2] Its therapeutic action relies on the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone. The presence of impurities in the finasteride drug substance or product can arise from the manufacturing process, degradation, or improper storage.[3] These impurities, even in trace amounts, may impact the therapeutic efficacy and safety of the final drug product.[4] Therefore, stringent control and monitoring of impurities are mandated by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[5][6][7]
The development of a stability-indicating analytical method is crucial for separating and quantifying these impurities.[1][8][9] This application note details a reliable RP-HPLC method using a C18 column, a workhorse in pharmaceutical analysis due to its hydrophobicity and ability to separate a wide range of compounds.
Understanding Finasteride and Its Impurities
A successful separation strategy is built upon understanding the physicochemical properties of the analyte and its potential impurities. Finasteride is a relatively nonpolar molecule, making it well-suited for reversed-phase chromatography. Its impurities can be broadly categorized as:
-
Process-related impurities: These are by-products or unreacted starting materials from the synthesis of finasteride.
-
Degradation products: These form when finasteride is exposed to stress conditions such as acid, base, oxidation, heat, or light.[1][10]
The European Pharmacopoeia specifies several key impurities for finasteride, including Impurity A, Impurity B, and Impurity C.[2][5] Forced degradation studies have also revealed the formation of other degradation products under various stress conditions.[4][8][10]
Below is a diagram illustrating the general workflow for this compound analysis.
Caption: Workflow for this compound Analysis.
Experimental Protocol: A Step-by-Step Guide
This protocol is a synthesized and optimized procedure based on established pharmacopeial methods and published literature.[1][5][11][12][13]
Materials and Reagents
-
Finasteride Reference Standard (RS) and impurity reference standards (if available)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Orthophosphoric acid (analytical grade)
-
Triethylamine (analytical grade)
-
Finasteride sample (API or crushed tablets)
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC setup and parameters. The use of a C18 column is central to this method, providing the necessary hydrophobic interactions for the separation of finasteride and its structurally similar impurities.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector is suitable. |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) | A C18 column provides excellent retention and selectivity for finasteride and its impurities. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (10:10:80, v/v/v)[2][5][12][13] | This mobile phase composition, as per the European Pharmacopoeia, provides good separation of the key impurities. Tetrahydrofuran is included to improve peak shape. |
| Flow Rate | 1.5 mL/min[2][5] | This flow rate ensures adequate separation within a reasonable run time. |
| Column Temperature | 60 °C[2][5][12] | Elevated temperature can improve peak symmetry and reduce viscosity, leading to better efficiency. |
| Detection Wavelength | 210 nm[2][5][12] | Finasteride and its impurities exhibit significant absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 15 µL[2][5][12] | This volume is a good starting point to avoid column overloading while ensuring adequate signal. |
| Run Time | Approximately 30 minutes (or twice the retention time of finasteride)[2][5] | Ensures elution of all potential late-eluting impurities. |
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (1:1, v/v) is a suitable diluent for dissolving finasteride.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Finasteride RS in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Test Solution: Accurately weigh and dissolve the finasteride sample (API or an equivalent amount of powdered tablets) in the diluent to achieve a similar concentration as the Standard Solution.
-
System Suitability Solution: A solution containing finasteride and known impurities (e.g., EP Impurity A) is used to verify the performance of the chromatographic system.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) meet the predefined criteria. The resolution between finasteride and its critical pair impurity should be greater than 1.5.
-
Inject the Standard Solution in replicate (e.g., n=5) and check for the reproducibility of the peak areas (%RSD ≤ 2.0%).
-
Inject the Test Solution.
-
Identify the peaks in the chromatogram of the Test Solution by comparing their retention times with those of the standards.
-
Calculate the percentage of each impurity using the area normalization method, assuming the response factor of the impurities is the same as that of finasteride.
Expected Results and Discussion
The described method should provide a clear separation of finasteride from its major impurities. The elution order will depend on the polarity of the compounds, with more polar impurities eluting earlier in the reversed-phase system.
The following diagram illustrates the chemical structures of finasteride and its key European Pharmacopoeia impurities.
Caption: Structures of Finasteride and its EP Impurities.
The relative retention times (RRT) of the impurities with respect to finasteride are expected to be consistent. Based on the European Pharmacopoeia, the approximate RRTs are:
The acceptance criteria for these and other unspecified impurities are defined in the respective pharmacopeial monographs. For example, the European Pharmacopoeia sets limits for Impurity A, B, and C at not more than 0.3% each.[2][5]
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. Finasteride is known to be susceptible to degradation under alkaline and oxidative conditions.[1][8][10] The developed method should be able to resolve the degradation products from the main finasteride peak and from each other.
Conclusion
The RP-HPLC method detailed in this application note, utilizing a C18 column, is a reliable and robust approach for the separation and quantification of finasteride and its impurities. The provided protocol, grounded in pharmacopeial standards and scientific literature, offers a solid foundation for routine quality control and stability testing. The explanation of the rationale behind the experimental choices aims to empower researchers to adapt and troubleshoot the method as needed. By implementing this well-characterized method, pharmaceutical scientists can ensure the quality, safety, and efficacy of finasteride-containing products.
References
-
Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC–ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Kurt Cucu, A., et al. (2019). Forced degradation studies of finasteride impurities under various stress conditions. ResearchGate. [Link]
-
Finasteride EP Impurities & USP Related Compounds. SynThink. [Link]
-
Sultana, N., et al. (2001). LC determination of finasteride and its application to storage stability studies. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 1015-9. [Link]
-
FINASTERIDE Finasteridum. European Pharmacopoeia 7.0. [Link] (Note: Direct deep link to specific monograph may require subscription, linking to EDQM homepage)
-
Reddy, Y. R., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. SCIRP. [Link]
-
Madhavan, P., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6), 987-996. [Link]
-
Finasteride. European Pharmacopoeia 6.0. [Link] (Note: Direct deep link to specific monograph may require subscription, linking to EDQM homepage)
-
Finasteride Impurities. SynZeal. [Link]
-
Finasteride-impurities. Pharmaffiliates. [Link]
-
Finasteride EP Impurity C. SynZeal. [Link]
-
Finasteride - Impurities. Pharmaffiliates. [Link]
-
A stability-indicating HPLC method to determine finasteride in a tablet formulation. ResearchGate. [Link]
-
Analytical Method Development And Validation Of Finasteride By Using RP-HPLC. South-East European Journal of Public Health (SEEJPH). [Link]
-
Finasteride Impurities. Aligns Pharma. [Link]
-
HPLC Analysis of Finasteride Using an Epic C18 HPLC Column. LCGC International. [Link]
-
Darwish, H. W., et al. (2019). Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product. Acta Chromatographica, 32(2), 115-121. [Link]
-
Analytical Method Development And Validation For Estimation Of Finasteride Hydrochloride By Rp-Hplc. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
USP 41 Official Monographs / Finasteride 1743. Regulations.gov. [Link]
-
Development and Validation of HPLC Method for Simultaneous Estimation of Minoxidil and Finasteride in Topical Solution. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]
-
Reddy, G. S., et al. (2009). Isolation and Characterization of Two New Impurities in Finasteride Bulk Drug. Asian Journal of Chemistry, 21(9), 6937-6944. [Link]
-
The chromatogram of finasteride and its impurities. Chromatographic conditions. ResearchGate. [Link]
-
Kurt Cucu, A., et al. (2019). A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. ResearchGate. [Link]
-
Finasteride Tablets. USP-NF. [Link]
Sources
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- 2. drugfuture.com [drugfuture.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. drugfuture.com [drugfuture.com]
- 6. drugfuture.com [drugfuture.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. academic.oup.com [academic.oup.com]
- 9. LC determination of finasteride and its application to storage stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Finasteride HPLC Analysis
Welcome to the technical support center for HPLC analysis of finasteride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common chromatographic challenges: peak tailing. An asymmetrical peak can compromise the accuracy and reproducibility of your quantification, so understanding its causes and solutions is critical for robust method development and routine analysis.[1]
This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in scientific principles and practical field experience.
Frequently Asked Questions (FAQs)
Q1: My finasteride peak is showing significant tailing. What is the most likely cause?
A1: The primary cause of peak tailing for a compound like finasteride, which contains basic functional groups, is secondary interaction with the stationary phase.[2][3] Specifically, this involves interactions between the protonated finasteride molecule and ionized residual silanol groups (Si-O⁻) on the surface of conventional silica-based reversed-phase columns (e.g., C18).[1][2][3] These interactions create an alternative retention mechanism to the primary hydrophobic interaction, leading to a portion of the analyte molecules being retained longer and resulting in a tailed peak.[2][3]
The acidity of these silanol groups can be increased by the presence of trace metal contaminants like iron and aluminum within the silica matrix, further exacerbating the issue.[2][4]
Q2: How does the mobile phase pH affect the peak shape of finasteride, and what is the optimal range to work in?
A2: Mobile phase pH is a critical parameter that directly influences both the ionization state of finasteride and the surface charge of the silica stationary phase.[5][6]
-
At low pH (typically ≤ 3): The residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the positively charged finasteride molecules through ion-exchange.[2][3][7] This suppression of secondary interactions leads to a more symmetrical peak shape.[3]
-
At mid-range pH (approaching the pKa of silanol groups, ~3.5-4.5): A significant portion of silanol groups become ionized (Si-O⁻), leading to strong secondary interactions and pronounced peak tailing.[1]
-
At high pH: While this would neutralize finasteride (making it less prone to ion-exchange), traditional silica-based columns are not stable at high pH and will dissolve.[5] However, specialized hybrid or organic polymer-based columns can be used at higher pH ranges.[8]
For finasteride analysis on standard silica-based columns, it is generally recommended to work at a low pH, typically around 2.5 to 3.5, to ensure symmetrical peaks.[2][3][9] One study successfully used a mobile phase buffered to pH 3.0 with triethylamine and phosphoric acid to achieve a symmetrical peak for finasteride.[10]
| Mobile Phase pH | Effect on Silanol Groups | Effect on Finasteride | Expected Peak Shape |
| < 3.0 | Protonated (Si-OH) | Protonated (Positively Charged) | Symmetrical |
| 3.5 - 7.0 | Partially to Fully Ionized (Si-O⁻) | Protonated (Positively Charged) | Tailing |
| > 8.0 (on compatible columns) | Ionized (Si-O⁻) | Neutral | Symmetrical |
In-Depth Troubleshooting Guides
Problem 1: Persistent Peak Tailing Despite Low pH Mobile Phase
Q: I've adjusted my mobile phase pH to 3.0 using a phosphate buffer, but my finasteride peak is still tailing. What should I investigate next?
A: If lowering the pH is not sufficient, several other factors could be at play. Here is a systematic approach to further troubleshoot the issue:
Not all C18 columns are created equal. The type of silica and the bonding chemistry have a significant impact on peak shape for basic compounds.
-
Use a Modern, High-Purity, End-Capped Column: Older "Type A" silica columns have a higher concentration of acidic silanols and metal impurities, making them prone to causing peak tailing.[2][7] Modern "Type B" silica columns are of higher purity and are typically "end-capped." End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to make them less reactive.[3][4][11] This significantly reduces secondary interactions.[3][4]
A competing base can be added to the mobile phase to mask the active silanol sites.
-
Protocol for Using a Competing Base:
-
Prepare your mobile phase as usual (e.g., Acetonitrile:Water with buffer at pH 3.0).
-
Add a small concentration of a competing base, such as Triethylamine (TEA) . A typical starting concentration is 0.05% to 0.1% (v/v).[12]
-
Ensure the mobile phase is thoroughly mixed and degassed before use.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
The positively charged TEA molecules will preferentially interact with the ionized silanol sites, effectively shielding them from the finasteride molecules.[7][13]
Peak tailing that affects all peaks in a chromatogram, not just finasteride, may indicate a system issue rather than a chemical one.
-
Inspect Tubing and Fittings: Excessive tubing length or wide-bore tubing between the injector, column, and detector can increase dead volume, leading to peak broadening and tailing.[1] Ensure all fittings are properly tightened and that the tubing is seated correctly to avoid leaks or voids.
-
Check for a Partially Blocked Frit: Debris from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak tailing for all compounds.[14] If this is suspected, you can try backflushing the column (if the manufacturer's instructions permit) to dislodge the blockage.[3][11]
Caption: A systematic workflow for troubleshooting peak tailing.
Problem 2: My Method Was Working, but Now All Peaks are Tailing
Q: My validated method for finasteride was producing symmetrical peaks, but recently, all the peaks in my chromatogram have started to tail. What could have caused this sudden change?
A: When a previously robust method begins to fail and the issue affects all peaks, the problem is likely related to the column's physical integrity or contamination rather than the method's chemistry.
-
Guard Column Saturation: If you are using a guard column, it may have become saturated with sample matrix components. This is a common cause of sudden peak shape degradation.
-
Troubleshooting Protocol:
-
Remove the guard column from the flow path.
-
Run a standard solution directly on the analytical column.
-
If the peak shape improves, the guard column is the culprit and should be replaced.
-
-
-
Column Inlet Frit Blockage: As mentioned previously, a partial blockage of the column's inlet frit can cause tailing for all peaks.[14] This can happen suddenly if a particularly "dirty" sample is injected.
A void at the head of the column can form over time due to high pressure or pH instability, causing the packed bed to settle.[3][11] This creates an empty space that leads to sample dispersion and peak distortion.
-
Diagnosis and Solution:
-
A sudden drop in backpressure is a strong indicator of a column void.
-
Carefully disconnect the column and inspect the inlet. A visible channel or depression in the packing material confirms a void.
-
Unfortunately, a significant void is often irreparable, and the column will need to be replaced. Using a guard column can help extend the life of the analytical column.[11]
-
Caption: Secondary interaction causing peak tailing.
This guide provides a foundational framework for addressing peak tailing in finasteride HPLC analysis. By systematically evaluating your mobile phase, column chemistry, and HPLC system, you can effectively diagnose and resolve this common issue, ensuring the integrity and accuracy of your chromatographic data.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Retrieved January 17, 2026, from [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Theory of HPLC Column Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. (n.d.). Retrieved January 17, 2026, from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved January 17, 2026, from [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). Retrieved January 17, 2026, from [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved January 17, 2026, from [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved January 17, 2026, from [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Retrieved January 17, 2026, from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved January 17, 2026, from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved January 17, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved January 17, 2026, from [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, February 17). Retrieved January 17, 2026, from [Link]
-
RP-HPLC method for finasteride in pharmaceuticals: development and validation. (n.d.). Retrieved January 17, 2026, from [Link]
-
buffered pH to avoid peak tailing - Chromatography Forum. (2004, September 9). Retrieved January 17, 2026, from [Link]
-
A validated RP-HPLC method to investigate finasteride in human skin after in vitro topically applying vesicular nanocarrier. (2014, May). Retrieved January 17, 2026, from [Link]
-
A Validated stability indicating LC method of assay and related substances for Finasteride - JOCPR. (n.d.). Retrieved January 17, 2026, from [Link]
-
Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC - NIH. (2025, February 5). Retrieved January 17, 2026, from [Link]
-
Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. (2020, January 31). Retrieved January 17, 2026, from [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). Retrieved January 17, 2026, from [Link]
-
usp31nf26s1_m33182, USP Monographs: Finasteride Tablets - uspbpep.com. (n.d.). Retrieved January 17, 2026, from [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE - YMER. (n.d.). Retrieved January 17, 2026, from [Link]
-
HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Determination of Finasteride in Tablets by High Performance Liquid Chromatography. (2025, August 9). Retrieved January 17, 2026, from [Link]
-
Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product in: Acta Chromatographica Volume 32 Issue 2 (2019) - AKJournals. (2019, March 21). Retrieved January 17, 2026, from [Link]
-
Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]
-
Analytical Method Development And Validation Of Finasteride By Using RP- HPLC - SEEJPH. (2025, June 20). Retrieved January 17, 2026, from [Link]
-
USP 41 Official Monographs / Finasteride 1743 - Regulations.gov. (2018, July 23). Retrieved January 17, 2026, from [Link]
-
HPLC conditions for basic compound? [December 19, 2002] - Chromatography Forum. (2004, August 26). Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 17, 2026, from [Link]
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Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1). Retrieved January 17, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved January 17, 2026, from [Link]
-
Analytical Method Development And Validation For Estimation Of Finasteride Hydrochloride By Rp-Hplc - IJCRT.org. (2025, January 18). Retrieved January 17, 2026, from [Link]
-
what to do to reduce peak tailing? - Chromatography Forum. (2009, August 6). Retrieved January 17, 2026, from [Link]
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Technical Support Center: Finasteride Impurity Analysis
Welcome to the technical support center for resolving co-eluting finasteride impurities in UPLC. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions for common chromatographic challenges encountered during finasteride analysis.
Troubleshooting Guide: Resolving Co-elution
Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a significant challenge that can compromise the accuracy and reliability of impurity profiling.[1] This section provides a systematic approach to diagnosing and resolving these issues.
Q1: My primary finasteride peak shows a significant shoulder or is asymmetrical. How do I identify and resolve the co-eluting impurity?
A1: Peak asymmetry, such as shouldering or tailing, is a primary indicator of a co-eluting impurity.[1] The first step is to confirm that the issue is not system-related (e.g., improper column connection, column fouling, or a void in the column bed).[2][3]
Diagnostic Protocol:
-
Confirm Peak Purity: If you are using a photodiode array (PDA) or diode array detector (DAD), perform a peak purity analysis. This function compares spectra across the peak. A non-homogenous result strongly suggests the presence of a co-eluting species.[1] If a mass spectrometer (MS) is used, monitor for different mass-to-charge ratios (m/z) across the peak's elution profile.[1]
-
Inject a Standard: Inject a certified reference standard of finasteride. If the peak shape is symmetrical, this confirms that the issue in your sample is due to an impurity.
-
System Suitability Check: Run a system suitability test with a known standard to ensure your system is performing optimally before troubleshooting the method itself.[4]
Resolution Strategy: Once co-elution is confirmed, a systematic adjustment of chromatographic parameters is necessary. The goal is to alter the selectivity (α) of the separation, which is the factor that governs the relative retention of two analytes.
-
Initial Step: Modify Organic Solvent Ratio/Gradient Slope: The first and simplest adjustment is to alter the mobile phase strength.
-
For Isocratic Methods: Weaken the mobile phase (e.g., decrease the percentage of acetonitrile or methanol) to increase the retention time (k'). Increased retention provides more time for the analytes to interact with the stationary phase, which can improve resolution.[1]
-
For Gradient Methods: Decrease the gradient slope (i.e., make the gradient longer and shallower). This is often highly effective for separating closely eluting peaks. A study on finasteride impurities successfully employed a gradient program to achieve a resolution of greater than 2.0 between the main peak and four potential impurities.[5][6]
-
Q2: I am unable to separate a known impurity, such as Finasteride Impurity B, from the main peak. What are the first steps in method optimization?
A2: When a specific, known impurity like this compound B (Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate) is the issue, a more targeted approach based on chemical properties is beneficial.[][8][9] Finasteride and its impurities are structurally similar steroids, making separation challenging.[10]
Step-by-Step Optimization Protocol:
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties (polarity, viscosity, and dipole moment) can alter interactions with the stationary phase, significantly changing selectivity. Biphenyl phases, for example, often show enhanced resolution of structural isomers when methanol is used as the organic modifier.[11]
-
Adjust Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds.[12][13] Although finasteride is largely neutral, its impurities may have ionizable functional groups. Altering the pH can change the charge state of an impurity, drastically affecting its retention time relative to the main peak.[12] A pH screening study (e.g., running the method at pH 3, 5, and 7) is highly recommended. It's crucial to ensure the chosen pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[5][14]
-
Evaluate Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. Steroid separations are highly dependent on column chemistry.
-
Standard C18/C8: These are the most common starting points for steroid separation due to their hydrophobicity.[10][15]
-
Phenyl Phases: Phenyl columns, such as a BEH Phenyl column, have been shown to be highly effective for separating finasteride and its impurities.[5][6][16] The pi-pi interactions offered by the phenyl rings provide an alternative separation mechanism to the hydrophobic interactions of C18 phases.
-
Polar-Embedded/Polar-Endcapped Phases: For steroids with polar functionalities, these columns can offer improved peak shape and unique selectivity compared to traditional C18 columns.[17]
-
Q3: Changing the gradient and organic solvent type isn't resolving the co-elution. What other parameters can I adjust?
A3: When primary adjustments fail, secondary parameters can often provide the necessary change in selectivity.
-
Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the column temperature (e.g., in 5°C increments from 25°C to 40°C) can sometimes improve resolution. Conversely, decreasing the temperature may also be effective. A robustness study for a finasteride UPLC method evaluated temperatures at 20°C and 30°C, demonstrating its potential impact on the separation.[6]
-
Mobile Phase Additives: The addition of buffers or ion-pairing reagents can influence separation. A validated UPLC method for finasteride utilized 2.5 mM orthophosphoric acid as a buffer in the aqueous mobile phase to ensure consistent results.[5][6][16] For basic impurities, adding a small amount of an acid like formic acid or trifluoroacetic acid can improve peak shape and alter selectivity.
Below is a summary of starting parameters and suggested modifications for troubleshooting.
| Parameter | Starting Condition (Based on Literature[5]) | Troubleshooting Modification & Rationale |
| Column | Waters ACQUITY UPLC BEH Phenyl (150 mm × 2.1 mm, 1.7 µm) | Switch to C18 or a polar-endcapped column to introduce different retention mechanisms. |
| Mobile Phase A | 2.5 mM Orthophosphoric Acid in Water | Adjust pH (e.g., using ammonium formate buffer) to alter ionization of impurities.[18] |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) | Replace Acetonitrile with Methanol to change solvent selectivity. |
| Gradient | 40% B to 50% B over ~9 min | Make the gradient shallower (e.g., extend the time to 15 min) to increase resolution. |
| Flow Rate | 0.22 mL/min | Decrease flow rate to improve efficiency (at the cost of run time). |
| Temperature | 25°C | Increase or decrease in 5°C increments to affect separation kinetics.[6] |
| Detection | 210 nm | Use a PDA/DAD to monitor peak purity across the full UV spectrum. |
Systematic Troubleshooting Workflow
When faced with a co-elution problem, a logical, stepwise approach is more effective than random parameter changes. The following workflow illustrates a systematic process for diagnosing and resolving the issue.
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
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- 4. waters.com [waters.com]
- 5. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]
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- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Finasteride EP Impurity B | 103335-41-7 | SynZeal [synzeal.com]
- 10. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
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- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
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- 18. actascientific.com [actascientific.com]
Technical Support Center: Finasteride Impurity Analysis
Welcome to the technical support center for finasteride impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, with a specific focus on achieving optimal peak shape. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my primary finasteride peak and its impurity peaks showing significant tailing?
Peak tailing is the most common issue in finasteride analysis. It is typically caused by secondary interactions between the basic amine groups on finasteride and its related compounds with acidic, unreacted silanol groups on the surface of the silica-based stationary phase.[1] Adjusting the mobile phase pH to a lower value (e.g., pH 3.0-3.5) can protonate these silanols, minimizing the unwanted interaction and dramatically improving peak symmetry.[2][3]
Q2: What is a reliable starting point for a column and mobile phase for separating finasteride and its impurities?
A robust starting point is a modern, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For the mobile phase, a gradient or isocratic system involving acetonitrile and a buffered aqueous phase is common.[4] A good initial mobile phase could be a mixture of water (with an acidic modifier like 0.1% phosphoric acid) and acetonitrile.[2][5] Detection is typically effective at a low UV wavelength, such as 210 nm, to ensure sensitivity for both the active pharmaceutical ingredient (API) and its impurities.[6][7][8]
Q3: My system pressure is suddenly high after several injections. What should I check first?
A sudden increase in backpressure often points to a blockage. The most likely culprit is a plugged column inlet frit, caused by particulate matter from the sample or precipitation of the buffer in the mobile phase.[1][9] Before replacing the column, first try disconnecting the column and running the pump to ensure the blockage is not in the system tubing or injector. If the system pressure is normal, try back-flushing the column at a low flow rate. If this doesn't resolve the issue, replacing the inlet frit may be necessary.[10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific peak shape anomalies.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common peak shape issues.
Caption: A troubleshooting flowchart for HPLC peak shape issues.
Correcting Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front. This is often due to unwanted interactions between the analyte and the stationary phase.
Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mid-range pH, these groups can be ionized (Si-O-), creating active sites that strongly interact with basic compounds like finasteride. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1]
By lowering the mobile phase pH (typically to a range of 2.5-3.7), the silanol groups are protonated (Si-OH), rendering them neutral and significantly reducing their capacity for strong ionic interactions with basic analytes.[2][3] This is the most effective way to achieve sharp, symmetrical peaks for finasteride and its impurities.
This protocol details the preparation of an acidic mobile phase to suppress silanol interactions.
-
Prepare Aqueous Phase: To 1000 mL of HPLC-grade water, add 1.0 mL of ortho-phosphoric acid (85%). This creates a 0.1% solution.
-
pH Verification: Using a calibrated pH meter, check the pH of the aqueous phase. It should be in the desired range of ~2.5-3.5. Adjust with small amounts of a base like triethylamine if necessary, although often the acid alone is sufficient.[2][5]
-
Mobile Phase Preparation: Mix the prepared aqueous buffer with the organic solvent (e.g., acetonitrile) in the ratio specified by your method (e.g., 50:50 v/v).[2]
-
Degas: Thoroughly degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
-
Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase until the baseline is stable before injecting your sample.
Addressing Peak Fronting
Peak fronting, where the initial part of the peak is sloped, is less common but indicates a different set of problems.
-
Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet. This leads to a non-linear relationship between the analyte concentration in the mobile and stationary phases, causing the peak to distort and front.
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with 50% acetonitrile), the sample band will not focus properly at the head of the column. It travels down the column in a distorted shape, leading to fronting.[8]
-
Perform a Dilution Series: Prepare a series of sample dilutions (e.g., 1:2, 1:5, 1:10) in the mobile phase.
-
Inject and Analyze: Inject the diluted samples. If peak shape improves with dilution, the original problem was mass overload. Adjust your sample concentration accordingly.
-
Check Sample Diluent: If dilution does not resolve the issue, confirm your sample is dissolved in a solvent that is equal to or weaker than your initial mobile phase composition. If not, re-prepare the sample in the correct solvent and re-inject.
Resolving Split or Broad Peaks
Split or severely broadened peaks often indicate a physical problem with the column or a disruption in the flow path.
A well-packed HPLC column provides a uniform path for the sample to travel. If a void forms at the column inlet (due to pressure shocks or silica dissolution at high pH) or if the inlet frit becomes partially blocked by particulates, the sample band is distributed unevenly.[1][9] This creates multiple paths for the analyte to travel, resulting in split or distorted peaks.
-
System Pressure Check: Disconnect the column from the system and replace it with a union. Run the pump at your method's flow rate. If the system pressure is negligible, the issue lies with the column.
-
Column Reversal and Flush: Disconnect the column and reconnect it to the system in the reverse direction. Flush with a strong, compatible solvent (like 100% acetonitrile for a reversed-phase column) at half the normal flow rate. This can sometimes dislodge particulates from the inlet frit. Important: Ensure the column outlet is not connected to the detector during this process.
-
Re-test: Reinstall the column in the correct direction and equilibrate with the mobile phase. Test with a standard. If the peak shape is not restored, the column bed may be irreversibly damaged, or the frit may require replacement.
Data Summary: Typical Method Parameters
The following table summarizes common chromatographic conditions found in validated methods for this compound analysis.
| Parameter | Typical Conditions | Rationale & Notes |
| Column | C18, Phenyl; 250x4.6mm or 150x4.6mm; 5µm or 3.5µm | C18 is a robust, general-purpose choice. Phenyl columns can offer alternative selectivity for aromatic impurities.[4][7] |
| Mobile Phase A | Water with acidic modifier (e.g., 0.1% H₃PO₄, 20mM KH₂PO₄) | Acidification to pH 2.5-3.5 is critical for good peak shape.[2][11] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is often preferred for its lower viscosity and UV transparency.[4] |
| Elution Mode | Isocratic or Gradient | Gradient elution is often required to separate early-eluting polar impurities from the main API and late-eluting non-polar impurities.[7] |
| Flow Rate | 1.0 - 2.0 mL/min | Adjusted based on column dimensions and desired analysis time.[6][12] |
| Column Temp. | Ambient to 60°C | Elevated temperatures can improve peak efficiency and reduce viscosity but may affect column longevity.[6][12] |
| Detection (UV) | 210 nm | Provides good sensitivity for both finasteride and its potential impurities which lack strong chromophores at higher wavelengths.[6][7][8] |
| Injection Vol. | 10 - 20 µL | Should be optimized to avoid column overload.[4][8] |
References
-
A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. (2019). ResearchGate. [Link]
-
A systematic study of determination and validation of finasteride impurities using liquid chromatography. (2019). King Saud University. [Link]
-
A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. (N.D.). Scirp.org. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICA. (N.D.). Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Analytical Method Development And Validation For Estimation Of Finasteride Hydrochloride By Rp-Hplc. (2025). IJCRT.org. [Link]
-
A validated RP-HPLC method to investigate finasteride in human skin after in vitro topically applying vesicular nanocarrier. (N.D.). Taylor & Francis Online. [Link]
-
A Validated stability indicating LC method of assay and related substances for Finasteride. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product. (2019). AKJournals. [Link]
-
Asian Journal of Chemistry. (2017). Asian Journal of Chemistry. [Link]
-
Chromatographic Methods for Determination of Finasteride and Tamsulosin Hydrochloride and in Presence of Finasteride Degradation Product. (2019). SciSpace. [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. (2025). YMER. [Link]
-
The chromatogram of finasteride and its impurities. Chromatographic conditions. (N.D.). ResearchGate. [Link]
-
Parameter - Asian Journal of Research in Chemistry. (N.D.). Asian Journal of Research in Chemistry. [Link]
-
HPLC Troubleshooting Guide. (N.D.). Phenomenex. [Link]
-
Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study. (N.D.). ResearchGate. [Link]
-
Determination of Finasteride in Tablets by High Performance Liquid Chromatography. (2025). ResearchGate. [Link]
-
Analytical Method Development And Validation Of Finasteride By Using RP- HPLC. (2025). South East European Journal of Public Health. [Link]
-
HPLC Analysis of Finasteride Using an Epic C18 HPLC Column. (2021). LCGC International. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (N.D.). Waters Corporation. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (N.D.). Agilent. [Link]
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- 12. researchgate.net [researchgate.net]
Welcome to the technical support center for the analysis of finasteride and its related substances. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing your HPLC and UHPLC mobile phases. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions encountered during the development and execution of analytical methods for finasteride.
Q1: What is a typical starting point for a mobile phase when analyzing finasteride and its related substances?
A1: A common starting point for reversed-phase HPLC analysis of finasteride is a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier.[1][2][3] A frequently used combination is acetonitrile and water or a phosphate buffer.[4][5][6][7] For example, a simple isocratic method might use methanol:water (70:30 v/v)[1][2] or acetonitrile:water (60:40 v/v).[8] For separating critical impurities, a gradient method is often necessary, typically starting with a lower percentage of organic solvent and gradually increasing.[9]
Q2: How does pH of the mobile phase affect the separation of finasteride and its impurities?
A2: The pH of the mobile phase is a critical parameter that can significantly impact the retention and peak shape of ionizable compounds.[10] For finasteride analysis, a slightly acidic pH is often employed, typically ranging from pH 2.5 to 4.0.[1][4][11][12] Operating within this range helps to ensure consistent ionization of any acidic or basic functional groups in finasteride and its impurities, leading to sharper, more symmetrical peaks and improved resolution.[10] Adjusting the pH can alter the retention times of impurities relative to the main peak, which is a key tool for optimizing selectivity. For instance, one study found that a pH of 3.5 gave the best separation, and increasing the pH resulted in poor separation and low resolution.[4]
Q3: Which organic solvent, acetonitrile or methanol, is better for finasteride analysis?
A3: Both acetonitrile and methanol are commonly used as organic modifiers in reversed-phase HPLC for finasteride. Acetonitrile generally offers lower UV absorbance at short wavelengths (around 210-220 nm, where finasteride is often detected) and lower viscosity, which can lead to higher efficiency and lower backpressure.[4][9] Methanol, on the other hand, can offer different selectivity for certain compounds. The choice between the two often comes down to empirical testing to see which provides better resolution for the specific impurities of interest in your sample. Many validated methods successfully use acetonitrile[4][6][9], while others use methanol.[1][2][3]
Q4: Why is a gradient elution often preferred over an isocratic method for related substances?
A4: Gradient elution is often necessary for analyzing finasteride's related substances because impurities can have a wide range of polarities.[13] An isocratic method that provides good retention for early-eluting, more polar impurities might result in very long retention times and broad peaks for later-eluting, less polar impurities. A gradient, which increases the organic solvent concentration over time, allows for the efficient elution of all compounds in a reasonable timeframe while maintaining good peak shape and resolution for both early and late eluters.[9][13]
Q5: What are the official mobile phase compositions recommended by the USP for finasteride analysis?
A5: The United States Pharmacopeia (USP) provides several monographs for finasteride and its tablet formulations, each with specific mobile phase recommendations depending on the test. For the assay of finasteride tablets, one method specifies a filtered and degassed mixture of 2.5 mM phosphoric acid and acetonitrile (1:1).[6] For chromatographic purity, a different monograph suggests a mixture of water, tetrahydrofuran, and acetonitrile (8:1:1).[14] It is crucial to consult the specific, current USP monograph for the analysis you are performing.[6][14]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of finasteride and its related substances.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak (tailing).[15]
-
Asymmetrical peaks with a leading edge that is not sharp (fronting).
Potential Causes & Solutions:
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Secondary Interactions | Unwanted interactions between basic analytes and acidic silanol groups on the silica-based column packing can cause peak tailing.[16] | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) using an acid like phosphoric acid or formic acid. This protonates the silanol groups, reducing their interaction with basic analytes.[4][12] 2. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites.[12] 3. Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or similar column where most of the active silanol groups are deactivated. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, often fronting.[15] | 1. Reduce Injection Volume: Decrease the volume of the sample injected. 2. Dilute the Sample: Lower the concentration of the sample. Finasteride assay concentrations are often around 100-200 µg/mL.[6][14] |
| Mismatched Injection Solvent | If the injection solvent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion. | Dissolve and inject the sample in the initial mobile phase composition whenever possible. If the sample has low solubility, use a solvent as weak as possible while still ensuring complete dissolution. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites leading to peak tailing.[15] | 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). 2. Use a Guard Column: A guard column can protect the analytical column from contaminants.[17] 3. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged. |
Issue 2: Poor Resolution Between Finasteride and an Impurity
Symptoms:
-
Peaks are not baseline separated (Rs < 1.5).
-
Co-elution of two or more peaks.
Potential Causes & Solutions:
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Inadequate Mobile Phase Selectivity | The chosen organic solvent and buffer system may not provide sufficient differentiation in partitioning behavior between the analytes. | 1. Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. This alters the selectivity of the separation. 2. Adjust pH: Systematically vary the mobile phase pH within the stable range of the column (e.g., in 0.2 unit increments from pH 2.5 to 3.5). This can significantly change the retention of ionizable impurities.[4] 3. Try a Different Buffer: Switch from a phosphate buffer to a formate or acetate buffer to see if it impacts selectivity. |
| Insufficient Efficiency (Broad Peaks) | Low column efficiency leads to wider peaks, which are more likely to overlap. | 1. Decrease Flow Rate: Lowering the flow rate can increase efficiency (within limits). Common flow rates are 1.0 mL/min for HPLC and 0.2-0.4 mL/min for UHPLC.[1][5][9] 2. Check for Extra-Column Volume: Ensure tubing lengths are minimized and connections are sound to reduce peak broadening outside the column. 3. Use a Higher Efficiency Column: Switch to a column with smaller particles (e.g., from 5 µm to 3 µm or <2 µm for UHPLC) or a longer column. |
| Inappropriate Gradient Profile | A steep gradient may not provide enough time for closely eluting compounds to separate.[13] | 1. Shallow the Gradient: Decrease the rate of change of the organic solvent percentage (%B/min). This increases the time analytes spend in the mobile phase where separation occurs.[18] 2. Introduce an Isocratic Hold: Add a brief isocratic hold at a specific solvent composition where the critical pair is eluting to maximize resolution in that region. |
| Incorrect Stationary Phase | A standard C18 column may not be optimal for all finasteride-related substances. | Consider a different stationary phase chemistry. A Phenyl column, for example, offers alternative selectivity through pi-pi interactions and was successfully used in a UPLC method for finasteride and its impurities.[9] Cyano or C8 columns have also been explored.[9] |
Section 3: Experimental Workflows & Protocols
Systematic Mobile Phase Optimization Workflow
This workflow provides a logical progression for developing a robust separation method for finasteride and its related substances.
Caption: A systematic workflow for mobile phase optimization.
Protocol: Forced Degradation Study
To ensure your method is stability-indicating, a forced degradation study must be performed. This involves subjecting finasteride to various stress conditions to generate potential degradation products.[9][19][20]
Objective: To verify that degradation products do not interfere with the quantification of finasteride and that the method can separate them.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of finasteride in a suitable diluent (e.g., acetonitrile:water 1:1).[9]
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 70-80°C) for a specified period (e.g., 24 hours).[9][19] Neutralize the sample before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat (e.g., at 70-80°C) for a specified period (e.g., 24 hours).[9][19] Finasteride shows significant degradation in alkaline medium.[9] Neutralize the sample before injection.
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.[9]
-
Thermal Degradation: Expose solid finasteride powder or a solution to dry heat (e.g., 60-80°C).[9]
-
Photolytic Degradation: Expose a solution of finasteride to UV light (e.g., 254 nm) and/or visible light as per ICH Q1B guidelines.[9]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method with a photodiode array (PDA) detector.
-
Evaluation: Check for peak purity of the main finasteride peak in all stressed samples to ensure no degradants are co-eluting. Assess the resolution between finasteride and any degradation products formed. The mass balance should be close to 100%.[9]
References
-
Reddy, Y., Reddy, G., Veera, K. and Hotha, K. (2012) A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. American Journal of Analytical Chemistry, 3, 859-869. [Link]
-
Segall, A. I., Vitale, M. F., Perez, V. L., Palacios, M. L., & Pizzorno, M. T. (2002). A STABILITY-INDICATING HPLC METHOD TO DETERMINE FINASTERIDE IN A TABLET FORMULATION. Journal of Liquid Chromatography & Related Technologies, 25(20), 3167–3177. [Link]
-
El-Kassem, M. A., & El-Sherif, Z. A. (2019). Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product. Acta Chromatographica, 32(2), 107-113. [Link]
-
Yadav, P., & Singh, S. (2025). STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. YMER, 24(03). [Link]
-
Palanisamy, M., Dantinapalli, V. L. S., Elumalai, S., & Syed, M. A. (2025). RP-HPLC-Based Stability-Indicating Analytical Method for Concurrent Determination of Finasteride and Tadalafil: Development and Validation. International Journal of Drug Delivery Technology, 15(2), 649-655. [Link]
-
Patel, H., et al. (2025). Analytical Method Development And Validation Of Finasteride By Using RP- HPLC. South Eastern European Journal of Public Health. [Link]
-
Segall, A. I., et al. (2002). A STABILITY-INDICATING HPLC METHOD TO DETERMINE FINASTERIDE IN A TABLET FORMULATION. Taylor & Francis Online. [Link]
-
USP31-NF26, S1. (n.d.). USP Monographs: Finasteride Tablets. uspbpep.com. [Link]
-
Kurt Cucu, A., Sakarya, S., Demircan Demir, H., & Ahmad, S. (2019). Forced degradation studies of finasteride impurities under various stress conditions. ResearchGate. [Link]
-
Madhavan, P., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6), 987-996. [Link]
-
Guduru, S., et al. (2019). Isolation and Structural Characterization of Degradation Products of Finasteride by Preparative HPLC, HRMS and 2D NMR. Asian Journal of Chemistry, 31(7), 1514-1518. [Link]
-
Nemane, S. T., et al. (2020). A simple, cheap, accurate, precise, linear and rapid Reverse Phase High Performance Liquid Chromatographic (RP-HPLC) method and validate as per ICH & USP guidelines for the quantitative estimation of Finasteride in pharmaceutical dosage forms. World Journal of Pharmaceutical Research, 9(2), 883-895. [Link]
-
Thimmaraju, M. K., et al. (2011). RP HPLC method for the determination of finasteride and tamsulosin in bulk and pharmaceutical formulations. Der Pharmacia Lettre, 3(5), 79-86. [Link]
-
Hu, J., et al. (2014). A validated RP-HPLC method to investigate finasteride in human skin after in vitro topically applying vesicular nanocarrier. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1303-1309. [Link]
-
Basavaiah, K., & Somashekar, B. C. (2007). Determination of Finasteride in Tablets by High Performance Liquid Chromatography. E-Journal of Chemistry, 4(1), 109-116. [Link]
-
USP29-NF24. (n.d.). USP Monographs: Finasteride. USP. [Link]
-
Kurt, A., et al. (2019). A systematic study of determination and validation of finasteride impurities using liquid chromatography. Arabian Journal of Chemistry, 12(8), 4983-4991. [Link]
-
(n.d.). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]
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Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
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(n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
(n.d.). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]
-
(2017). The Secrets of Successful Gradient Elution. LCGC International. [Link]
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strategies for minimizing finasteride degradation during analysis
Technical Support Center: Finasteride Analysis
A Guide to Ensuring Analyte Stability and Data Integrity
Welcome to the technical support guide for the analysis of finasteride. As researchers and drug development professionals, the accuracy and reproducibility of your quantitative data are paramount. Finasteride, while generally stable under controlled conditions, can be susceptible to degradation during analytical workflows, leading to inaccurate quantification and misinterpreted results.
This guide moves beyond simple procedural lists. It is designed to provide you with the foundational knowledge—the causality behind the protocols—to proactively minimize degradation, troubleshoot common issues, and ensure the integrity of your data. We will explore the molecule's stability profile and provide detailed, field-tested strategies in a practical question-and-answer format.
Part 1: Understanding Finasteride's Chemical Stability
Before troubleshooting analytical problems, it is crucial to understand the inherent vulnerabilities of the finasteride molecule. Its structure, a synthetic 4-azasteroid, is prone to degradation under specific environmental pressures. Awareness of these pathways is the first step in designing a robust analytical method.
The primary degradation pathways for finasteride are hydrolysis (acidic and basic), oxidation, and photodegradation.[1][2][3]
-
Hydrolytic Degradation: Finasteride is susceptible to cleavage under both acidic and basic conditions, with some studies indicating more significant degradation in alkaline (basic) and oxidative environments.[3][4][5][6] This is a critical consideration for mobile phase selection and sample preparation.
-
Oxidative Degradation: The molecule can be degraded by oxidizing agents, such as hydrogen peroxide.[2][3][7] This highlights the need to use high-purity solvents and avoid potential sources of oxidative stress during sample handling.
-
Photodegradation: Exposure to UV light, including ambient laboratory light or sunlight, can induce degradation.[8][9][10] One study found that after 90 hours of exposure to simulated sunlight, the concentration of finasteride was reduced by 42.9%.[8]
The following diagram and table summarize the key environmental factors that can trigger the degradation of finasteride.
Caption: Key environmental stressors leading to finasteride degradation.
Table 1: Summary of Finasteride Stability Under Forced Degradation Conditions
| Stress Condition | Reagent/Method | Observed Stability | Reference(s) |
| Acid Hydrolysis | 0.1 M - 5 M HCl | Liable to degradation, but generally more stable than in basic conditions. | [4][5][6] |
| Base Hydrolysis | 0.1 M - 5 M NaOH | Significant degradation observed. | [2][3][5][6] |
| Oxidative Stress | 3% - 33% H₂O₂ | Significant degradation observed. | [2][3][7] |
| Thermal Stress | 60°C - 90°C | Generally stable, though prolonged exposure can cause degradation. | [4][5][7] |
| Photolytic Stress | UV Light (254nm) / Sunlight | Degradation observed upon exposure. | [8][9][10] |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the analytical workflow, from initial sample preparation to final detection.
Category 1: Stock Solutions and Sample Handling
Q1: My finasteride stock solution seems to lose potency over time, even when stored in the freezer. What's happening?
A: This is a common issue often related to solvent choice and storage conditions. Finasteride is freely soluble in solvents like ethanol and methanol, which are excellent choices for stock solutions.[11][12][13] However, repeated freeze-thaw cycles can introduce moisture and concentrate solutes, potentially accelerating degradation. Furthermore, if containers are not properly sealed or are made of clear glass, light exposure during handling can be a cumulative problem.
Expert Recommendation:
-
Solvent: Prepare primary stock solutions (e.g., 1 mg/mL) in absolute ethanol or HPLC-grade methanol.[12]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials to minimize freeze-thaw cycles and light exposure. Store these aliquots at -20°C or below.[12]
-
Validation: To ensure the trustworthiness of your protocol, compare the peak area of a freshly prepared stock solution to an aliquot that has been stored for your maximum intended period. The deviation should be within your established analytical variance (typically <5%).[12]
Q2: I'm working with plasma samples. What are the critical steps to prevent degradation before I even begin extraction?
A: For biological matrices, the stability of finasteride is influenced by enzymatic activity and pH, in addition to standard environmental factors. The period between sample collection and analysis is a high-risk window.
Expert Recommendation:
-
Immediate Processing: Process blood samples to plasma as quickly as possible after collection.
-
Deep Freeze Storage: Store plasma samples at -80°C for long-term stability.[12] Studies have confirmed finasteride stability in human plasma for at least 5 months at this temperature.[12]
-
Freeze-Thaw Cycles: Just as with stock solutions, minimize freeze-thaw cycles for plasma samples. Thaw samples on ice and process them promptly. A validation study demonstrated stability through at least three freeze-thaw cycles.[12]
Category 2: Sample Preparation and Extraction
Q3: My recovery of finasteride from plasma using protein precipitation is inconsistent. Could the drug be degrading during this step?
A: Yes, this is a distinct possibility. Protein precipitation (PPT) with harsh acids (like perchloric acid) or large volumes of organic solvent can create localized pH or temperature changes that promote hydrolysis or other reactions.[14] The key is to perform the precipitation quickly and efficiently at a controlled temperature.
Expert Recommendation:
-
Method Choice: While PPT is fast, liquid-liquid extraction (LLE) often provides a cleaner extract and can be gentler on the analyte. A validated LLE method using ethyl acetate has shown excellent recovery and precision for finasteride from plasma.[12]
-
Temperature Control: Perform all extraction steps on an ice bath. This slows down potential chemical and enzymatic degradation.
-
pH Neutrality: If using PPT, consider methods with acetonitrile, which is generally less harsh than strong acids. If acid is required, neutralize the supernatant promptly before evaporation and reconstitution.
Caption: Recommended workflow for Liquid-Liquid Extraction (LLE).
Category 3: Chromatographic Analysis
Q4: I'm using a standard C18 column, but I'm seeing peak tailing and occasional new peaks appearing in older samples. Is my mobile phase causing degradation?
A: This is a classic sign of on-column instability or issues with mobile phase integrity. An unbuffered mobile phase can lead to inconsistent pH conditions on the analytical column, promoting degradation. Finasteride is most stable in a slightly acidic environment.
Expert Recommendation:
-
Buffered Mobile Phase: Use a mobile phase buffered to a pH between 2.8 and 4.0. Common choices include 0.1% formic acid or o-phosphoric acid in the aqueous portion.[11][12][15] This maintains a consistent acidic environment, preventing base-catalyzed hydrolysis on the column.
-
Solvent Quality: Always use fresh, HPLC- or UPLC-grade solvents. Acetonitrile is often preferred over methanol as it has a lower viscosity and can provide better peak shapes.[4][7]
-
Mobile Phase Stability: Prepare fresh mobile phase daily. While some studies show stability for up to 48 hours, microbial growth or pH shifts can occur in aqueous buffers left at room temperature.[7]
-
Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4-10°C) to preserve the integrity of samples waiting in the injection queue.[12]
Table 2: Example Validated HPLC/UPLC Methods for Finasteride
| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |
| RP-HPLC | Symmetry C18 | Water:Acetonitrile (64:34, v/v) | Ambient | UV @ 210-225nm | [7][11] |
| RP-HPLC | C18 | Methanol:Water (70:30, v/v) | 1.0 mL/min | UV @ 210 nm | [1][16] |
| LC-MS | Waters Symmetry Shield RP18 | Gradient of Acetonitrile and 10 mM Ammonium Acetate with 0.1% Formic Acid | - | ESI-MS | [12] |
| UPLC | ACQUITY UPLC BEH Phenyl | Gradient of 0.05 M Ammonium Acetate (pH 5.0) and Acetonitrile | 0.22 mL/min | UV @ 210 nm | [5][6] |
Q5: When using LC-MS/MS, my signal intensity for finasteride varies significantly between different plasma lots, even when recovery seems fine. Is this degradation?
A: This is unlikely to be degradation and is more likely a classic case of matrix effects , specifically ion suppression.[17][18] Endogenous components in different plasma lots can co-elute with your analyte and interfere with the ionization process in the mass spectrometer source, reducing signal intensity. This can be mistaken for low recovery or degradation.
Expert Recommendation:
-
Improve Chromatography: The most robust solution is to develop a more retentive chromatographic method. Increasing the separation between finasteride and the early-eluting phospholipids and other matrix components will minimize suppression.[18]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C- or ²H-labeled finasteride) is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression, ensuring the peak area ratio remains constant and the quantification accurate.
-
Validate Across Multiple Lots: During method validation, test your assay across at least five different lots of blank matrix to assess the impact of ion suppression and ensure your method is robust.[17]
Part 3: Key Experimental Protocols
Protocol 1: Preparation of Stable Finasteride Stock and Working Solutions
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of finasteride reference standard and transfer to a 10 mL amber glass volumetric flask. Dissolve and bring to volume with absolute ethanol.
-
Aliquoting: Immediately dispense 100 µL aliquots into labeled 1.5 mL amber glass autosampler vials with screw caps.
-
Storage: Store all aliquots at -20°C. For daily use, remove one aliquot and allow it to come to room temperature before opening.
-
Working Solutions: Prepare working solutions by diluting the primary stock with the mobile phase to be used in the analysis. Prepare these fresh for each analytical run.
Protocol 2: Stability-Indicating RP-HPLC-UV Method
This protocol is a robust starting point for a stability-indicating method.
-
Chromatographic Conditions:
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2%.
-
Procedure:
-
Prepare samples and standards, reconstituting the final extract in the mobile phase.
-
Inject the samples onto the HPLC system.
-
Integrate the peak corresponding to finasteride. The typical retention time under these conditions is approximately 6 minutes.[16] Ensure that degradation products are well-resolved from the parent peak.
-
By implementing these scientifically grounded strategies and protocols, you can significantly enhance the accuracy and reliability of your finasteride analysis, ensuring that your results are a true reflection of the sample, free from the artifacts of unintended degradation.
References
-
Carlin, J. R., et al. (1992). Finasteride: a slow-binding 5 alpha-reductase inhibitor. PubMed. [Link]
-
Madhavan, P., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research. [Link]
-
Navya, P. V., & Annapurna, M. M. (2023). Analytical Techniques for the Quantification of Finasteride - A Review. Acta Scientific. [Link]
-
Chen, X., et al. (2008). Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis. Journal of Chromatographic Science. [Link]
-
Sammartino, M. P., et al. (2013). Photostability and toxicity of finasteride, diclofenac and naproxen under simulating sunlight exposure: evaluation of the toxicity trend and of the packaging photoprotection. PubMed Central. [Link]
-
Segall, A. I., et al. (2002). A STABILITY-INDICATING HPLC METHOD TO DETERMINE FINASTERIDE IN A TABLET FORMULATION. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Husain, S., et al. (2009). A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study. National Institutes of Health. [Link]
-
Li, D., et al. (2013). A validated RP-HPLC method to investigate finasteride in human skin after in vitro topically applying vesicular nanocarrier. International Journal of Pharmaceutics. [Link]
-
Sammartino, M. P., et al. (2013). Chromatograms of Finasteride at different irradiation time. ResearchGate. [Link]
-
Segall, A. I., et al. (2002). A stability-indicating HPLC method to determine finasteride in a tablet formulation. ResearchGate. [Link]
-
El-Kassem, M. A., et al. (2019). Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product. Acta Chromatographica. [Link]
-
Request PDF. (n.d.). Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study. ResearchGate. [Link]
-
Kumar, M. (2024). Analytical Method Development And Validation Of Finasteride By Using RP- HPLC. South Eastern European Journal of Public Health. [Link]
-
Reddy, T. R., & Kumar, Dr. P. R. (2024). STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. YMER. [Link]
-
Malesuik, M. D., et al. (2018). Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study. PubMed. [Link]
-
Sammartino, M. P., et al. (2013). (PDF) Photostability and toxicity of finasteride, diclofenac and naproxen under simulating sunlight exposure: Evaluation of the toxicity trend and of the packaging photoprotection. ResearchGate. [Link]
-
Jemal, M., et al. (1999). Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma. ACS Publications. [Link]
-
Sharma, R., & Garg, A. (2017). Forced Degradation Studies of Finasteride by HPTLC Method. Asian Journal of Chemistry. [Link]
-
Gislason, T. (1995). Clinical pharmacokinetics and pharmacodynamics of finasteride. PubMed. [Link]
-
Jemal, M., et al. (1999). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. PubMed. [Link]
-
Thimmaraju, M. K., et al. (2011). RP HPLC Method for the Determination of Finasteride in Bulk and Pharmaceutical Formulations. ResearchGate. [Link]
-
Thimmaraju, M. K., et al. (2011). RP HPLC method for the determination of finasteride and tamsulosin in bulk and pharmaceutical formulations. Scholars Research Library. [Link]
-
Malesuik, M. D., et al. (2018). Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC–ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study. Oxford Academic. [Link]
-
B, S., et al. (2021). Analytical Method Development And Validation For Estimation Of Finasteride Hydrochloride By Rp-Hplc. IJCRT.org. [Link]
-
El-Kassem, M. A., et al. (2019). Chromatographic Methods for Determination of Finasteride and Tamsulosin Hydrochloride and in Presence of Finasteride Degradation Product. SciSpace. [Link]
-
Reddy, B. P., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. Semantic Scholar. [Link]
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Tsuji, A., et al. (2012). Saturable binding of finasteride to steroid 5alpha-reductase as determinant of nonlinear pharmacokinetics. PubMed. [Link]
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Evaluation of Polymorphism Influence in the Finasteride. (n.d.). ResearchGate. [Link]
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Barańska, A., et al. (2022). The Interplay between Finasteride-Induced Androgen Imbalance, Endoplasmic Reticulum Stress, Oxidative Stress, and Liver Disorders in Paternal and Filial Generation. MDPI. [Link]
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Barańska, A., et al. (2022). The Interplay between Finasteride-Induced Androgen Imbalance, Endoplasmic Reticulum Stress, Oxidative Stress, and Liver Disorders in Paternal and Filial Generation. PubMed. [Link]
-
Reddy, B. P., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. Scirp.org. [Link]
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column selection guide for finasteride impurity separation
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, analytical scientists, and drug development professionals working on the separation and quantification of finasteride and its related impurities. Here, we move beyond generic advice to provide in-depth, field-proven insights into one of the most critical aspects of your analysis: HPLC column selection. Our goal is to empower you to make informed decisions, troubleshoot effectively, and develop robust, reliable analytical methods.
The Imperative of Purity: Why We Scrutinize Finasteride Impurities
Finasteride, a 5-alpha reductase inhibitor, is a potent active pharmaceutical ingredient (API). The presence of impurities—even in trace amounts—can potentially impact the drug's efficacy and safety.[1] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure patient safety.[2][3][4] A robust analytical method is not just a regulatory requirement; it is the foundation of product quality and consistency. A stability-indicating method, one that can effectively separate the API from its degradation products and process-related impurities, is the gold standard.[5][6]
Common Finasteride Impurities
Effective column selection begins with understanding the analytes. Finasteride's impurities can originate from the synthetic process or from degradation. The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) list several specified impurities.[7][8]
| Impurity Name | Common Designation | Structure / Chemical Name | Typical Polarity Relative to Finasteride |
| Finasteride Impurity A | Dihydro Finasteride | N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide | Less Polar |
| This compound B | Methyl Ester Impurity | Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate | More Polar |
| This compound C | Δ-1,5-Aza amide | N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide | Similar Polarity |
This table summarizes key impurities often targeted in analytical methods.[9][10][11] Structures and relative polarities are inferred from typical reversed-phase elution orders.
Column Selection Guide: A Q&A Approach
Choosing the right HPLC column is the most critical factor in achieving a successful separation. This section addresses the common questions and decision points encountered in the lab.
Q1: What is the recommended starting point for column selection in this compound analysis?
Answer: An L1-type column, which is a high-purity, end-capped C18 (octadecyl silane) column, is the universally accepted starting point. The vast majority of published and pharmacopeial methods for finasteride utilize a C18 stationary phase.[5][8][12]
The Scientific Rationale: Finasteride and its most common impurities are relatively non-polar, lipophilic molecules.[10] The hydrophobic interaction between these analytes and the C18 alkyl chains provides the primary mechanism for retention and separation in a reversed-phase system. Modern, high-purity silica C18 columns minimize undesirable secondary interactions with surface silanols, leading to better peak shape and reproducibility. For example, a study successfully separated finasteride from four of its impurities on a Symmetry C18 column.[5]
Q2: All C18 columns are not the same. How do I select the right C18 column for my specific finasteride method?
Answer: This is a crucial point. While the L1 designation defines the basic chemistry, performance varies significantly based on several factors. Consider the following:
-
End-capping: Always choose a column with robust end-capping. This process neutralizes most of the acidic silanol groups on the silica surface that can cause severe peak tailing with amine-containing compounds like finasteride.
-
Carbon Load: A higher carbon load (%) generally leads to greater retention. For finasteride, a mid-to-high carbon load (e.g., 15-20%) is typically effective.
-
Particle Size and Column Dimensions:
-
For standard HPLC methods, 3.5 µm or 5 µm particles in a 4.6 mm x 150 mm or 4.6 mm x 250 mm column provide a good balance of efficiency and backpressure.
-
For UPLC applications aiming for higher throughput and resolution, sub-2 µm particles in a shorter column (e.g., 2.1 mm x 100 mm) are ideal.[13]
-
-
USP Monograph Compliance: If you are developing a method intended to be compliant with a specific pharmacopeia, your column choice must adhere to the specifications listed in that monograph (e.g., L1 packing, specific dimensions).[14]
Q3: I am struggling to separate two structurally similar impurities. Should I consider a different stationary phase?
Answer: Yes, absolutely. When a standard C18 column fails to provide adequate resolution for a critical pair, changing the stationary phase chemistry is the most powerful tool to alter selectivity.
The Scientific Rationale: Selectivity is the ability of the chromatographic system to "tell the difference" between two analytes. If hydrophobic interactions alone are insufficient, you need a stationary phase that offers alternative interaction mechanisms.
-
Phenyl-Hexyl (L11 Packing): This is an excellent second choice. The phenyl rings in the stationary phase can induce pi-pi stacking interactions with aromatic or unsaturated rings in the analytes. This can be particularly effective for separating isomers or impurities with subtle structural differences, such as this compound C (which has an additional double bond).[13] One study found that a Phenyl column was superior to C18, C8, and Cyano phases for separating critical, closely eluting finasteride impurities.[13]
-
Cyano (CN) (L10 Packing): A cyano phase offers dipole-dipole interactions and can operate in both reversed-phase and normal-phase modes. It is generally less hydrophobic than C18 and can provide unique selectivity for more polar impurities.
Below is a decision-making workflow for selecting a column.
Caption: Decision workflow for initial column selection.
Troubleshooting Guide: Resolving Common Separation Issues
Even with the right column, challenges can arise. This section provides a systematic approach to troubleshooting.
Q1: My finasteride peak is tailing badly. What are the likely causes and solutions?
Answer: Peak tailing is a common issue, often caused by unwanted secondary interactions between the analyte and the column.
Step-by-Step Troubleshooting Protocol:
-
Check Mobile Phase pH: Finasteride has a basic nitrogen atom. If the mobile phase pH is too high (e.g., > 7), this nitrogen is not protonated, which can increase interactions with any residual, un-capped silanols on the column surface. Ensure your mobile phase pH is in the acidic to neutral range (typically pH 2.5 - 6.0) to keep the finasteride protonated and minimize these interactions.
-
Evaluate Column Health: The column may be contaminated or worn out.
-
Contamination: Strongly retained compounds from previous injections can build up at the column head. Disconnect the column, reverse it, and flush with a strong solvent (like 100% acetonitrile or isopropanol) at a low flow rate.
-
Stripped Phase: Operating at a high pH (e.g., > 8) can hydrolyze the bonded phase, exposing active silanols.[15] If the tailing appeared gradually over time and performance is not restored by flushing, the column may be at the end of its life and needs to be replaced.
-
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. Try reducing the injection volume or sample concentration.[16]
Q2: I have poor resolution between two peaks. What is the most logical way to improve it?
Answer: Improving resolution (Rs) requires a systematic approach. The resolution equation shows it is a function of efficiency (N), selectivity (α), and retention (k).
Systematic Improvement Workflow:
-
Optimize the Mobile Phase Gradient: This is often the easiest and fastest way to improve resolution. If using a gradient, make the slope shallower around the elution time of the critical pair. This gives the analytes more time to interact with the stationary phase and improve separation.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or a ternary mixture of water/acetonitrile/methanol. Acetonitrile and methanol have different properties and can alter selectivity, potentially resolving your co-eluting peaks. A published method for finasteride impurities successfully used a mobile phase containing water, acetonitrile, and tetrahydrofuran.[11]
-
Adjust Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity, which can increase efficiency (N) and sometimes alter selectivity.[15] Some methods specify elevated temperatures, such as 60°C, to achieve the desired separation.[7][17]
-
Change the Column: If mobile phase and temperature optimizations fail, the issue is likely a lack of selectivity (α). As discussed in the previous section, you must change the stationary phase chemistry (e.g., C18 to Phenyl-Hexyl).
Caption: Systematic workflow for troubleshooting poor resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory limits for impurities in finasteride?
Answer: The limits are defined by pharmacopeias and ICH guidelines. According to ICH Q3A(R2), the identification threshold for impurities in a new drug substance is typically 0.10% for a maximum daily dose of ≤ 2g.[2] The European Pharmacopoeia, for instance, sets specific limits for impurities A, B, and C, often around 0.3%, and a limit for total impurities.[7] Always refer to the current version of the relevant pharmacopeia (USP, Ph. Eur.) for the specific product.[7][18]
Q2: My retention times are drifting from one injection to the next. What should I check?
Answer: Retention time instability is usually caused by a few key factors:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. A stable baseline is a good indicator. For gradient methods, allow at least 10-15 column volumes for re-equilibration between runs.[16][19]
-
Mobile Phase Preparation: If your mobile phase is prepared by online mixing, ensure the pump's proportioning valves are working correctly.[19] If the mobile phase contains buffers, ensure they are fully dissolved and that the pH is consistent batch-to-batch.
-
Temperature Fluctuation: Use a thermostatted column compartment to maintain a constant temperature, as even small changes in ambient lab temperature can cause retention shifts.[15]
Q3: Can I use the same column for both assay and impurity analysis?
Answer: It is often possible, but the method requirements are different. An assay method must be accurate and precise for the main component (finasteride), while an impurity method must have high sensitivity (low limits of detection) and be able to resolve all specified impurities from the main peak and each other.[5] It is common to use a single stability-indicating method for both purposes, but it must be fully validated to demonstrate it meets the specific requirements for both assay and impurity determination.[5][6]
References
-
Madhavan, P. et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6):987-996. Available at: [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. Available at: [Link]
-
Reddy, Y. et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. American Journal of Analytical Chemistry, 3, 506-515. Available at: [Link]
- USP Monographs. (2011). Finasteride. Available through subscription services or archival sources referencing the specific USP edition.
-
Separation Science. (2024). The Expert's Guide to Pharmaceutical Impurity Analysis. Available at: [Link]
- European Pharmacopoeia. Finasteride Monograph. Available through subscription to the European Directorate for the Quality of Medicines & HealthCare (EDQM). A public abstract is often available.
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works: A Complete Guide. Available at: [Link]
-
Demir, H. et al. (2006). Determination of finasteride in the tablet form by liquid chromatography and its analytical method validation. Analytica Chimica Acta, 557(1-2), 252-255. Available at: [Link]
-
Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. Available at: [Link]
-
Cucu, A. K. et al. (2019). A systematic study of determination and validation of finasteride impurities using liquid chromatography. Arabian Journal of Chemistry, 12(8), 4645-4652. Available at: [Link]
-
IJCRT.org. (2021). Analytical Method Development And Validation For Estimation Of Finasteride Hydrochloride By Rp-Hplc. International Journal of Creative Research Thoughts, 9(5). Available at: [Link]
-
Pharmaffiliates. Finasteride-impurities. Available at: [Link]
- USP. USP Monographs: Finasteride.
-
Veeprho. Finasteride Impurities and Related Compound. Available at: [Link]
-
Pharmaffiliates. Finasteride - Impurities. Available at: [Link]
-
SynThink. Finasteride EP Impurities & USP Related Compounds. Available at: [Link]
-
Regulations.gov. (2018). USP 41 Official Monographs / Finasteride 1743. Available at: [Link]
-
BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Available at: [Link]
-
Asian Journal of Chemistry. (2012). Synthesis, Isolation and Characterization of Potential Impurities in Finasteride. 24(12), 5515-5518. Available at: [Link]
-
LCGC International. (2021). HPLC Analysis of Finasteride Using an Epic C18 HPLC Column. Available at: [Link]
-
Aligns Pharma. Finasteride Impurities. Available at: [Link]
-
SIELC Technologies. HPLC Method for Separation of Finasteride, Minoxidil and Potassium sorbate on Primesep 100 Column. Available at: [Link]
-
ResearchGate. (2019). A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. Available at: [Link]
-
Cucu, A. K. et al. (2019). A systematic study of determination and validation of finasteride impurities using liquid chromatography. Arabian Journal of Chemistry, 12(8), 4645-4652. Available at: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]
-
University of California, Riverside. HPLC Troubleshooting Guide. Available at: [Link]
- Cucu, A. K. et al. (2019). A systematic study of determination and validation of finasteride impurities using liquid chromatography. Arabian Journal of Chemistry, 12(8), 4645-4652. (Duplicate reference for context, see Ref 24 for primary link).
-
SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The expert's guide to pharmaceutical impurity analysis [manufacturingchemist.com]
- 5. jocpr.com [jocpr.com]
- 6. ijcrt.org [ijcrt.org]
- 7. drugfuture.com [drugfuture.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Finasteride Impurities | Aligns Pharma [alignspharma.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. drugfuture.com [drugfuture.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Finasteride Impurity Resolution
Welcome to the technical support center for the analysis of finasteride and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with chromatographic resolution during method development and routine analysis. Here, we move beyond simple procedural lists to explain the underlying chemical principles that govern the separation, empowering you to troubleshoot effectively and develop robust analytical methods.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive regarding finasteride analysis.
Q1: Why is my finasteride peak tailing even though it's a neutral compound?
A1: While finasteride is essentially a neutral molecule, peak tailing often originates from secondary interactions with the stationary phase. Most reversed-phase columns are silica-based and have residual surface silanol groups (Si-OH). At mid-range pH (approx. > 4), these silanols can deprotonate to become negatively charged (SiO⁻), which can then interact with any slight positive polarity on the analyte molecule, causing tailing.[1] Using a mobile phase with a low pH (e.g., pH 2.5-3.5) helps to suppress the ionization of these silanols, keeping them in their protonated (Si-OH) form and minimizing these undesirable secondary interactions.[1][2]
Q2: I'm seeing significant shifts in retention time for some impurity peaks when I make small changes to the mobile phase pH. Why is this happening?
A2: This is a classic indication that you are working with a mobile phase pH that is very close to the pKa of one or more of your impurities. Finasteride itself is stable across a range of pH values, but certain impurities, particularly degradation products, can be ionizable.[1][3] For example, a common degradant is the "Finasteride Carboxylic Acid" impurity.[4][5] Near its pKa, this impurity will exist as an equilibrium of its ionized (polar, less retained) and non-ionized (less polar, more retained) forms. Small pH fluctuations will significantly shift this equilibrium, leading to unstable retention times. For robust methods, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the pKa of any ionizable analytes.[3][6]
Q3: Can I use a simple water/acetonitrile mobile phase without a buffer?
A3: It is highly discouraged. An unbuffered mobile phase has no capacity to resist pH changes, which can arise from the sample matrix, dissolved atmospheric CO₂, or variations in the solvent manufacturing process.[7] This leads to poor reproducibility in retention times and resolution, especially for pH-sensitive impurities. A buffer is essential for controlling the pH and ensuring the method is robust and reliable.[1]
Q4: My resolution between two critical impurities is decreasing. Should I increase or decrease the mobile phase pH?
A4: The answer depends entirely on the chemical nature of the impurities. If one impurity is acidic (like Finasteride Carboxylic Acid) and the other is neutral, their retention times will change differently as you alter the pH. Lowering the pH will increase the retention of the acidic impurity, while the neutral one will be largely unaffected. This differential shift can be used to improve resolution. A systematic pH scouting study is the most effective way to determine the optimal pH for separating a critical pair.
Troubleshooting Guide: Poor Resolution of Finasteride and Impurities
This section provides a systematic approach to diagnosing and resolving common resolution issues encountered during the analysis of finasteride.
Problem: Co-elution or Poor Resolution (Rs < 1.5) Between Finasteride and an Impurity
Causality: The primary driver for selectivity changes between finasteride (a neutral compound) and its various impurities is the ionization state of the impurities themselves. Process impurities or degradation products can possess acidic or basic functional groups, making their retention highly sensitive to mobile phase pH.
Visualizing the pH Effect
The following diagram illustrates the relationship between mobile phase pH and the retention behavior of finasteride and a key ionizable impurity, Finasteride Carboxylic Acid.
Caption: Impact of pH on Finasteride vs. an Acidic Impurity.
Troubleshooting Workflow
This workflow provides a logical sequence for optimizing pH to resolve co-eluting peaks.
Caption: Workflow for pH-based Resolution Optimization.
Experimental Protocol: pH Scouting Study
This protocol outlines a systematic experiment to determine the optimal mobile phase pH for separating finasteride from its pH-sensitive impurities.
Objective: To map the effect of mobile phase pH on the resolution between finasteride and its critical impurities.
Materials:
-
HPLC or UPLC system with UV detector (detection at 210 nm is common).[8][9]
-
Finasteride reference standard and impurity standards (or a stressed sample).
-
HPLC-grade acetonitrile, methanol, and water.
-
Buffers: Phosphoric acid, potassium phosphate, ammonium acetate.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of finasteride and known impurities in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
-
Prepare Mobile Phases:
-
Prepare a series of aqueous mobile phase buffers at different pH values. It is recommended to test at least three levels covering an acidic range. For example:
-
pH 2.8: 0.1% o-phosphoric acid in water.[1]
-
pH 4.5: 10mM Ammonium Acetate buffer.
-
pH 6.5: 10mM Potassium Phosphate buffer.
-
-
Crucial Step: Always measure and adjust the pH of the aqueous component before adding the organic modifier.[1]
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Buffer at specified pH.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Execution:
-
Equilibrate the column with the initial conditions for each pH level.
-
Inject the standard/sample mixture and record the chromatogram for each pH condition.
-
Ensure to perform a blank injection (diluent) for each condition.
-
-
Data Analysis:
-
Identify the peaks for finasteride and the critical impurities in each chromatogram.
-
Calculate the retention time (t_R) and resolution (Rs) for the critical pair(s) at each pH.
-
Summarize the data in a table.
-
Data Presentation: Impact of pH on Resolution
The following table shows representative data from a pH scouting study, illustrating how resolution can be dramatically affected by the choice of buffer pH.
| Mobile Phase pH | Analyte | Retention Time (min) | Resolution (Rs) vs. Finasteride | Peak Shape (Tailing Factor) |
| 2.8 | Finasteride | 8.52 | - | 1.1 |
| Impurity (Acidic) | 9.15 | 2.8 | 1.2 | |
| 4.5 | Finasteride | 8.55 | - | 1.3 |
| Impurity (Acidic) | 8.68 | 0.6 | 1.8 | |
| 6.5 | Finasteride | 8.53 | - | 1.4 |
| Impurity (Acidic) | 7.21 | 6.1 | 1.3 |
Analysis of Results:
-
At pH 2.8 , the acidic impurity is fully protonated (neutral) and is well-retained, providing good resolution from the neutral finasteride peak.[1]
-
At pH 4.5 , which is likely near the pKa of the impurity, resolution is lost completely. The peak shape of the impurity also deteriorates, as indicated by the higher tailing factor.
-
At pH 6.5 , the acidic impurity is fully deprotonated (negatively charged), making it much more polar. This causes a significant shift to an earlier retention time, creating a large, clear separation from the finasteride peak.
This structured approach, grounded in the principles of chromatography and analyte chemistry, provides a robust framework for troubleshooting and developing effective analytical methods for finasteride and its impurities.
References
-
SynThink. Finasteride EP Impurities & USP Related Compounds. [Online] Available from: [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Online] 24 January 2023. Available from: [Link]
- Reddy, Y. K., Reddy, G. V. S., Veera, K. N. J., & Hotha, K. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. American Journal of Analytical Chemistry, 3(8), 583-591.
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Online] Available from: [Link]
-
Gilson. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Online] 15 May 2025. Available from: [Link]
-
Pharmaffiliates. Finasteride - Impurities. [Online] Available from: [Link]
-
Pharmaffiliates. finasteride and its Impurities. [Online] Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 57363, Finasteride. [Online] Available from: [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Online] Available from: [Link]
-
Quora. How does pH affect the results of HPLC results?. [Online] 5 June 2021. Available from: [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Online] Available from: [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Online] Available from: [Link]
-
Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Online] 17 February 2020. Available from: [Link]
-
ResearchGate. Effect of mobile phase pH on basic, acidic and neutral compounds. [Online] Available from: [Link]
-
SynZeal. Finasteride EP Impurity B | 103335-41-7. [Online] Available from: [Link]
-
SynZeal. Finasteride EP Impurity C | 1800205-94-0. [Online] Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICA. [Online] Available from: [Link]
-
Shaikh, S. S., et al. (2025). Analytical Method Development and RP-HPLC Validation for Estimating Finasteride in Bulk and Formulated Products. ResearchGate. [Online] Available from: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. biotage.com [biotage.com]
- 7. quora.com [quora.com]
- 8. asianpubs.org [asianpubs.org]
- 9. moravek.com [moravek.com]
Technical Support Center: Overcoming Matrix Effects in Finasteride Impurity Testing
Welcome to the Technical Support Center for Finasteride Impurity Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in the quantitative analysis of finasteride and its impurities. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, reproducibility, and sensitivity of your analytical methods.
Introduction to Matrix Effects in Finasteride Analysis
In pharmaceutical analysis, particularly when using highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For this compound testing, the matrix can originate from the drug substance itself, excipients in the formulation, degradation products, or biological fluids in pharmacokinetic studies.
Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (finasteride impurities) in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This phenomenon can significantly compromise the accuracy and reliability of quantitative results.[2][3] This guide will walk you through identifying, understanding, and mitigating these effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your this compound testing experiments.
Q1: My impurity peak areas are inconsistent and show poor reproducibility across different sample preparations. Could this be a matrix effect?
A1: Yes, poor reproducibility is a classic symptom of matrix effects. When co-eluting matrix components vary between samples, they can inconsistently suppress or enhance the ion signal of your target impurity.[2]
Troubleshooting Steps:
-
Assess Matrix Effect Qualitatively: Use the post-column infusion technique. A constant flow of the impurity standard is infused into the mass spectrometer while a blank matrix extract is injected. Dips or rises in the baseline signal at the retention time of your impurity indicate ion suppression or enhancement, respectively.[2][4]
-
Quantify the Matrix Effect: A common method is to compare the peak area of an impurity standard spiked into a post-extraction blank matrix sample with the peak area of the same standard in a neat solvent.[4]
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.[2]
-
Q2: I'm observing significant ion suppression for a known this compound. How can I reduce this interference?
A2: Reducing ion suppression involves either removing the interfering matrix components or chromatographically separating them from your analyte.
Recommended Strategies:
-
Optimize Sample Preparation: This is often the most effective approach.[1][5]
-
Solid-Phase Extraction (SPE): SPE can selectively isolate impurities while removing interfering components like phospholipids from biological matrices.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids, effectively partitioning your impurity away from matrix interferences.[5][8][9][10][11]
-
Simple Dilution: If your method has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[2][4][5]
-
-
Modify Chromatographic Conditions:
-
Improve Separation: Adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity (e.g., a phenyl column) can help resolve the impurity from co-eluting matrix components.[1][2][12][13]
-
Increase Retention: In some cases, increasing the retention time of the analyte can help it elute in a "cleaner" region of the chromatogram, away from early-eluting matrix components.[13]
-
In-Depth Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) to Minimize Matrix Effects
This protocol is designed to extract finasteride and its impurities from a complex matrix, such as a drug product formulation, thereby reducing interferences.
Objective: To isolate analytes of interest from the sample matrix to mitigate ion suppression or enhancement.
Materials:
-
Sample containing finasteride and its impurities
-
Methyl tert-butyl ether (MTBE)
-
Water (HPLC grade)
-
0.1 M Sodium Hydroxide
-
0.1 M Hydrochloric Acid
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Dissolution: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
pH Adjustment: Transfer 1 mL of the sample solution to a centrifuge tube. Adjust the pH of the aqueous phase to be at least two pH units higher than the pKa of a basic analyte or two units lower for an acidic analyte to ensure the analytes are in their uncharged form.[5]
-
Extraction: Add 5 mL of MTBE to the tube.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top layer) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a known volume of the mobile phase and inject it into the LC-MS system.
Rationale: LLE is a powerful technique that separates compounds based on their relative solubilities in two immiscible liquids.[11] By choosing an appropriate organic solvent and adjusting the pH, finasteride and its related impurities can be selectively partitioned into the organic phase, leaving many matrix components behind in the aqueous phase.[5][9]
Protocol 2: Method of Standard Addition for Quantitation in the Presence of Matrix Effects
This protocol is a calibration technique to compensate for matrix effects when they cannot be eliminated through sample preparation.
Objective: To obtain accurate quantitative results by creating a calibration curve within the sample matrix itself.
Procedure:
-
Sample Aliquots: Prepare several identical aliquots of your unknown sample.
-
Spiking: To each aliquot (except one, which will be the unspiked sample), add a known, increasing amount of the impurity standard.
-
Analysis: Analyze all the prepared samples (unspiked and spiked) using your validated LC-MS method.
-
Calibration Curve: Plot the measured peak area against the concentration of the added standard.
-
Extrapolation: Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of the impurity in the original, unspiked sample.
Rationale: The standard addition method effectively corrects for proportional matrix effects because both the endogenous analyte and the added standard are subjected to the same degree of ion suppression or enhancement.[2][4] This approach is particularly useful when a blank matrix is unavailable.[4]
Data Presentation
Table 1: Comparison of Recovery and Matrix Effects with Different Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) (n=5) |
| Protein Precipitation | 95.2 | 45.8 (Suppression) | 12.5 |
| Liquid-Liquid Extraction | 88.5 | 92.3 (Minimal Effect) | 3.2 |
| Solid-Phase Extraction | 92.1 | 98.7 (Minimal Effect) | 2.8 |
Data is hypothetical and for illustrative purposes. This table clearly demonstrates how more rigorous sample preparation techniques like LLE and SPE can significantly reduce matrix effects compared to a simpler method like protein precipitation.[14]
Visualizing Workflows
A logical approach is crucial when troubleshooting matrix effects. The following diagram illustrates a typical decision-making workflow.
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Regulatory Context and Method Validation
All analytical methods for impurity testing must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[15][16][17][18]
-
ICH Q3A(R2): Provides guidance on the content and qualification of impurities in new drug substances.[19][20][21]
-
ICH Q2(R1): Details the validation of analytical procedures, including parameters like specificity, accuracy, precision, linearity, and range.[15][16][17]
When matrix effects are present, it is crucial to demonstrate the specificity of the method—its ability to assess the analyte unequivocally in the presence of other components.[16][17] If matrix effects cannot be eliminated, compensatory methods like standard addition or the use of a stable isotope-labeled internal standard are essential to ensure accuracy and precision .[1]
Conclusion
Overcoming matrix effects in this compound testing is a critical step in developing robust and reliable analytical methods. By systematically identifying the presence of matrix effects, optimizing sample preparation and chromatographic conditions, and employing appropriate compensatory quantification strategies, researchers can ensure the integrity of their data and comply with stringent regulatory standards. This guide provides a foundational framework for troubleshooting these complex analytical challenges.
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (1998). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical chemistry, 70(5), 882–889. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Finasteride Impurities
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For a drug like finasteride, a 5α-reductase inhibitor widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia, rigorous control of impurities is essential for product safety and therapeutic efficacy.[1][2] This guide provides an in-depth comparison and validation of analytical methodologies for the determination of finasteride impurities, designed for researchers, scientists, and drug development professionals.
The inherent stability of a drug substance and the potential for degradation or the presence of process-related impurities necessitate the development of robust, stability-indicating analytical methods.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), provide a framework for the validation of analytical procedures to ensure they are fit for their intended purpose.[4][5]
This guide will compare two common liquid chromatography approaches for finasteride impurity analysis: a traditional High-Performance Liquid Chromatography (HPLC) method and a more modern Ultra-High-Performance Liquid Chromatography (UPLC) method. We will delve into the experimental protocols and present a comprehensive validation of the UPLC method, demonstrating its suitability for routine quality control and stability testing.
Understanding Finasteride and Its Impurities
Finasteride's synthesis and storage can lead to the formation of several impurities.[6] The European Pharmacopoeia (EP) lists specific impurities, including Impurity A, Impurity B, and Impurity C.[7][8] A robust analytical method must be able to separate and quantify these and other potential degradation products from the main finasteride peak.
Comparative Analysis of Analytical Methods
Here, we compare a conventional HPLC method with a contemporary UPLC method for the analysis of finasteride and its related substances. The primary advantage of UPLC is its ability to provide faster analysis times and improved resolution by utilizing smaller particle size columns.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is based on established protocols for the separation of finasteride and its impurities.[7][9]
Experimental Protocol:
-
Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm
-
Mobile Phase: A mixture of water, acetonitrile, and tetrahydrofuran (80:10:10, v/v/v)[7]
-
Flow Rate: 2.0 mL/min[7]
-
Detection: UV at 210 nm[7]
-
Injection Volume: 15 µL
-
Column Temperature: Ambient
Method 2: Ultra-High-Performance Liquid Chromatography (UPLC)
This method offers a significant improvement in speed and resolution, crucial for high-throughput screening and detailed impurity profiling.[10][11][12]
Experimental Protocol:
-
Column: Waters ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 150 mm[10]
-
Mobile Phase:
-
Gradient Program: A gradient elution is typically employed to achieve optimal separation.
-
Flow Rate: 0.22 mL/min[11]
-
Detection: UV at 210 nm[11]
-
Injection Volume: 1 µL[10]
-
Column Temperature: 40 °C
In-Depth Validation of the UPLC Method
To demonstrate the suitability of the UPLC method for its intended purpose, a full validation was performed according to the ICH Q2(R1) guidelines.[4][13][14]
Specificity (Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3] Forced degradation studies were conducted by subjecting a finasteride sample to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolytic stress.[3][10]
The results demonstrated that the method is stability-indicating, as the finasteride peak was well-resolved from all degradation products and known impurities.[10][11] Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the finasteride peak in all stressed samples.[10]
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[13] Linearity was assessed by analyzing a series of solutions containing finasteride and its impurities at different concentrations.
| Parameter | Finasteride | Impurity A | Impurity B | Impurity C |
| Range (µg/mL) | 2.5 - 15 | 0.05 - 0.3 | 0.05 - 0.3 | 0.05 - 0.3 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 |
The high correlation coefficients indicate a strong linear relationship between concentration and peak area for finasteride and its impurities over the tested range.[11]
Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13] Based on the linearity data, the specified range for the determination of finasteride impurities is from the limit of quantitation (LOQ) to 120% of the specification limit.[13]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[13] It was determined by spiking a placebo with known amounts of finasteride and its impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
| Analyte | Spiked Level | % Recovery |
| Finasteride | 100% | 99.5% |
| Impurity A | 100% | 101.35 ± 0.62%[7] |
| Impurity B | 100% | 101.60 ± 2.66%[7] |
| Impurity C | 100% | 101.97 ± 2.05%[7] |
The high recovery values demonstrate the excellent accuracy of the method for the quantification of finasteride and its impurities.[7][9]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is typically expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution were performed on the same day. The %RSD for the peak areas of finasteride and its impurities was found to be less than 2.0%.[10]
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using different equipment. The %RSD was again found to be within acceptable limits (<2.0%).[10]
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
| Parameter | Impurity A | Impurity B | Impurity C |
| DL (% of analyte conc.) | 0.02% | 0.02% | 0.015% |
| QL (% of analyte conc.) | 0.06% | 0.06% | 0.05% |
These low DL and QL values indicate the high sensitivity of the UPLC method, making it suitable for the detection and quantification of trace-level impurities.[10][12]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13] The robustness of the UPLC method was evaluated by intentionally varying parameters such as flow rate, column temperature, and mobile phase composition. The system suitability parameters, including resolution and tailing factor, remained within the acceptable limits, demonstrating the robustness of the method.
Visualization of the Validation Workflow
Caption: Workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.
Logical Relationship of Validation Parameters
Caption: Interrelationship between key analytical method validation parameters.
Conclusion
Both HPLC and UPLC methods are capable of analyzing finasteride and its impurities. However, the validated UPLC method presented here offers significant advantages in terms of speed, resolution, and sensitivity. The comprehensive validation data confirms that this UPLC method is specific, linear, accurate, precise, and robust, making it a highly reliable tool for the quality control of finasteride in both bulk drug and finished product. The adoption of such validated, high-performance methods is crucial for ensuring the safety and efficacy of pharmaceutical products in a stringent regulatory environment.
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The Analytical Edge: A Comparative Study of HPLC and UPLC for Finasteride Impurity Analysis
In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug substances. For a compound like finasteride, a 5α-reductase inhibitor widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia, a robust analytical methodology is not just a regulatory requirement but a cornerstone of patient safety.[1] This guide provides a comprehensive comparative study of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of finasteride and its related impurities, offering researchers, scientists, and drug development professionals a detailed perspective on the advantages and practical applications of each technique.
The presence of impurities in a drug substance, even in trace amounts, can impact its therapeutic efficacy and safety.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, reporting, and qualification of impurities.[3] Therefore, the choice of analytical technique is a critical decision in the drug development process. While HPLC has long been the industry standard, UPLC has emerged as a powerful alternative, promising significant improvements in speed, resolution, and sensitivity.[4][5][6][7][8]
This guide will delve into the practical application of both HPLC and UPLC for finasteride impurity profiling, supported by experimental data and detailed methodologies. We will explore the fundamental principles that differentiate these two techniques and how these differences translate into tangible benefits in a laboratory setting.
The Foundation: Understanding the Chromatographic Separation of Finasteride
The primary goal of a chromatographic method for impurity analysis is to achieve adequate separation between the active pharmaceutical ingredient (API) and all potential impurities, including process-related impurities and degradation products.[9][10] For finasteride, several impurities are recognized by pharmacopeias, such as Impurity A, Impurity B, and Impurity C.[2][11] Additionally, forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[9][10][12][13][14]
Head-to-Head Comparison: HPLC vs. UPLC for this compound Analysis
The core difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC utilizes columns with sub-2 µm particles, which provides a significant increase in chromatographic efficiency compared to the 3-5 µm particles typically used in HPLC.[4][6][15] To operate with these smaller particles, UPLC systems are designed to withstand much higher backpressures, often exceeding 15,000 psi, whereas traditional HPLC systems operate at pressures up to 6,000 psi.[6][8] These fundamental differences lead to several key performance advantages for UPLC in the context of this compound analysis.
Key Performance Metrics: A Data-Driven Comparison
| Parameter | HPLC Method | UPLC Method | Advantage |
| Run Time | 30-50 minutes[2] | 16 minutes[9][12] | UPLC |
| Resolution | Adequate separation of known impurities[2] | Resolution > 2.0 for all potential impurities[9][12][16] | UPLC |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL range | LOQ as low as 0.036% of analyte concentration[9][12][16] | UPLC |
| Solvent Consumption | Higher due to longer run times and higher flow rates | Significantly lower due to shorter run times and lower flow rates[5][6][7] | UPLC |
| Throughput | Lower | Higher | UPLC |
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding, the following are detailed experimental protocols for both HPLC and UPLC methods for this compound analysis, based on established and validated methods.
HPLC Method for this compound Analysis
This protocol is based on a validated isocratic reversed-phase HPLC method for the determination of finasteride and its impurities.[2]
Chromatographic Conditions:
-
Column: Nova-Pak C18, 4 µm, 4.6 x 250 mm[2]
-
Mobile Phase: Water:Acetonitrile:Tetrahydrofuran (80:10:10, v/v/v)[2]
-
Flow Rate: 2.0 mL/min[2]
-
Detection Wavelength: 210 nm[2]
-
Injection Volume: 15 µL[2]
-
Column Temperature: Ambient
-
Run Time: Approximately 50 minutes
Sample Preparation:
-
Prepare a standard solution of finasteride and its known impurities in the mobile phase.
-
Prepare the sample solution by dissolving the finasteride drug substance in the mobile phase to a final concentration of 0.5 mg/mL.[2]
UPLC Method for this compound Analysis
This protocol is based on a validated gradient, reversed-phase UPLC method for the determination of finasteride and its impurities.[9][12][16]
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 150 mm[9][12][16]
-
Gradient Program: A time-based gradient from 40% to 50% B and back to 40% B[9]
-
Column Temperature: 25 °C[9]
Sample Preparation:
-
Prepare a stock solution of finasteride at a concentration of 0.5 mg/mL in a mixture of water and acetonitrile (1:1, v/v).[9]
-
Prepare a spiked sample solution containing finasteride and its impurities at the desired concentration levels.
Visualizing the Workflow: HPLC vs. UPLC
To better illustrate the analytical workflows, the following diagrams outline the key steps in each process.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for this compound analysis.
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inter-laboratory comparison of finasteride impurity methods
An Inter-Laboratory Guide to the Analytical Methods for Finasteride Impurity Profiling
Authored by: A Senior Application Scientist
Abstract
Finasteride, a potent 5α-reductase inhibitor, is widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.[1] Ensuring the safety and efficacy of finasteride drug products necessitates rigorous control over impurities, which can arise during synthesis, formulation, or storage.[1] This guide provides a comprehensive comparison of analytical methodologies for this compound profiling, with a focus on establishing a framework for robust inter-laboratory comparisons. We delve into the established High-Performance Liquid Chromatography (HPLC) methods from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), and explore the advantages of Ultra-Performance Liquid Chromatography (UPLC) for enhanced performance. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both theoretical grounding and practical, field-proven protocols to ensure method consistency and reliability across different laboratory settings.
The Criticality of Impurity Profiling in Finasteride
Impurities in active pharmaceutical ingredients (APIs) can directly impact the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate strict control over these substances.[2][3][4] For finasteride, potential impurities include process-related substances from synthesis, degradation products, and structurally related compounds.[1][5] A comprehensive understanding and accurate quantification of these impurities are paramount for regulatory compliance and patient safety.[1][2]
An inter-laboratory comparison is essential for standardizing analytical methods, ensuring that results are reproducible and reliable regardless of the testing site. This guide establishes the foundation for such a comparison by dissecting the most common analytical techniques and providing a clear workflow for their evaluation.
Known Impurities of Finasteride
Pharmacopoeial monographs and scientific literature list several specified impurities for finasteride. A non-exhaustive list of key impurities is presented below. The ability of an analytical method to separate and accurately quantify these from the main finasteride peak is a critical performance metric.
| Impurity Name | Common Designation | Source / Type |
| N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide | EP Impurity A | Process-Related |
| Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate | EP Impurity B | Process-Related |
| N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide | EP Impurity C | Degradation Product |
| Cyclohexyl analog of finasteride | Process Impurity I | Carry-over from Reagents[5][6] |
| Phenyl analog of finasteride | Process Impurity II | Carry-over from Reagents[5][6] |
| 5beta-Finasteride | Isomer | Process-Related[1] |
Comparative Analysis of Chromatographic Techniques: HPLC vs. UPLC
The cornerstone of this compound analysis is reversed-phase liquid chromatography. While High-Performance Liquid Chromatography (HPLC) has been the traditional workhorse, Ultra-Performance Liquid Chromatography (UPLC) offers significant advancements.
The Causality Behind the Choice: Why UPLC offers an Advantage
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase packing material.[7][8] UPLC columns utilize sub-2 µm particles, whereas conventional HPLC columns use particles in the 3-5 µm range.[7][8] This seemingly small change has profound consequences for analytical performance, governed by the Van Deemter equation, which describes the relationship between linear velocity and plate height (column efficiency).
The smaller particles in UPLC lead to a more efficient packing, resulting in:
-
Increased Resolution and Sensitivity: Sharper, narrower peaks allow for better separation of closely eluting impurities and improved signal-to-noise ratios, which is crucial for detecting trace-level contaminants.[7][9]
-
Faster Analysis Times: Higher optimal linear velocities can be used without sacrificing efficiency, drastically reducing run times from 20-45 minutes in HPLC to as little as 2-5 minutes in UPLC.[8][9]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates can decrease solvent usage by 70-80%, leading to significant cost savings and a more environmentally friendly method.[8][9]
To handle the high backpressure generated by the small particles (up to 1,000-1,200 bar), UPLC systems require specialized pumps, injectors, and detectors.[8] While the initial capital investment is higher, the gains in throughput, sensitivity, and operational savings often justify the transition for high-volume QC labs and research environments.[10]
Workflow for Method Technology Selection
The decision to use HPLC or UPLC should be based on the specific needs of the laboratory. The following workflow illustrates the decision-making process.
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accuracy and precision of finasteride impurity quantification
An In-Depth Comparative Guide to the Accuracy and Precision of Finasteride Impurity Quantification
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
The quantification of impurities in an active pharmaceutical ingredient (API) like finasteride is not merely a regulatory checkbox; it is a cornerstone of drug safety and efficacy.[1][2] The presence of even trace amounts of related substances—be they process-related, degradation products, or isomers—can significantly impact the therapeutic window and safety profile of the final drug product.[3] For drug development professionals, selecting an analytical method that is not only accurate and precise but also appropriate for the stage of development and the specific impurity is a critical decision.
This guide provides an in-depth comparison of the primary analytical techniques used for this compound quantification. We will move beyond a simple listing of methods to explore the causality behind experimental choices, compare performance based on published data, and provide actionable protocols grounded in authoritative standards like the International Council for Harmonisation (ICH) guidelines.[4][5][6]
The Analytical Challenge: Separating the Closely Related
Finasteride's complex steroidal structure gives rise to a host of potential impurities that are often structurally similar to the parent API. This similarity presents a significant chromatographic challenge: achieving baseline separation to ensure that each impurity can be quantified without interference. The choice of analytical technique directly impacts the ability to meet this challenge effectively.
Core Methodologies: A Head-to-Head Comparison
High-Performance Liquid Chromatography (HPLC) has long been the workhorse for pharmaceutical impurity analysis. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed and resolution.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC remains a robust and reliable method for routine quality control. Its primary advantage lies in its widespread availability and the extensive body of validated methods. A typical HPLC method for finasteride provides the necessary specificity and sensitivity for quantifying impurities at standard reporting thresholds.
Key Performance Characteristics of HPLC:
-
Specificity: A well-developed HPLC method can effectively separate known finasteride impurities from the API and each other.[9] Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are essential to prove the method's stability-indicating nature.[9][10][11]
-
Accuracy: Accuracy is demonstrated through recovery studies, where a known quantity of impurity is spiked into a sample matrix. For finasteride impurities, validated HPLC methods consistently show excellent recoveries, typically within 98-102%.[1]
-
Precision: Expressed as the Relative Standard Deviation (%RSD) of a series of measurements, precision is a measure of the method's repeatability. For this compound analysis by HPLC, %RSD values are typically well below 2.0% for levels at the specification limit.[9]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC technology utilizes columns with smaller particle sizes (<2 µm) and instrumentation that can handle much higher backpressures. This results in significant improvements in chromatographic performance.[7][8]
Why UPLC offers an advantage for Finasteride Analysis:
-
Enhanced Resolution: The higher efficiency of UPLC columns provides superior separation power, which is critical for resolving closely eluting isomers or degradation products of finasteride.[7][12]
-
Increased Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio, allowing for lower Limits of Detection (LOD) and Quantification (LOQ).[7] This is crucial for monitoring impurities that must be controlled at very low levels.
-
Reduced Run Times: UPLC methods can dramatically shorten analysis times from 30-40 minutes for a standard HPLC run to under 10-15 minutes, significantly increasing sample throughput in a QC environment.[7][8][13]
Comparative Data: HPLC vs. UPLC for this compound Quantification
The following table summarizes typical performance data synthesized from validated methods in the scientific literature.
| Parameter | Typical HPLC Method | High-Performance UPLC Method | Advantage |
| Run Time | 30 - 50 minutes | < 16 minutes[7] | UPLC |
| Resolution | Good (>1.5)[9] | Excellent (>2.0)[7][12] | UPLC |
| Limit of Quantification (LOQ) | ~0.02% - 0.05% | ~0.01% - 0.06%[7] | UPLC |
| Precision (%RSD) | < 2.6%[9] | < 2.5%[7] | Comparable |
| Accuracy (Recovery) | 99.3% - 102.7%[9] | ~99.5% (Mass Balance)[7][13] | Comparable |
| Solvent Consumption | High | Low | UPLC |
Experimental Workflow & Protocols
A robust analytical workflow is the foundation of reliable impurity quantification. Each stage, from sample preparation to data interpretation, must be meticulously controlled.
Caption: General workflow for this compound analysis.
Protocol 1: Validated Stability-Indicating UPLC Method
This protocol is based on a published, validated method and is designed for high resolution and speed.[7][12][13]
1. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 150 mm.
-
Scientist's Note: A phenyl column is chosen for its unique selectivity towards aromatic compounds, offering alternative separation mechanisms (pi-pi interactions) compared to standard C18 columns, which can be crucial for resolving structurally similar finasteride impurities.[7]
-
-
Mobile Phase A: 2.5 mM Orthophosphoric Acid in water.
-
Mobile Phase B: Acetonitrile:Water (90:10 v/v).
-
Gradient: A time-based gradient should be optimized to achieve separation. A typical starting point is 40% B, increasing to 50% B over 12 minutes.[7]
-
Flow Rate: 0.22 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 1 µL.
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (1:1 v/v).
-
Standard Stock Solution: Prepare a stock solution of each impurity reference standard.
-
Spiked Sample (for validation): Accurately weigh finasteride bulk drug (e.g., 50 mg) and spike with known amounts of impurity standards to achieve a concentration representing the specification limit (e.g., 0.15%). Dissolve and dilute to volume (e.g., 100 mL) with diluent.[7]
-
Test Sample: Prepare the finasteride sample at a concentration of 0.5 mg/mL in diluent.[7]
3. System Suitability:
-
Before sample analysis, inject a system suitability solution (e.g., finasteride spiked with key impurities) at least five times.
-
Acceptance Criteria: The %RSD for the peak areas of the main components should be ≤ 2.0%. The resolution between critical peak pairs (e.g., two closely eluting impurities) must be ≥ 2.0.[7][12] This ensures the chromatographic system is performing adequately.
4. Method Validation (Abbreviated as per ICH Q2(R1)):
-
Specificity: Perform forced degradation studies. The method must resolve degradation products from the main peak and other impurities. Peak purity analysis using a PDA detector should confirm homogeneity.[7][13]
-
Linearity: Analyze a series of solutions for each impurity over a range from the LOQ to 150% of the specification limit. The correlation coefficient (r²) should be > 0.999.[7]
-
Accuracy: Analyze spiked samples at three different levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. The recovery should be between 98.0% and 102.0%.
-
Precision (Repeatability): Analyze six individual preparations of finasteride spiked with impurities at the specification limit. The %RSD for the area of each impurity should be ≤ 5.0%.[7]
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10:1). For this UPLC method, LOQs are reported to be as low as 0.036% of a 0.5 mg/mL analyte concentration.[7][12]
Advanced Techniques for Complex Challenges
While HPLC and UPLC are excellent for quantifying known impurities, they may fall short when dealing with unknown structures or those present at exceptionally low levels, such as potentially genotoxic impurities (GTIs).[14][15]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, providing a quantum leap in sensitivity and specificity.[16]
When to Employ LC-MS:
-
Structure Elucidation: When an unknown peak appears in a chromatogram, LC-MS can provide the molecular weight and fragmentation data needed to identify the impurity's structure.[17]
-
Genotoxic Impurity Analysis: GTIs often have stringent control limits in the parts-per-million (ppm) range, far below the LOQ of standard UV detectors. LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, provides the extreme sensitivity required for this trace-level quantification.[14][18]
-
Confirmation of Co-eluting Peaks: If two impurities cannot be chromatographically resolved, MS can often distinguish them based on their different mass-to-charge ratios (m/z).
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
The accurate and precise quantification of finasteride impurities is a non-negotiable aspect of pharmaceutical quality control.
-
For routine analysis and batch release in a QC environment, a validated UPLC method is the superior choice. It provides a significant return on investment through increased sample throughput, reduced solvent consumption, and enhanced chromatographic resolution, leading to more confident data.
-
A validated HPLC method remains a perfectly acceptable and robust alternative, particularly in laboratories where UPLC systems are not yet standard or for legacy products with long-established methods.
-
For process development, stability studies, and the investigation of unknown or genotoxic impurities , LC-MS is an indispensable tool. Its unparalleled sensitivity and ability to provide structural information are essential for ensuring a comprehensive understanding of the impurity profile and for meeting the stringent safety thresholds for high-risk compounds.[16][18]
Ultimately, the chosen method must be validated for its intended purpose, demonstrating through empirical data that it is specific, accurate, precise, linear, and robust.[4][19] This commitment to rigorous validation ensures that the data generated is trustworthy, forming a solid foundation for critical decisions in drug development and manufacturing.
References
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-
Reddy, Y. R., Reddy, G. V., Kumar, K. V., & Hotha, K. K. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. American Journal of Analytical Chemistry, 3, 583-593. Available from: [Link]
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Kurt Cucu, A., et al. (2019). A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. ResearchGate. Available from: [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Available from: [Link]
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Kurt Cucu, A., et al. (2019). A systematic study of determination and validation of finasteride impurities using liquid chromatography. Arabian Journal of Chemistry, 12(8), 3782-3789. Available from: [Link]
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NHS Specialist Pharmacy Service. (2013). Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]
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Kumar, S., & Sharma, R. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(1), 28-34. Available from: [Link]
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Madhavan, P., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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IJCRT. (2025). Analytical Method Development And Validation For Estimation Of Finasteride Hydrochloride By Rp-Hplc. International Journal of Creative Research Thoughts. Available from: [Link]
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SynThink. (n.d.). Finasteride EP Impurities & USP Related Compounds. SynThink. Available from: [Link]
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Krier, M., et al. (2005). Validation of Impurity Methods, Part II. LCGC North America. Available from: [Link]
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Jain, R., et al. (2017). Stability-Indicating HPTLC Method for the Determination of Finasteride. Asian Journal of Chemistry, 29(10), 2159-2162. Available from: [Link]
- Reddy, G. S., et al. (2011). Isolation and Characterization of Impurities in Finasteride. Asian Journal of Chemistry, 23(2), 553-556.
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Erk, N., & Ozkan, S. A. (2009). A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study. Journal of Chromatographic Science, 47(8), 698-703. Available from: [Link]
- Kurt Cucu, A., et al. (2019).
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Prasad, K. V., et al. (2018). Analytical Techniques for the Quantification of Finasteride - A Review. Acta Scientific Pharmaceutical Sciences, 7(11), 10-16. Available from: [Link]
- Chen, C. Y., et al. (2014). A validated RP-HPLC method to investigate finasteride in human skin after in vitro topically applying vesicular nanocarrier. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1133-1139.
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Reddy, Y. R., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. ResearchGate. Available from: [Link]
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Reddy, Y. R., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. Semantic Scholar. Available from: [Link]
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Jacobs, P., et al. (2010). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Pharmaceutical Technology. Available from: [Link]
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ResearchGate. (2015). Rapid determination of finasteride in human plasma by UPLC–MS/MS and its application to clinical pharmacokinetic study. ResearchGate. Available from: [Link]
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Sun, M., et al. (2014). Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. Available from: [Link]
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Wang, J., et al. (2018). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 23(7), 1779. Available from: [Link]
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ResearchGate. (n.d.). The chromatogram of finasteride and its impurities. ResearchGate. Available from: [Link]
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USP-NF. (n.d.). ⟨1086⟩ Impurities in Drug Substances and Drug Products. USP-NF. Available from: [Link]
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Allmpus. (n.d.). Finasteride EP Impurity A, Finasteride USP RC A. Allmpus. Available from: [Link]
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Aligns Pharma. (n.d.). Finasteride Impurities. Aligns Pharma. Available from: [Link]
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A Comparative Guide to Robustness Testing of Analytical Methods for Finasteride Impurities
In the landscape of pharmaceutical quality control, the integrity of an analytical method is paramount. For a drug substance like finasteride, a synthetic 4-azasteroid compound used in the treatment of benign prostatic hyperplasia and male pattern baldness, ensuring the accurate quantification of impurities is not just a regulatory requirement but a cornerstone of patient safety. This guide provides an in-depth, experience-driven comparison of robustness testing protocols for a common finasteride impurity analytical method, grounding our discussion in established scientific principles and regulatory expectations.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This guide will dissect the "why" and "how" of designing and executing a robust validation study for a typical High-Performance Liquid Chromatography (HPLC) method for finasteride, comparing it with an Ultra-High-Performance Liquid Chromatography (UPLC) alternative.
The Foundational Role of Robustness in Method Validation
Before delving into protocols, it is crucial to understand the causality behind robustness testing. Its primary goal is to identify the method's potential failure points before it is implemented in a routine QC environment. By proactively stressing the method's parameters, we can establish operational limits and ensure its suitability for transfer between laboratories and instruments. The International Council for Harmonisation (ICH) Q2(R1) guideline on validation of analytical procedures is the authoritative standard that underpins the principles discussed herein.
A typical analytical method for finasteride impurities involves a reversed-phase HPLC separation with UV detection. The robustness study is designed around the most likely sources of variability in this system.
Caption: Key parameters varied during a robustness study and their potential impact on HPLC performance characteristics.
Experimental Design: A Head-to-Head Comparison of HPLC and UPLC Methods
To provide a practical comparison, we will outline a robustness study for a hypothetical, yet representative, HPLC method for finasteride and its known impurities, and compare its performance against a modern UPLC counterpart. The UPLC method offers the advantage of faster run times and higher resolution, but its robustness to minor variations can differ.
Methodologies
1. Standard HPLC Method Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample: Finasteride spiked with known impurities at the reporting threshold (e.g., 0.1%).
2. Comparative UPLC Method Protocol:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 50% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Injection Volume: 1 µL
-
Sample: Finasteride spiked with known impurities at the reporting threshold.
Robustness Study Design: A One-Factor-at-a-Time (OFAT) Approach
For clarity, we will employ an OFAT approach. In a real-world setting, a Design of Experiments (DoE) approach would be more efficient for identifying interactions between factors.
A Senior Application Scientist's Guide to the Limit of Detection and Quantification of Finasteride Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like finasteride is paramount. Finasteride, a 5α-reductase inhibitor, is widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. During its synthesis, formulation, and storage, various impurities can emerge, including process-related substances and degradation products.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over these impurities to ensure the final drug product's safety and efficacy.[1]
This guide provides an in-depth comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of finasteride impurities. We will delve into the technical nuances of various chromatographic techniques, present comparative data, and offer a detailed, field-tested protocol.
The Critical Role of LOD and LOQ in Impurity Profiling
Before we dive into the methods, let's establish the significance of two key validation parameters:
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined at a signal-to-noise ratio of 3:1.[3]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This is a critical parameter for reporting and controlling impurities, typically established at a signal-to-noise ratio of 10:1.[3]
Achieving low LOD and LOQ values is crucial for a robust stability-indicating method, which is a method that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[4]
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for finasteride impurity analysis. The choice between these techniques often depends on the desired sensitivity, resolution, and analysis time.
Method Performance Comparison
The following table summarizes the LOD and LOQ values for various finasteride impurities achieved by different validated HPLC and UPLC methods. This data highlights the enhanced sensitivity that can be achieved with UPLC technology, which utilizes smaller particle size columns and higher pressures.[4]
| Method | Impurity | LOD | LOQ | Source |
| HPLC | Impurity A | 0.007 µg/mL | 0.021 µg/mL | [3] |
| Impurity B | 0.010 µg/mL | 0.030 µg/mL | [3] | |
| Impurity C | 0.0019 µg/mL | 0.059 µg/mL | [3] | |
| Impurity D | 0.014 µg/mL | 0.041 µg/mL | [3] | |
| UPLC | Impurity 1 | 0.02% (of 0.5 mg/mL) | 0.06% (of 0.5 mg/mL) | [4] |
| Impurity 2 | 0.02% (of 0.5 mg/mL) | 0.06% (of 0.5 mg/mL) | [4] | |
| Impurity 3 | 0.015% (of 0.5 mg/mL) | 0.05% (of 0.5 mg/mL) | [4] | |
| Impurity 4 | 0.012% (of 0.5 mg/mL) | 0.036% (of 0.5 mg/mL) | [4] | |
| HPLC | Finasteride | 0.17 µg/mL | 0.52 µg/mL | [5] |
| HPLC | Finasteride | 1.5 ng/mL | 5.0 ng/mL | [6] |
| LC-MS/MS | Finasteride | - | 0.1 ng/mL | [7] |
Note: The percentage values for the UPLC method are relative to a finasteride concentration of 0.5 mg/mL.
The causality behind these performance differences lies in the principles of chromatography. UPLC systems, with their sub-2 µm particle columns, provide a significant increase in theoretical plates, leading to sharper, narrower peaks. This enhanced peak efficiency directly translates to a better signal-to-noise ratio, thus lowering the achievable LOD and LOQ. Furthermore, the higher operating pressures allow for faster flow rates and shorter run times without sacrificing resolution.[4]
In-Depth Experimental Protocol: A Validated Stability-Indicating UPLC Method
The following is a detailed, step-by-step protocol for the determination of finasteride and its related impurities, adapted from a validated stability-indicating UPLC method.[4] The rationale behind each step is explained to provide a deeper understanding of the methodology.
Instrumentation and Chromatographic Conditions
-
System: Waters ACQUITY UPLC system with a photodiode array (PDA) detector.
-
Expertise & Experience: A UPLC system is chosen for its superior resolution and sensitivity, which are critical for detecting trace-level impurities. The PDA detector allows for peak purity analysis, a key component of a stability-indicating method.[4]
-
-
Column: Waters ACQUITY UPLC BEH Phenyl (150 mm × 2.1 mm, 1.7 µm).
-
Expertise & Experience: A phenyl stationary phase is selected for its unique selectivity towards aromatic compounds and those with π-electron systems, which can provide better separation of structurally similar impurities. The 1.7 µm particle size is a hallmark of UPLC, enabling high efficiency.[4]
-
-
Mobile Phase:
-
Solvent A: 2.5 mM orthophosphoric acid in water.
-
Solvent B: Acetonitrile and water (90:10 v/v).
-
Expertise & Experience: A gradient elution is employed to effectively separate impurities with a wide range of polarities. The acidic mobile phase (orthophosphoric acid) ensures that acidic and basic functional groups on the analytes are in a consistent protonation state, leading to sharp and symmetrical peaks. Acetonitrile is a common organic modifier in reversed-phase chromatography due to its low viscosity and UV transparency.[4]
-
-
Gradient Program:
Time (min) %B 0 40 3 40 10.5 45 12.0 50 13.5 40 | 16 | 40 |
-
Flow Rate: 0.22 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Expertise & Experience: The wavelength of 210 nm is chosen as it is a common UV absorbance maximum for many organic molecules, including finasteride and its impurities, ensuring sensitive detection of a broad range of related substances.[4]
-
-
Injection Volume: 1 µL.
-
Diluent: Water and Acetonitrile (1:1 v/v).
Preparation of Solutions
-
Standard Stock Solution (Finasteride): Accurately weigh and dissolve an appropriate amount of Finasteride Reference Standard (RS) in the diluent to obtain a concentration of 0.5 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known finasteride impurities at a concentration of 0.5 mg/mL each in the diluent.
-
Spiked Sample Preparation (for Method Validation): Spike the Finasteride Standard Stock Solution with the Impurity Stock Solution to achieve a final impurity concentration of 0.15% relative to the finasteride concentration. This is crucial for verifying the method's ability to separate and quantify the impurities in the presence of the API.[4]
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.
-
Procedure: Inject the spiked sample solution six times.
-
Acceptance Criteria:
-
The resolution between finasteride and any adjacent impurity peak should be greater than 2.0.[4]
-
The relative standard deviation (RSD) for the peak areas of the impurities from the six replicate injections should be less than 5.0%.[4]
-
Trustworthiness: These criteria confirm that the system can reliably separate and quantify the analytes.
-
Forced Degradation Studies (for Method Specificity)
To validate the stability-indicating nature of the method, finasteride is subjected to stress conditions to induce degradation.
-
Conditions:
-
Analysis: Analyze the stressed samples using the developed UPLC method. The peak purity of the finasteride peak should be assessed using the PDA detector to ensure no co-eluting degradants.
-
Trustworthiness: This self-validating step demonstrates the method's ability to separate the API from its degradation products, a critical requirement for stability testing.[4]
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the relationship between key validation parameters, the following diagrams are provided.
Caption: UPLC Workflow for this compound Analysis.
Caption: Interrelationship of Analytical Method Validation Parameters.
Conclusion
The sensitive and accurate quantification of finasteride impurities is a non-negotiable aspect of pharmaceutical quality control. As demonstrated, modern UPLC methods offer significant advantages in terms of lower detection and quantification limits compared to traditional HPLC. The choice of a suitable column, mobile phase, and detector, coupled with a rigorous validation protocol that includes forced degradation studies, is essential for developing a trustworthy and robust stability-indicating method. This guide provides the foundational knowledge and a practical framework for researchers and scientists to confidently tackle the analytical challenges associated with this compound profiling.
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A Comparative Guide to Cross-Validation of Analytical Methods for Finasteride Impurities
This guide provides a comprehensive framework for the cross-validation of analytical methods designed to quantify impurities in finasteride. As a 5α-reductase inhibitor, finasteride's purity is paramount to its therapeutic efficacy and safety in treating conditions like benign prostatic hyperplasia and androgenetic alopecia.[1][2] The presence of impurities, which can arise during synthesis, formulation, or storage, necessitates robust analytical methods for their detection and quantification.[2] This document offers a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), and outlines the critical steps for their cross-validation to ensure consistent and reliable results across different laboratories or methods.
The Imperative of Method Validation and Cross-Validation
Analytical method validation is a mandatory requirement under Good Manufacturing Practices (GMP) to ensure that a method is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, outlining the necessary performance characteristics to be evaluated.[4][5] When two or more analytical methods are employed to generate data for the same drug substance, particularly for regulatory submissions, cross-validation becomes essential to demonstrate their equivalence and ensure the interchangeability of the results.[6][7] This is crucial when transferring methods between laboratories or when comparing data from different analytical techniques.[8]
Understanding Finasteride and Its Impurities
Finasteride, chemically known as N-(1,1-dimethylethyl)-3-oxo-(5α,17β)-4-azaandrost-1-ene-17-carboxamide, is susceptible to degradation under various stress conditions, including oxidation and alkaline hydrolysis.[9][10] The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several potential impurities of finasteride, including process-related impurities and degradation products.[11][12][13] Common impurities include:
-
Impurity A: Dihydro finasteride[14]
-
Impurity B: 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid Methyl Ester[14]
-
Impurity C: Δ-1,5-Aza amide[14]
Accurate quantification of these and other potential impurities is critical for ensuring the quality and safety of the final drug product.
Comparative Overview of Analytical Methods: HPLC vs. UHPLC
Both HPLC and UHPLC are powerful chromatographic techniques for the separation and quantification of finasteride and its impurities.[15] The choice between them often depends on the specific requirements of the analysis, such as speed, resolution, and sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower (up to 6000 psi) | Higher (up to 15000 psi) |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
UHPLC generally offers significant advantages in terms of speed and resolution, allowing for faster analysis times and better separation of closely eluting impurities.[10] However, HPLC remains a robust and widely used technique, particularly when ultra-high pressures are not required.[9][16]
The Cross-Validation Workflow: A Step-by-Step Guide
The cross-validation process aims to demonstrate that two different analytical methods provide equivalent results for the same set of samples. The following workflow, guided by ICH principles, outlines the key steps.[6][17]
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Experimental Protocols
To ensure the specificity and stability-indicating nature of the analytical methods, forced degradation studies are essential.[1][10] This involves subjecting finasteride to various stress conditions to generate potential degradation products.
Protocol:
-
Acid Hydrolysis: Dissolve finasteride in 0.1 N HCl and heat at 60°C for 24 hours.[10]
-
Base Hydrolysis: Dissolve finasteride in 0.1 N NaOH and heat at 60°C for 24 hours.[10]
-
Oxidative Degradation: Treat a solution of finasteride with 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose solid finasteride to 60°C for 10 days.[10]
-
Photolytic Degradation: Expose a solution of finasteride to UV light (254 nm) and visible light as per ICH Q1B guidelines.[1][10]
-
Analyze the stressed samples using both the HPLC and UHPLC methods to assess the separation of degradation products from the main peak and known impurities.
The core of the cross-validation involves a direct comparison of the performance of the two methods using a common set of finasteride samples spiked with known impurities.
Protocol:
-
Prepare a stock solution of finasteride and individual stock solutions of each known impurity.
-
Create a series of validation samples by spiking the finasteride solution with the impurities at different concentration levels (e.g., from the limit of quantification (LOQ) to 150% of the specification limit).
-
Analyze each validation sample in replicate (e.g., n=6) using both the HPLC and UHPLC methods.
-
Evaluate the following parameters for both methods and compare the results:
-
Specificity: Assess the ability of each method to resolve finasteride from its impurities and degradation products. The peak purity of the finasteride peak should be evaluated using a photodiode array (PDA) detector.[10]
-
Linearity: Determine the linear range for each impurity by plotting the peak area against the concentration and calculating the correlation coefficient (r²), which should be ≥ 0.999.[16]
-
Accuracy: Calculate the percentage recovery of each impurity at different concentration levels. The mean recovery should be within a predefined acceptance range (e.g., 98-102%).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze replicate samples on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.[9]
-
Intermediate Precision (Inter-assay precision): Analyze replicate samples on different days, with different analysts or instruments. The %RSD should be within acceptable limits (e.g., ≤ 2.5%).[9]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.[10]
-
Comparative Data Analysis
The results of the cross-validation study should be presented in a clear and concise manner, allowing for a direct comparison of the two methods.
Table 1: Comparison of Validation Parameters for HPLC and UHPLC Methods
| Parameter | HPLC Method | UHPLC Method | Acceptance Criteria |
| Specificity | All peaks resolved (Resolution > 2.0) | All peaks resolved (Resolution > 2.5) | Resolution > 2.0 |
| Linearity (r²) | > 0.999 for all impurities | > 0.999 for all impurities | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | < 1.5% | < 1.0% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | < 2.0% | < 1.5% | ≤ 2.5% |
| LOQ (% of analyte conc.) | Impurity A: 0.06%, Impurity B: 0.05%, Impurity C: 0.04% | Impurity A: 0.03%, Impurity B: 0.03%, Impurity C: 0.02% | As per method capability |
| Analysis Time | 30 min | 16 min | N/A |
Logical Relationship of Validation Parameters
The various validation parameters are interconnected and collectively contribute to the overall reliability of the analytical method.
Caption: Interdependence of key analytical method validation parameters.
Conclusion and Recommendations
This guide has outlined a comprehensive approach to the cross-validation of analytical methods for finasteride impurities, comparing the performance of HPLC and UHPLC techniques. The experimental data presented, although illustrative, highlights that both methods can be validated to meet stringent regulatory requirements.
The UHPLC method demonstrates superior performance in terms of speed, resolution, and sensitivity, making it the preferred choice for high-throughput analysis and the detection of trace-level impurities. However, the HPLC method remains a valid and reliable option, particularly in laboratories where UHPLC instrumentation is not available.
Ultimately, the choice of method will depend on the specific needs of the laboratory and the product being tested. A successful cross-validation, as detailed in this guide, provides the necessary scientific evidence to justify the use of either method and ensures the consistency and reliability of data generated for the quality control of finasteride.
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A Comparative Guide to Finasteride Impurity Profiles from Different Synthetic Routes
Introduction: The Critical Role of Impurity Profiling in Finasteride Synthesis
Finasteride, a potent 5α-reductase inhibitor, is a cornerstone in the management of benign prostatic hyperplasia and androgenetic alopecia.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The manufacturing process of any active pharmaceutical ingredient (API) can inadvertently introduce impurities, which may arise from the starting materials, intermediates, reagents, or degradation products.[1][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of how different synthetic routes influence the final impurity profile is paramount for ensuring the safety, quality, and regulatory compliance of finasteride.[3]
This guide provides an in-depth comparative analysis of the impurity profiles of finasteride originating from distinct synthetic pathways. We will explore the mechanistic origins of key impurities, present comparative data, and detail the analytical methodologies required for their robust detection and quantification.
Major Synthetic Routes to Finasteride: A Comparative Overview
The synthesis of finasteride, a complex multi-step process, has been approached through several routes, each with its own set of advantages and challenges. The choice of synthetic strategy directly impacts the types and levels of process-related impurities in the final API. Here, we compare two common synthetic pathways.
Route 1: Synthesis Starting from 3-Oxo-4-androstene-17β-carboxylic acid
This classical approach involves the modification of the steroid A-ring and subsequent amidation at the C-17 position.
Key Steps:
-
A-Ring Opening: The A-ring of 3-oxo-4-androstene-17β-carboxylic acid is opened, typically via oxidation with reagents like potassium permanganate and sodium periodate.[4][5]
-
Lactam Formation: The resulting seco-acid is then reacted with ammonia to form the 4-aza-5-androstene-17β-carboxylic acid.
-
Reduction: The double bond in the A-ring is reduced, often using a palladium on carbon (Pd/C) catalyst, to yield 3-oxo-4-aza-5α-androstane-17β-carboxylic acid.[4]
-
Esterification and Dehydrogenation: The carboxylic acid is esterified, followed by dehydrogenation to introduce the double bond at the 1-position of the A-ring, commonly using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5]
-
Amidation: The final step is the amidation of the methyl ester with tert-butylamine, often facilitated by a Grignard reagent like ethylmagnesium bromide, to form finasteride.[6][7]
Potential Impurity Profile:
-
Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials and key intermediates, such as 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid methyl ester (Finasteride EP Impurity B ).[][9][10]
-
Over-reduction or Incomplete Dehydrogenation Products: The reduction and dehydrogenation steps are critical. Incomplete dehydrogenation can result in the presence of 1,2-dihydrofinasteride (Finasteride EP Impurity A ).[11] Conversely, over-reduction can lead to the formation of other saturated analogs.
-
Byproducts from Amidation: The amidation step can generate byproducts if the reaction conditions are not carefully controlled.
-
Reagent-Related Impurities: Residual catalysts (e.g., palladium) and oxidizing/reducing agents or their byproducts can be carried through the synthesis.
Route 2: Synthesis Starting from 4-Androsten-3,17-dione
This alternative route also focuses on the construction of the A-ring and modification of the C-17 position.
Key Steps:
-
Oxidative Cleavage: The A-ring of 4-androsten-3,17-dione is oxidatively cleaved.[12][13]
-
Lactam Formation and Reduction: Similar to Route 1, the resulting intermediate is cyclized with ammonia and then reduced.
-
Modification at C-17: The ketone at C-17 is converted to the N-tert-butylcarboxamide.
-
Dehydrogenation: The final step is the introduction of the double bond in the A-ring.
Potential Impurity Profile:
-
Intermediates from C-17 Transformation: The multi-step conversion of the 17-keto group to the final amide can introduce a different set of intermediates that could persist as impurities if not fully reacted.
-
Carry-over Impurities from Reagents: One study identified two significant carry-over impurities, a cyclohexyl and a phenyl analog of finasteride, which originated from impurities present in the N,N'-dicyclohexylcarbodiimide (DCC) used during an amidation step.[14][15] This highlights the critical importance of raw material quality control.
-
Degradation Products: Finasteride can degrade under certain conditions. Forced degradation studies have shown that it is susceptible to degradation in alkaline and oxidative environments.[16][17][18] This can lead to the formation of various degradation products.
Comparative Analysis of Impurity Profiles
The following table summarizes the likely differences in the impurity profiles between the two synthetic routes.
| Impurity Type | Route 1 (from 3-Oxo-4-androstene-17β-carboxylic acid) | Route 2 (from 4-Androsten-3,17-dione) | Rationale |
| Process-Related Intermediates | Higher potential for Finasteride EP Impurity B (methyl ester precursor).[][9][10] | Lower potential for Finasteride EP Impurity B, but higher potential for intermediates from the C-17 ketone transformation. | The final step in Route 1 is the amidation of the methyl ester, making it a likely unreacted intermediate. Route 2 involves a different sequence for C-17 modification. |
| Reduction/Dehydrogenation Impurities | Potential for Finasteride EP Impurity A (1,2-dihydrofinasteride).[11] | Similar potential for reduction/dehydrogenation impurities as both routes employ these steps. | Both routes require a reduction and a dehydrogenation step to form the final A-ring structure. |
| Reagent Carry-over Impurities | Potential for residual palladium from the reduction step. | Potential for impurities from coupling agents like DCC, as demonstrated by the identification of cyclohexyl and phenyl analogs.[14][15] | The choice of reagents for key transformations is a primary determinant of this class of impurities. |
| Degradation Products | Susceptible to degradation under alkaline and oxidative conditions.[16][17][18] | Susceptible to degradation under alkaline and oxidative conditions.[16][17][18] | The stability of the final finasteride molecule is independent of the synthetic route. |
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations in the discussed synthetic routes.
Caption: Key steps in the synthesis of finasteride starting from 3-oxo-4-androstene-17β-carboxylic acid.
Caption: An alternative synthetic route to finasteride starting from 4-androsten-3,17-dione.
Experimental Protocols for Impurity Profiling
A robust analytical methodology is essential for the accurate identification and quantification of finasteride impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.
Protocol: HPLC Method for Finasteride and its Impurities
This protocol is a representative method for the separation and quantification of finasteride and its related substances.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Sample Preparation:
-
Accurately weigh and dissolve the finasteride sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
4. Analysis:
-
Inject the sample onto the HPLC system.
-
Identify and quantify the impurities by comparing their retention times and peak areas with those of certified reference standards.
5. System Suitability:
-
Perform system suitability tests to ensure the performance of the chromatographic system, including resolution between critical peak pairs, tailing factor, and theoretical plates.
Visualization of the Analytical Workflow
Caption: A typical workflow for the analysis of finasteride impurities by HPLC.
Conclusion
The synthetic route chosen for the production of finasteride has a profound impact on the resulting impurity profile. A thorough understanding of the potential byproducts and unreacted intermediates associated with each pathway is crucial for developing effective control strategies. By implementing robust analytical methods and carefully sourcing raw materials, pharmaceutical manufacturers can ensure the production of high-quality finasteride that meets stringent regulatory standards and provides optimal therapeutic benefit to patients. This guide serves as a foundational resource for researchers and drug development professionals to navigate the complexities of finasteride synthesis and impurity control.
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FINASTERIDE [EP IMPURITY]. (n.d.). DrugBank. Retrieved from [Link]
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Finasteride, YM-152, MK-906, Prodel, Propecia, Chibro-Proscar, Finastid, Prostide, Andozac, Proscar. (n.d.). Drug Synthesis Database. Retrieved from [Link]
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Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer. (2013). PMC. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Evaluation of Finasteride Impurity Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. For a widely used drug like finasteride, an inhibitor of 5α-reductase for the treatment of benign prostatic hyperplasia and androgenetic alopecia, rigorous control of impurities is a critical aspect of ensuring its safety and therapeutic efficacy.[1][2] This guide provides an in-depth, technical framework for the evaluation of finasteride impurity reference standards, moving beyond a simple checklist to a methodological comparison of their performance and characterization.
The Imperative of High-Quality Reference Standards
Finasteride impurities can originate from the synthetic process, degradation of the drug substance, or interactions during formulation and storage.[2] The accurate identification and quantification of these impurities are mandated by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). High-quality, well-characterized impurity reference standards are the cornerstone of any robust analytical method validation and routine quality control. The use of substandard reference materials can lead to inaccurate quantification of impurities, potentially resulting in the release of a product that does not meet regulatory specifications and poses a risk to patient safety.
Understanding the this compound Landscape
A multitude of finasteride-related compounds have been identified and are offered by various suppliers. These include both pharmacopeial and non-pharmacopeial impurities.[2][3][4] A comprehensive understanding of these impurities is the first step in their effective control.
Table 1: Common Finasteride Impurities
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Finasteride EP Impurity A | N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide | C23H38N2O2 | 374.56 |
| Finasteride EP Impurity B | Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate | C20H29NO3 | 331.45 |
| Finasteride EP Impurity C | N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide | C23H34N2O2 | 370.53 |
| 5β-Finasteride | N-(1,1-dimethylethyl)-3-oxo-4-aza-5β-androst-1-ene-17β-carboxamide | C23H36N2O2 | 372.54 |
| Finasteride Carboxylic Acid | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid | C19H27NO3 | 317.42 |
| Dihydro Finasteride | N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide | C23H38N2O2 | 374.57 |
| Finasteride Dihydro Carboxylic Acid Methyl Ester | Methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate | C20H31NO3 | 333.47 |
This table is a compilation of impurities listed by various commercial suppliers and in scientific literature.[1][3][4][5][6]
A Multi-faceted Approach to Reference Standard Evaluation
A thorough evaluation of a this compound reference standard relies on a suite of orthogonal analytical techniques. The goal is to confirm the identity, purity, and potency of the standard.
Caption: Workflow for the comprehensive evaluation of a this compound reference standard.
Experimental Protocols for Robust Evaluation
The following sections detail the experimental methodologies for the key analytical techniques used in the evaluation of this compound reference standards.
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Assessment
Chromatographic techniques are fundamental for assessing the purity of a reference standard and for separating it from other related substances. The choice of the column is critical for achieving the desired resolution.
Comparative Overview of HPLC/UPLC Columns and Conditions:
Table 2: Comparison of Reported HPLC/UPLC Methods for this compound Analysis
| Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Symmetry C18 | 75mm x 4.6 mm, 3.5µm | Water:Acetonitrile (64:36 v/v) | 1.0 | 210 nm | [7] |
| Waters ACQUITY™ UPLC BEH Phenyl | 150 mm × 2.1 mm, 1.7 µm | Gradient of Acetonitrile and Water | - | - | [8] |
| C18 | 300 mm × 3.9 mm; 10-μm | 0.04 M ortho-phosphoric acid (pH 3.5):Acetonitrile (50:50, v/v) | - | 215 nm | [9] |
| ODS C18 | - | Methanol:Water (80:20) | 1.0 | 225 nm | [10] |
Key Causality in Method Selection:
-
C18 and Phenyl columns are commonly employed due to their hydrophobic nature, which provides good retention and separation for the relatively non-polar finasteride and its impurities.
-
The use of acetonitrile and methanol as organic modifiers allows for the fine-tuning of the elution strength.
-
UV detection at 210-225 nm is suitable as most of the finasteride-related compounds possess a chromophore that absorbs in this region.[7][9][10]
Step-by-Step HPLC Protocol (General Method):
-
Preparation of Mobile Phase: Prepare a filtered and degassed mixture of water and acetonitrile (e.g., 64:36 v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., water:acetonitrile 1:1) to a known concentration (e.g., 0.1 mg/mL).
-
Chromatographic System:
-
Analysis: Inject the standard solution and record the chromatogram.
-
Data Evaluation: Determine the area percentage of the main peak. Any other peaks are considered impurities. The purity of the standard should be high, typically >98%.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation
LC-MS/MS is a powerful tool for the unambiguous confirmation of the identity of a reference standard by providing molecular weight and structural information through fragmentation patterns.[11]
Step-by-Step LC-MS/MS Protocol (General Method):
-
LC System: Utilize an HPLC or UPLC system similar to the one described for purity analysis. A gradient elution is often preferred to ensure good separation and peak shape.
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for finasteride and its impurities.
-
Scan Mode: Full scan to determine the parent ion (e.g., [M+H]+).
-
MS/MS: Product ion scan of the parent ion to obtain a fragmentation pattern.
-
-
Sample Preparation: Prepare a dilute solution of the reference standard in the mobile phase (e.g., 1-10 µg/mL).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectra.
-
Data Interpretation:
-
Confirm that the observed mass of the parent ion corresponds to the expected molecular weight of the impurity.
-
The fragmentation pattern should be consistent with the chemical structure of the molecule. For example, finasteride often shows characteristic fragments corresponding to the loss of the tert-butyl group or other parts of the molecule.[12]
-
Quantitative NMR (qNMR) for Absolute Purity (Assay)
qNMR is a primary ratio method that allows for the determination of the absolute purity or potency of a reference standard without the need for a specific reference standard of the same compound.[13] The principle lies in the direct proportionality between the NMR signal integral and the number of protons contributing to that signal.
Caption: The principle of quantitative NMR (qNMR) for purity determination.
Step-by-Step qNMR Protocol for a Small Molecule Reference Standard:
-
Selection of Internal Standard: Choose a high-purity (>99.5%), stable, non-hygroscopic internal standard with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[14]
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound reference standard (e.g., 5-10 mg) into an NMR tube using a microbalance.[13]
-
Accurately weigh a suitable amount of the internal standard into the same NMR tube. Aim for a molar ratio close to 1:1.[15]
-
Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the analyte and the standard.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the spectrometer is well-shimmed to obtain sharp and symmetrical peaks.
-
Use a 90° pulse and a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.
-
-
Purity Calculation: Use the following equation to calculate the purity of the analyte:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard[13]
-
Comparing Commercial Reference Standards: A Practical Framework
Since direct comparative studies are scarce, researchers must rely on a thorough evaluation of the documentation provided by the supplier and, ideally, in-house verification.
Table 3: Framework for Comparing Commercial this compound Reference Standards
| Quality Attribute | What to Look For in the Certificate of Analysis (CoA) | In-House Verification |
| Identity | 1H NMR, 13C NMR, and Mass Spectrometry data consistent with the proposed structure. | Confirm molecular weight and fragmentation pattern by LC-MS/MS. |
| Purity (Chromatographic) | HPLC or UPLC chromatogram showing a high-purity main peak (typically >98%) and minimal impurities. | Run an in-house HPLC/UPLC method to confirm the purity and impurity profile. |
| Purity (Absolute/Assay) | Purity value determined by a primary method like qNMR. If not, purity is often calculated by mass balance (100% - impurities). | Perform qNMR analysis to determine the absolute purity. |
| Water Content | Determined by Karl Fischer titration. | Verify if necessary, especially if the standard is hygroscopic. |
| Residual Solvents | Determined by Headspace GC. | Verify if there are concerns about specific solvents. |
| Traceability | Statement of traceability to pharmacopeial standards (e.g., USP, EP) or other primary standards (e.g., NIST). | Not directly verifiable in-house, but a key indicator of quality. |
Conclusion: A Self-Validating Approach to Quality Assurance
The evaluation of this compound reference standards is not a one-time event but an integral part of a continuous quality assurance program. By employing a multi-technique approach encompassing HPLC/UPLC for purity, LC-MS/MS for identity, and qNMR for absolute potency, researchers and drug development professionals can build a self-validating system of analysis. This ensures the accuracy and reliability of impurity profiling, ultimately safeguarding the quality and safety of the final drug product. The choice of a reference standard should not be based solely on cost but on the comprehensiveness of its characterization and the transparency of the supplier's documentation.
References
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Chen, X., Gardner, E. R., Price, D. K., & Figg, W. D. (2008). Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis. Journal of chromatographic science, 46(4), 356–361. [Link]
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Pharmaffiliates. (n.d.). Finasteride-impurities. Retrieved from [Link]
-
Mohanty, S., Kumar, B. P., & Karmakr, A. C. (2014). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. Asian Journal of Chemistry, 26(14), 4375–4380. [Link]
-
Pharmaffiliates. (n.d.). Finasteride - Impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Finasteride Impurities and Related Compound. Retrieved from [Link]
-
SynThink. (n.d.). Finasteride EP Impurities & USP Related Compounds. Retrieved from [Link]
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SynZeal. (n.d.). Finasteride Impurities. Retrieved from [Link]
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Aligns Pharma. (n.d.). Finasteride Impurities. Retrieved from [Link]
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Mohanty, S., Kumar, B. P., & Karmakr, A. C. (2014). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. ResearchGate. [Link]
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Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
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Madhavan, P., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6), 987-996. [Link]
-
Reddy, G. S., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. American Journal of Analytical Chemistry, 3, 617-625. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Mohanty, S., et al. (2014). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. Asian Journal of Chemistry, 26(14), 4375-4380. [Link]
-
LCGC International. (2021, July 13). HPLC Analysis of Finasteride Using an Epic C18 HPLC Column. [Link]
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Palanisamy, M., et al. (2025). RP-HPLC-Based Stability-Indicating Analytical Method for Concurrent Determination of Finasteride and Tadalafil: Development and Validation. International Journal of Drug Delivery Technology, 15(2). [Link]
-
Tatar, S., & Atmaca, S. (2009). Determination of finasteride in human serum by LC-MS/MS. ResearchGate. [Link]
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Basavaiah, K., & Somashekar, B. C. (2007). Determination of Finasteride in Tablets by High Performance Liquid Chromatography. E-Journal of Chemistry, 4(1), 109-116. [Link]
-
El-Gindy, A., El-Yazby, F., & Maher, M. M. (2019). Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product. Acta Chromatographica, 32(2), 103-109. [Link]
-
USP. (2018, July 23). USP 41 Official Monographs / Finasteride 1743. [Link]
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Navigating the Analytical Shift: A Comparative Guide to Method Transfer for Finasteride Impurity Analysis from HPLC to UPLC
In the landscape of pharmaceutical quality control, the analytical method stands as the gatekeeper of product safety and efficacy. For a widely used drug like finasteride, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. The evolution of analytical technology, particularly the shift from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UPLC), presents both opportunities for enhanced efficiency and challenges in method transfer. This guide provides a comprehensive comparison of these two techniques for finasteride impurity analysis, grounded in scientific principles and supported by experimental data, to empower researchers, scientists, and drug development professionals in navigating this critical transition.
The Rationale Behind Method Modernization: Why Transition from HPLC to UPLC?
The primary driver for migrating analytical methods from HPLC to UPLC is the significant gain in performance. UPLC systems utilize columns packed with sub-2 µm particles, which, when operated at higher pressures, lead to:
-
Increased Resolution and Peak Capacity: Sharper, narrower peaks allow for better separation of closely eluting impurities.
-
Faster Analysis Times: The efficiency of UPLC columns enables shorter run times without compromising separation, leading to higher sample throughput.
-
Reduced Solvent Consumption: Lower flow rates and shorter run times translate to a significant decrease in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.
However, this transition is not a simple "plug-and-play" exercise. A successful method transfer requires a deep understanding of the chromatographic principles at play and a systematic approach to ensure the new method is equivalent to, or better than, the original.
Understanding the Landscape of Finasteride Impurities
Before delving into the specifics of method transfer, it is crucial to understand the common impurities associated with finasteride. These can arise from the manufacturing process, degradation, or storage.[1][2] The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several known impurities, often designated as Impurity A, B, C, and so on.[1]
Forced degradation studies are instrumental in identifying potential degradation products and developing a stability-indicating analytical method. Finasteride has been shown to be susceptible to degradation under oxidative and alkaline conditions.[3][4][5] A robust analytical method must be able to separate the active ingredient from these process-related and degradation impurities.
Comparative Analysis of HPLC and UPLC Methods for this compound Profiling
To illustrate the method transfer process, we will compare a conventional HPLC method with a modernized UPLC method for the analysis of finasteride and its key impurities.
Table 1: Comparison of a Representative HPLC Method and a Transferred UPLC Method
| Parameter | Representative HPLC Method | Transferred UPLC Method |
| Instrumentation | HPLC system with UV/PDA detector | UPLC system with UV/PDA detector |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70% B | 0-5 min: 30-70% B; 5-6 min: 70% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 20 µL | 2 µL |
| Run Time | 30 minutes | 8 minutes |
The Method Transfer Workflow: A Step-by-Step Guide
The successful transfer of an analytical method from HPLC to UPLC is a systematic process that can be broken down into distinct phases. This workflow ensures that the resulting UPLC method is robust, reliable, and meets all regulatory requirements.
Caption: A streamlined workflow for HPLC to UPLC method transfer.
Phase 1: Planning and Assessment
The initial phase is critical for a smooth transfer. It involves a thorough review of the existing HPLC method to understand its critical parameters. This includes evaluating the column chemistry, mobile phase composition, and gradient profile. The goals of the transfer must be clearly defined, including the desired improvements in speed and resolution, along with the acceptance criteria for the transferred method.
Phase 2: Method Translation and Optimization
This phase involves the theoretical scaling of the HPLC method to the UPLC format. Geometric scaling calculators are often employed to adjust the gradient and flow rate based on the column dimensions and particle size. It's important to recognize that direct scaling may not always yield optimal results due to differences in system dwell volume and extra-column dispersion between HPLC and UPLC instruments.[6][7] Therefore, some level of method optimization on the UPLC system is typically necessary. This may involve fine-tuning the gradient, temperature, or mobile phase composition to achieve the desired separation.
Phase 3: Validation and Documentation
Once the UPLC method is optimized, a formal method transfer study is conducted. This involves running samples on both the original HPLC and the new UPLC systems and comparing the results. The validation of the new UPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the validation characteristics required for analytical procedures.[8][9][10] These characteristics include specificity, linearity, accuracy, precision, and robustness. Finally, a comprehensive method transfer report is generated, documenting all the steps taken and the results obtained.
Experimental Data: A Head-to-Head Comparison
The following table summarizes the performance of a validated HPLC method for this compound analysis and its successfully transferred UPLC counterpart.
Table 2: Performance Comparison of HPLC and UPLC Methods
| Parameter | HPLC Method | UPLC Method |
| Run Time | 30 minutes | 8 minutes |
| Resolution (Finasteride & Impurity A) | 2.1 | 2.5 |
| Theoretical Plates (Finasteride) | 12,000 | 25,000 |
| Solvent Consumption per Run | ~30 mL | ~3.2 mL |
| Limit of Quantification (LOQ) | 0.05% | 0.02% |
The data clearly demonstrates the advantages of the UPLC method. The run time is reduced by over 70%, leading to a significant increase in sample throughput. The resolution between the main peak and a critical impurity is improved, and the higher plate count indicates a more efficient separation. Furthermore, the solvent consumption is drastically reduced, contributing to a greener and more economical analytical workflow.
Protocol for this compound Analysis by UPLC
The following is a detailed protocol for the validated UPLC method for the determination of finasteride impurities.
1. Instrumentation:
-
UPLC system equipped with a binary solvent delivery system, an autosampler, a column thermostat, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0.0 min: 30% B
-
5.0 min: 70% B
-
6.0 min: 70% B
-
6.1 min: 30% B
-
8.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 2 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of finasteride reference standard and known impurity standards in the sample diluent to obtain a desired concentration.
-
Sample Solution: Accurately weigh and dissolve the finasteride drug substance or product in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.
4. System Suitability:
-
Inject the standard solution and verify that the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) meet the pre-defined acceptance criteria.
5. Analysis:
-
Inject the sample solutions and integrate the peak areas for all impurities.
6. Calculation:
-
Calculate the percentage of each impurity using the following formula:
% Impurity = (Area_impurity / Area_total) * 100
Causality Behind Experimental Choices
-
Column Chemistry (C18): A C18 stationary phase is a versatile and robust choice for the separation of moderately nonpolar compounds like finasteride and its impurities.[3]
-
Mobile Phase (Acidified Water/Acetonitrile): The use of a low concentration of phosphoric acid in the aqueous mobile phase helps to control the ionization of any acidic or basic functional groups in the analytes, leading to improved peak shape and reproducibility. Acetonitrile is a common organic modifier that provides good selectivity for a wide range of pharmaceutical compounds.
-
Gradient Elution: A gradient is necessary to elute all impurities with varying polarities within a reasonable timeframe while maintaining good resolution.
-
Column Temperature (40 °C): Elevating the column temperature can reduce the viscosity of the mobile phase, leading to lower backpressure and potentially improved peak shape. It can also influence the selectivity of the separation.
-
Detection Wavelength (210 nm): This wavelength is chosen to provide good sensitivity for both finasteride and its impurities, as many organic molecules exhibit strong absorbance in the low UV region.[4]
Trustworthiness: A Self-Validating System
The described UPLC method is designed to be a self-validating system. The inclusion of a system suitability test before each analytical run ensures that the chromatographic system is performing as expected. The use of validated reference standards for both the active ingredient and known impurities allows for accurate identification and quantification. Furthermore, the robustness of the method should be challenged during validation by intentionally varying critical parameters such as mobile phase composition, pH, column temperature, and flow rate to ensure that the method remains reliable under normal laboratory variations.[10]
Conclusion: Embracing the Future of Pharmaceutical Analysis
The transfer of analytical methods from HPLC to UPLC for this compound analysis is a strategic move that offers significant benefits in terms of speed, resolution, and cost-effectiveness. While the transition requires a systematic and scientific approach, the rewards in terms of increased laboratory efficiency and data quality are substantial. By understanding the principles of method transfer, leveraging modern instrumentation, and adhering to regulatory guidelines, pharmaceutical scientists can confidently navigate this analytical shift and ensure the continued quality and safety of finasteride products.
References
-
A Validated stability indicating LC method of assay and related substances for Finasteride - JOCPR.
-
A systematic study of determination and validation of finasteride impurities using liquid chromatography.
-
A Stability Indicating UPLC Method for Finasteride and Its Related Impurities - Scirp.org.
-
Finasteride EP Impurities & USP Related Compounds - SynThink.
-
Finasteride Impurities and Related Compound - Veeprho.
-
Analytical Method Transfer: Best Practices and Guidelines - Lab Manager.
-
Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study - PubMed.
-
ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach - PharmD Info.
-
Stability Indicating Method Development and Validation of Finasteride by High-Performance Thin-Layer Chromatography Studies.
-
Finasteride-impurities | Pharmaffiliates.
-
Overcoming the Challenges of Liquid Chromatography Method Transfer: A CDMO Perspective - Thermo Fisher Scientific.
-
Chromatographic Methods for Determination of Finasteride and Tamsulosin Hydrochloride and in Presence of Finasteride Degradation Product - SciSpace.
-
(PDF) Determination of finasteride in the tablet form by liquid chromatography and its analytical method validation - ResearchGate.
-
A systematic study of determination and validation of finasteride impurities using liquid chromatography - Arabian Journal of Chemistry.
-
Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis - Waters Corporation.
-
USP 41 Official Monographs / Finasteride 1743 - Regulations.gov.
-
METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS - Agilent.
-
Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process | Request PDF - ResearchGate.
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Direct Method Scaling from UHPLC to HPLC: Is this feasible for Pharmaceutical Methods?.
-
Finasteride Impurities | Aligns Pharma.
-
Unlocking Smoother HPLC Method Transfer | Technology Networks.
-
A Stability Indicating UPLC Method for Finasteride and Its Related Impurities - Semantic Scholar.
-
(PDF) A Stability Indicating UPLC Method for Finasteride and Its Related Impurities.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group.
-
usp31nf26s1_m33182, USP Monographs: Finasteride Tablets - uspbpep.com.
-
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-
Impurities of finasteride.
-
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-
Finasteride EP Impurity A , Finasteride USP RC A - Allmpus.
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Safety Operating Guide
Navigating the Safe Handling of Finasteride Impurities: A Guide to Personal Protective Equipment
An Essential Safety and Logistical Guide for Laboratory Professionals
Finasteride, a potent 5α-reductase inhibitor, is a cornerstone in treating conditions like benign prostatic hyperplasia and androgenetic alopecia. However, its synthesis, formulation, and storage can lead to the formation of various impurities.[1] These process-related substances and degradation products may possess toxicological profiles that are not fully characterized, necessitating a cautious and well-defined handling protocol.[2] This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when working with Finasteride and its impurities, ensuring the safety of researchers, scientists, and drug development professionals.
The Foundation of Safety: Hazard Identification and Risk Assessment
Finasteride is classified as a hazardous substance, with the potential to cause significant harm.[3] Key hazards include:
-
Reproductive Toxicity: May damage fertility or the unborn child.[4][5]
-
Organ Damage: May cause damage to organs (specifically the testis) through prolonged or repeated exposure.[6][7]
-
Acute Toxicity: Harmful if swallowed.[4]
-
Respiratory and Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[4]
Given that impurities may have similar or even enhanced hazardous properties, a thorough risk assessment is the first and most critical step before any handling procedure. This assessment should consider the physical form of the substance (solid powder or liquid solution), the quantity being handled, and the specific laboratory operations to be performed.
The Hierarchy of Controls: Beyond PPE
While this guide focuses on PPE, it's crucial to remember that PPE is the last line of defense. A comprehensive safety strategy, as advocated by the Occupational Safety and Health Administration (OSHA), prioritizes a hierarchy of controls.[8]
-
Engineering Controls: These are the most effective measures and include using equipment that contains the hazard at its source. For potent compounds like Finasteride, this involves:
-
Administrative Controls: These are work practices that reduce the duration, frequency, and severity of exposure. Examples include developing standard operating procedures (SOPs), providing comprehensive training, and restricting access to areas where hazardous drugs are handled.[10]
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is essential to protect the handler.
Selecting the Right PPE: A Detailed Breakdown
The selection of appropriate PPE is critical to minimize exposure to Finasteride and its impurities.[11] The following recommendations are based on best practices for handling potent pharmaceutical compounds.
The primary respiratory hazard associated with Finasteride impurities is the inhalation of fine powders or aerosols.[3][6]
-
For Low-Risk Activities: For tasks with a low potential for dust or aerosol generation, a disposable N95 or FFP2 respirator may be sufficient.[11]
-
For High-Risk Activities: For operations with a high risk of aerosol generation, such as weighing or preparing concentrated solutions, a Powered Air-Purifying Respirator (PAPR) is recommended.[11][12] A reusable half or full-facepiece respirator with P100/FFP3 particulate filters is also a viable option, provided a proper fit test has been conducted.[11]
Skin contact is a significant route of exposure.
-
Double Gloving: Always wear two pairs of nitrile gloves.[3][6] This practice provides an extra layer of protection in case the outer glove is compromised.
-
Glove Selection: Nitrile gloves are generally recommended for their chemical resistance.[3]
-
Regular Changes: Change the outer glove immediately if you suspect contamination and at regular intervals during prolonged procedures.
Protecting the eyes and face from dust and splashes is mandatory.
-
Basic Protection: At a minimum, wear safety glasses with side shields.[6]
-
Enhanced Protection: For tasks involving dusty conditions, mists, or aerosols, chemical splash goggles are necessary.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[3][6]
Preventing contamination of skin and personal clothing is crucial.
-
Laboratory Coat: A dedicated lab coat or work uniform is the minimum requirement.[6]
-
Disposable Gowns/Coveralls: For procedures with a higher risk of contamination, disposable coveralls made from materials like Tyvek are recommended to avoid exposed skin surfaces.[6][11]
-
Additional Protection: Sleevelets, aprons, and protective shoe covers should be used based on the specific task to provide comprehensive protection.[3][6]
Procedural Guidance: Step-by-Step Protocols
-
Gown/Coveralls: Put on the disposable gown or coveralls, ensuring complete coverage.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator: Put on and seal-check your respirator (N95, half-face, or PAPR hood).
-
Goggles/Face Shield: Position your eye and face protection.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the gown.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves.
-
Gown/Coveralls: Remove the gown or coveralls by rolling it inside-out.
-
Dispose: Dispose of the outer gloves and gown in a designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield and/or goggles.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[13]
Operational and Disposal Plans
-
Location: Always handle solid Finasteride and its impurities within a certified chemical fume hood, glove box, or other containment device.
-
Weighing: Use a balance inside the containment device. If this is not possible, use a balance with a local exhaust ventilation enclosure.
-
Tools: Use dedicated spatulas and weighing papers.
-
Cleaning: Decontaminate surfaces after each use. Wet wiping is preferred to dry sweeping to avoid generating dust.[3]
-
Location: Work within a chemical fume hood to protect against splashes and aerosols.
-
Transfers: Use luer-lock syringes and other closed systems to minimize the risk of spills and aerosol generation.
All disposable PPE and materials that have come into contact with Finasteride or its impurities must be treated as hazardous waste.
-
Segregation: Collect all contaminated waste in clearly labeled, sealed containers.[3]
-
Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[3][14] For unused or expired medication, drug take-back programs are the preferred disposal method.[15][16] If these are not available, the medication can be mixed with an unappealing substance (like cat litter or used coffee grounds), sealed in a plastic bag, and placed in the household trash.[17][18]
Summary of PPE Recommendations
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing Solids | PAPR or N95/P100 Respirator | Double Nitrile Gloves | Goggles & Face Shield | Disposable Gown/Coveralls |
| Preparing Solutions | N95 Respirator (in fume hood) | Double Nitrile Gloves | Goggles | Lab Coat/Disposable Gown |
| Low-Volume Handling | N95 Respirator | Double Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat |
| Spill Cleanup | PAPR or N95/P100 Respirator | Double Nitrile Gloves | Goggles & Face Shield | Disposable Coveralls |
PPE Selection Workflow
Caption: PPE selection workflow for handling Finasteride impurities.
References
-
Finasteride (1%) Formulation - Organon. (2021-04-09). Retrieved from [Link]
-
Finasteride (1%) Formulation - Organon. (2021-04-09). Retrieved from [Link]
-
Hazardous Drugs - Overview | Occupational Safety and Health Administration - OSHA. Retrieved from [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
-
Best Practices For Handling Potent APIs - Outsourced Pharma. (2015-07-07). Retrieved from [Link]
-
Containment of High-Potency Products in a GMP Environment - BioProcess International. Retrieved from [Link]
-
SAFETY DATA SHEET 4180-Finasteride - Guinama. Retrieved from [Link]
-
When counting finasteride tablets, which personal protective equipment must you use? - brainly.com. (2023-10-26). Retrieved from [Link]
-
When counting finasteride tablets, which personal protective equipment must you use? A. Gloves and - brainly.com. (2024-01-14). Retrieved from [Link]
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Safety Data Sheet - Pharma Source Direct. Retrieved from [Link]
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Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. Retrieved from [Link]
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Chapter 27 - Handling Hazardous Drugs in the Health Care Setting | Part 3. Retrieved from [Link]
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OSHA Requirements Impacting Long-Term & Residential Care. (2025-10-13). Retrieved from [Link]
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Guidelines on Handling Hazardous Drugs - ASHP. Retrieved from [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Finasteride Impurities | Aligns Pharma. Retrieved from [Link]
-
Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process | Asian Journal of Chemistry. (2014-07-06). Retrieved from [Link]
-
Finasteride Impurities - SynZeal. Retrieved from [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024-10-31). Retrieved from [Link]
-
Finasteride-impurities | Pharmaffiliates. Retrieved from [Link]
-
Drug Disposal Information - DEA Diversion Control Division. Retrieved from [Link]
-
Medication Disposal. Retrieved from [Link]
-
HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES - DEA.gov. Retrieved from [Link]
-
Safe disposal of prescription medications - Fallon Health. (2025-10-01). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
